molecular formula C13H11BClNO3 B1486638 4-(4-Chlorophenylcarbamoyl)phenylboronic acid CAS No. 874288-02-5

4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Cat. No.: B1486638
CAS No.: 874288-02-5
M. Wt: 275.5 g/mol
InChI Key: KQGSKPWDDNXYNQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C13H11BClNO3 and its molecular weight is 275.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGSKPWDDNXYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657083
Record name {4-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid
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Molecular Weight

275.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-02-5
Record name B-[4-[[(4-Chlorophenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Chlorophenylcarbamoyl)phenylboronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both successful execution and a deeper understanding of the process.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a boronic acid moiety and a chloro-substituted phenylamide group. This unique structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, allowing for its incorporation into complex molecular architectures. The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are often sought in the design of enzyme inhibitors and other bioactive compounds.

The most direct and atom-economical approach to this molecule is the direct amide coupling between 4-carboxyphenylboronic acid and 4-chloroaniline. This guide will focus on a robust protocol using standard peptide coupling reagents, which offers high yields and purity under mild conditions.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the central amide bond, revealing the two commercially available starting materials. This is the most efficient synthetic route.

retrosynthesis cluster_legend Retrosynthetic Logic TM This compound SM1 4-Carboxyphenylboronic acid TM->SM1 Amide Disconnection SM2 4-Chloroaniline TM->SM2 Target Molecule Target Molecule Starting Materials Starting Materials

Caption: Retrosynthetic disconnection of the target molecule.

Core Mechanism: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water at high temperatures. To achieve this transformation under mild laboratory conditions, the carboxylic acid must first be "activated". This is typically accomplished using coupling reagents, such as a carbodiimide (e.g., EDC) in conjunction with an additive (e.g., HOBt or Oxyma).

The activation process follows a well-established pathway:

  • The carboxylate oxygen of 4-carboxyphenylboronic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • This unstable intermediate can be intercepted by an amine directly. However, it is also prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct.

  • To prevent this and improve efficiency, an additive like HOBt is used. HOBt rapidly reacts with the O-acylisourea to form an activated HOBt-ester.

  • This activated ester is less reactive than the O-acylisourea but is much more stable and highly susceptible to nucleophilic attack by the amine (4-chloroaniline), leading to the desired amide product and regenerating HOBt.

mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_byproducts Byproducts Acid Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Highly Reactive) Acid->O_acyl + EDC Amine Amine (R'-NH2) HOBt_ester HOBt-Ester (Activated Intermediate) Amine->HOBt_ester EDC EDC HOBt HOBt O_acyl->HOBt_ester + HOBt Urea Urea byproduct O_acyl->Urea Rearrangement (Side Reaction) Product Amide Product (R-CO-NH-R') HOBt_ester->Product + Amine Regen_HOBt Regenerated HOBt Product->Regen_HOBt

Caption: Generalized workflow for carbodiimide-mediated amide coupling.

Materials, Reagents, and Justification

Successful synthesis requires high-purity reagents. Commercially available arylboronic acids often contain boroxine (anhydride trimer) impurities, which are less reactive.[1] If high purity is critical, recrystallization of the 4-carboxyphenylboronic acid from hot water may be necessary.[1]

ReagentFormulaMW ( g/mol )CAS No.Role & Justification
4-Carboxyphenylboronic acid C₇H₇BO₄165.9414047-29-1Starting Material: Provides the phenylboronic acid backbone and the carboxylic acid functionality.
4-Chloroaniline C₆H₆ClN127.57106-47-8Starting Material: The nucleophile that forms the amide bond.[2][3]
EDC·HCl C₈H₁₈ClN₃191.7025952-53-8Coupling Agent: Activates the carboxylic acid for aminolysis. Water-soluble byproducts simplify purification.
Hydroxybenzotriazole (HOBt) C₆H₅N₃O135.122592-95-2Additive: Suppresses side reactions and minimizes potential racemization, increasing yield and purity.[4]
DIPEA C₈H₁₉N129.247087-68-5Non-nucleophilic Base: Scavenges the HCl byproduct from EDC·HCl and protonated species formed during the reaction, maintaining a favorable reaction pH.
Dimethylformamide (DMF) C₃H₇NO73.0968-12-2Solvent: A polar aprotic solvent that effectively dissolves all reactants and intermediates.
Ethyl Acetate (EtOAc) C₄H₈O₂88.11141-78-6Extraction Solvent: Used during work-up to extract the product from the aqueous phase.
1M Hydrochloric Acid (HCl) HCl36.467647-01-0Aqueous Wash: Removes basic impurities like residual DIPEA and unreacted 4-chloroaniline.
Saturated Sodium Bicarbonate (NaHCO₃) NaHCO₃84.01144-55-8Aqueous Wash: Removes acidic impurities like residual HOBt and unreacted 4-carboxyphenylboronic acid.
Brine (Saturated NaCl) NaCl58.447647-14-5Aqueous Wash: Removes residual water from the organic layer before drying.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol) and 4-chloroaniline (1.28 g, 10.0 mmol).

    • Add anhydrous dimethylformamide (DMF, 50 mL) to dissolve the solids. Stir until a clear solution is obtained.

    • Add HOBt (1.50 g, 11.0 mmol, 1.1 equiv).

  • Reagent Addition & Reaction:

    • Cool the flask to 0 °C using an ice-water bath. This is crucial to manage the exotherm from the EDC addition and preserve the integrity of the activated intermediate.

    • Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv) to the solution in one portion.

    • Slowly add N,N-Diisopropylethylamine (DIPEA, 3.66 mL, 21.0 mmol, 2.1 equiv) dropwise over 5 minutes.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 16-24 hours.

  • Reaction Monitoring:

    • Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product should have an Rf value between that of the two starting materials. Alternatively, LC-MS can be used to confirm the formation of the product with the expected mass [M+H]⁺ of 276.0.

  • Aqueous Work-up:

    • Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 150 mL of Ethyl Acetate (EtOAc) and 150 mL of water.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 100 mL)

      • Saturated NaHCO₃ solution (2 x 100 mL)

      • Brine (1 x 100 mL)

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is often of high purity. For further purification, recrystallization is the preferred method.[5]

    • Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator at 4 °C.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Dissolve Reactants (Acid, Amine, HOBt) in DMF B 2. Cool to 0°C A->B C 3. Add EDC & DIPEA B->C D 4. Stir at RT for 16-24h C->D E 5. Quench & Extract with EtOAc D->E F 6. Aqueous Washes (HCl, NaHCO3, Brine) E->F G 7. Dry & Concentrate F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Filter & Dry Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Validation

Confirming the structure and purity of the final compound is a critical final step.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~10.4 (s, 1H, -NH-), ~8.0-7.8 (m, 4H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H). The boronic acid protons B(OH)₂ may appear as a broad singlet.
Mass Spectrometry (ESI+) Expected m/z: 276.05 [M+H]⁺ for C₁₃H₁₂BClNO₃⁺.
Purity (HPLC) >95% purity is typically achieved with this protocol.
Appearance White to off-white solid.

Safety, Handling, and Waste Disposal

Strict adherence to safety protocols is mandatory. This synthesis involves hazardous materials.

SubstanceHazard ClassKey Precautions
4-Chloroaniline Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Skin Sensitizer, Aquatic Hazard.[3][6]Highly Toxic & Carcinogen. [6] Handle only in a fume hood. Avoid all contact with skin and eyes, and prevent inhalation of dust. Wear nitrile gloves, a lab coat, and chemical safety goggles.[6][7]
Boronic Acids Irritant.[8]May cause skin, eye, and respiratory irritation.[8][9] Avoid creating dust.
EDC·HCl / HOBt Irritant / Flammable SolidCan cause irritation. HOBt can be explosive when dry; use with appropriate caution.
DIPEA / DMF Flammable, Irritant / Reproductive ToxinHandle in a fume hood. DMF is a suspected reproductive toxin. Avoid exposure.
  • Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and nitrile gloves are required at all times.[10]

  • Waste Disposal: All organic waste, including solvents and reaction residues, must be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagents (degraded EDC).2. Impure 4-carboxyphenylboronic acid (high boroxine content).3. Insufficient base (DIPEA).1. Use fresh, properly stored EDC·HCl.2. Recrystallize the boronic acid from water before use.[1]3. Ensure 2.1 equivalents of DIPEA are added.
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.1. Extend reaction time to 24 hours.2. Ensure the reaction is allowed to proceed at room temperature after initial cooling.
Difficult Purification 1. Formation of N-acylurea byproduct.2. Product is insoluble during extraction.1. This is minimized by using HOBt. If formed, it may require column chromatography for removal.2. If the product precipitates, add more EtOAc or a co-solvent like THF during the work-up.

References

4-(4-Chlorophenylcarbamoyl)phenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Chlorophenylcarbamoyl)phenylboronic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry. The document delineates its core chemical and physical properties, provides detailed protocols for its synthesis and characterization, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide discusses its potential in the development of novel therapeutic agents, drawing upon the unique chemical behavior of the arylboronic acid moiety. This content is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical building block.

Introduction

This compound belongs to the class of arylboronic acids, organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. These molecules are renowned as indispensable intermediates in modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1][2] The title compound is particularly noteworthy as it incorporates two distinct reactive sites: the boronic acid group, which participates in cross-coupling and forms reversible esters with diols, and a stable N-(4-chlorophenyl)benzamide substructure. This dual functionality makes it a valuable synthon for constructing complex molecular architectures, including biologically active compounds and advanced materials.[3] Its structure suggests potential applications in medicinal chemistry, where the phenylboronic acid motif is explored for targeted drug delivery and enzyme inhibition, leveraging its ability to interact with diol-containing biomolecules like carbohydrates on cell surfaces.[4][5]

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. These data are crucial for experimental design, safety assessment, and analytical characterization.

PropertyValueSource(s)
CAS Number 874288-02-5[6][7]
Molecular Formula C₁₃H₁₁BClNO₃[6][8]
Molecular Weight 275.50 g/mol [6][8]
Appearance Solid (Predicted/Typical for class)[9]
Melting Point 248-250 °C[9]
pKa (Predicted) 8.04 ± 0.16[9]
Density (Predicted) 1.38 ± 0.1 g/cm³[9]
MDL Number MFCD09027203[6][8]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[8][9]

Synthesis and Purification

The synthesis of this compound is most logically achieved through an amide coupling reaction between 4-carboxyphenylboronic acid and 4-chloroaniline. This approach is a standard and reliable method for forming amide bonds.

Proposed Synthetic Pathway

The reaction involves the activation of the carboxylic acid group of 4-carboxyphenylboronic acid, followed by nucleophilic attack from the amino group of 4-chloroaniline to form the amide linkage.

G cluster_0 Synthesis Workflow reagent1 4-Carboxyphenylboronic Acid reaction Amide Coupling Reaction (Room Temperature, 12-24h) reagent1->reaction reagent2 4-Chloroaniline reagent2->reaction activator Coupling Agents (e.g., EDC, HOBt) activator->reaction Activation solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->reaction Medium workup Aqueous Workup (Acid Wash) reaction->workup purification Purification (Recrystallization) workup->purification product 4-(4-Chlorophenylcarbamoyl) phenylboronic acid purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Amide Coupling

Causality: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. HOBt is added to suppress side reactions and minimize racemization (if chiral centers were present) by forming a more stable activated ester.

  • Preparation : In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-carboxyphenylboronic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation : Add EDC hydrochloride (1.2 equivalents) to the solution in one portion. Stir the mixture at room temperature for 30 minutes. Successful activation is often indicated by the complete dissolution of reagents.

  • Amine Addition : Add 4-chloroaniline (1.05 equivalents) to the reaction mixture.

  • Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (4-carboxyphenylboronic acid) is consumed.

  • Quenching and Extraction : Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by recrystallization. Expert Insight: Arylboronic acids often exist in equilibrium with their cyclic anhydride trimers, known as boroxines. Recrystallization from hot water or an appropriate solvent system is crucial to hydrolyze the boroxine back to the desired monomeric boronic acid, ensuring higher reactivity in subsequent steps.[10]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is essential. The following are the expected spectroscopic signatures for this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the phenylboronic acid ring will appear as two doublets (AA'BB' system) in the downfield region (~7.8-8.2 ppm). The protons on the 4-chlorophenyl ring will also appear as an AA'BB' system of two doublets (~7.3-7.7 ppm). A broad singlet corresponding to the amide N-H proton should be visible further downfield (~10.0-10.5 ppm), and the B(OH)₂ protons may appear as a very broad singlet which can exchange with D₂O.[11][12]

  • ¹³C NMR Spectroscopy : The carbon spectrum will show characteristic signals for the carbonyl carbon (~165 ppm), the carbon atom bonded to boron (which can be broad, ~130-135 ppm), and the various aromatic carbons, including the carbon attached to the chlorine atom.[13]

  • Infrared (IR) Spectroscopy : The IR spectrum should display a strong carbonyl (C=O) stretching band for the amide at approximately 1650-1680 cm⁻¹. A prominent N-H stretching band should appear around 3300 cm⁻¹. A broad O-H stretching band from the boronic acid group is also expected in the range of 3200-3500 cm⁻¹.[14]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound (275.50 g/mol ). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Chemical Reactivity and Stability

Reactivity of the Boronic Acid Group

The boronic acid moiety is the primary site of reactivity for applications in organic synthesis.

Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction of arylboronic acids. It involves the palladium-catalyzed coupling of the boronic acid with an organohalide (or triflate) to form a new C-C bond.[1][15] This reaction is fundamental to the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials.[3] The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[2]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R'-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-R' Transmetal->PdII_Diaryl Base Base (OH⁻) BoronicAcid Ar-B(OH)₂ Base->BoronicAcid Boronate Ar-B(OH)₃⁻ Boronate->Transmetal BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Halide R'-X Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability Considerations

Arylboronic acids are generally stable solids but can undergo dehydration, especially upon heating, to form cyclic boroxine anhydrides.[10] While this process is reversible in the presence of water, the formation of boroxines can lead to lower yields in coupling reactions. Therefore, proper storage in a dry environment is recommended.[8][9] For applications requiring enhanced stability, particularly for purification via silica gel chromatography, boronic acids can be converted to more robust esters, such as pinacol esters.[16][17][18]

Applications in Research and Development

Organic Synthesis Intermediate

The primary application of this compound is as a versatile building block. Through Suzuki-Miyaura coupling, the boronic acid can be coupled with a variety of aryl or heteroaryl halides to synthesize complex, multi-ring structures. The presence of the amide and chloro-substituted phenyl ring provides additional points for functionalization or for tuning the electronic and steric properties of the final molecule.

Medicinal Chemistry and Drug Discovery

Phenylboronic acid (PBA) derivatives are gaining significant attention in drug development.[19] They are known to form reversible covalent bonds with 1,2- or 1,3-diols, a structural motif present in many biological molecules, including carbohydrates like sialic acid, which is often overexpressed on the surface of cancer cells.[4][5] This interaction forms the basis for using PBA-functionalized molecules for tumor targeting. This compound could be incorporated into larger drug delivery systems (e.g., nanoparticles, polymers) to target them to specific tissues.[5]

G Compound 4-(4-Chlorophenylcarbamoyl) phenylboronic acid Nanocarrier Drug Delivery System (e.g., Nanoparticle, Polymer) Compound->Nanocarrier Conjugation Binding Reversible Covalent Bonding (Ester) Nanocarrier->Binding Targets TargetCell Target Cell (e.g., Cancer Cell) SialicAcid Sialic Acid Residues (Diol-containing) TargetCell->SialicAcid Overexpresses SialicAcid->Binding Interacts with DrugRelease Targeted Drug Release Binding->DrugRelease

Caption: Conceptual model for targeted drug delivery using the compound.

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling

Self-Validating System: This protocol includes reaction monitoring and a full workup and purification procedure, ensuring the final product can be isolated and characterized to validate the reaction's success.

  • Reagent Setup : To a Schlenk flask, add this compound (1.0 eq.), the desired aryl halide (e.g., 4-bromoanisole, 1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition : Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), via syringe.

  • Reaction : Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction and Washing : Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

  • Characterization : Confirm the structure of the product using NMR and Mass Spectrometry.

Safety and Handling

  • Hazard Identification : Boronic acids are generally considered irritants. This compound should be handled with care. It may cause skin and eye irritation.[20]

  • Personal Protective Equipment (PPE) : Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation and boroxine formation.[8][9]

Conclusion

This compound is a highly functionalized and valuable reagent for chemical synthesis and biomedical research. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it a key building block for complex organic molecules. Furthermore, the inherent properties of the arylboronic acid group present exciting opportunities for its application in developing targeted therapeutic and diagnostic agents. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for researchers looking to leverage its full potential.

References

4-(4-Chlorophenylcarbamoyl)phenylboronic acid CAS 874288-02-5 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Chlorophenylcarbamoyl)phenylboronic acid (CAS 874288-02-5): Characterization and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth protocols, the scientific rationale behind methodological choices, and a discussion of its therapeutic context.

Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition

This compound, CAS 874288-02-5, belongs to a class of compounds being investigated for their potent biological activity. Its structure, featuring a boronic acid moiety and a substituted amide linkage, makes it a prime candidate for targeted inhibition of enzymes. A primary target of interest for molecules with this scaffold is soluble epoxide hydrolase (sEH).

The enzyme sEH plays a critical role in the metabolism of lipid signaling molecules.[1] Specifically, it hydrolyzes biologically active epoxy fatty acids (EFAs), such as the anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), into their less active corresponding diols (dihydroxyeicosatrienoic acids or DHETs).[2][3] By inhibiting sEH, the endogenous levels of beneficial EETs are increased, offering a promising therapeutic strategy for a range of pathologies including hypertension, inflammation, pain, and cardiovascular diseases like cardiac hypertrophy.[3][4][5][6] Therefore, the characterization and validation of potent sEH inhibitors like this compound are of paramount importance.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Inhibitor 4-(4-Chlorophenylcarbamoyl) phenylboronic acid Inhibitor->sEH Inhibition

Caption: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Physicochemical and Structural Properties

The identity and purity of a drug candidate are foundational to any research. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 874288-02-5[7][8]
Molecular Formula C₁₃H₁₁BClNO₃[7]
Molecular Weight 275.50 g/mol [7]
IUPAC Name [4-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid[]
Synonyms B-[4-[[(4-Chlorophenyl)amino]carbonyl]phenyl]boronic acid[7]

The molecule's structure combines three key functional domains:

  • Phenylboronic Acid: This group is crucial for interacting with the active sites of target enzymes, often forming reversible covalent bonds with serine residues.[10] It is a versatile functional group widely used in drug design and for Suzuki-Miyaura cross-coupling reactions.[11]

  • Amide Linker: Provides structural rigidity and specific hydrogen bonding opportunities (donor and acceptor sites), which are critical for molecular recognition and binding affinity.

  • 4-Chlorophenyl Group: This terminal hydrophobic group contributes to the overall binding affinity, likely by interacting with hydrophobic pockets within the target's active site.

Synthesis and Purification Workflow

A reliable synthetic route and a rigorous purification protocol are essential for obtaining high-purity material, which is a prerequisite for accurate biological and analytical assessment.

Proposed Synthetic Pathway: Amide Coupling

A logical and efficient synthesis involves the coupling of 4-boronobenzoic acid with 4-chloroaniline using a standard peptide coupling agent.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation Reactant1 4-Boronobenzoic Acid Coupling Amide Coupling (e.g., EDC/HOBt, DMF) Reactant1->Coupling Reactant2 4-Chloroaniline Reactant2->Coupling Product_Crude Crude Product Coupling->Product_Crude Workup Aqueous Workup (Acid/Base Extraction) Product_Crude->Workup Recrystal Recrystallization (e.g., from Ethanol/Water) Workup->Recrystal Drying High Vacuum Drying Recrystal->Drying Final_Product Pure Product (>98% Purity) Drying->Final_Product Analytical_Workflow Sample Purified Solid Compound Prep Prepare Solutions (NMR, HPLC/MS) Sample->Prep HPLC HPLC Analysis (Purity Check) Prep->HPLC NMR NMR Spectroscopy (Structure ID) Prep->NMR MS LC-MS Analysis (MW Confirmation) Prep->MS Data Data Integration & Analysis HPLC->Data NMR->Data MS->Data Report Certificate of Analysis (Structure, Purity, MW Confirmed) Data->Report

References

4-(4-Chlorophenylcarbamoyl)phenylboronic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Abstract

This compound is a synthetic organic compound featuring a phenylboronic acid moiety, a class of molecules renowned for its utility in medicinal chemistry and chemical synthesis. While this specific molecule is commercially available primarily as a building block for Suzuki-Miyaura cross-coupling reactions, its structural features—namely the reactive boronic acid "warhead" and a drug-like carbamoyl scaffold—suggest a strong potential for biological activity.[1][2] This guide synthesizes the known pharmacology of phenylboronic acids to propose several plausible, experimentally testable mechanisms of action for this compound. We will deconstruct its molecular architecture, explore its likely physicochemical properties, and present hypotheses centered on enzyme inhibition and targeted glycoprotein binding. Furthermore, this document provides a comprehensive framework of experimental protocols designed to systematically investigate and validate these putative mechanisms, serving as a roadmap for researchers in drug discovery and chemical biology.

Part 1: The Phenylboronic Acid Motif in Medicinal Chemistry

The incorporation of boron into organic molecules, particularly as boronic acid, has yielded significant therapeutic breakthroughs. Boronic acids are recognized as privileged pharmacophores due to the unique electronic properties of the boron atom. Boron's empty p-orbital allows it to act as a potent Lewis acid, enabling it to form stable, yet reversible, covalent bonds with biological nucleophiles such as the hydroxyl groups of serine, threonine, or sugars.[3][4]

This reactivity is the cornerstone of their success as enzyme inhibitors. The most prominent example is Bortezomib (Velcade®) , a dipeptide boronic acid that was the first proteasome inhibitor approved by the FDA for treating multiple myeloma.[5][6] Its mechanism relies on the boronic acid moiety targeting the N-terminal threonine residue in the catalytic β-subunit of the 20S proteasome, effectively mimicking the tetrahedral transition state of peptide hydrolysis and halting protein degradation.[3] Beyond the proteasome, boronic acids have been developed as inhibitors for a wide range of enzymes, including serine proteases (e.g., thrombin, chymotrypsin) and metallo-β-lactamases.[5][6][7]

A second key mechanism involves the interaction of boronic acids with 1,2- or 1,3-diols to form cyclic boronate esters. This property is heavily exploited in the development of glucose-responsive systems for insulin delivery.[8] In oncology, this same reactivity is being explored for targeted therapy, as phenylboronic acid (PBA) derivatives can selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells, providing a method for targeted drug delivery or direct cytotoxicity.[9]

Part 2: Molecular Scaffolding and Physicochemical Profile

A thorough understanding of a compound's mechanism begins with an analysis of its structure and inherent chemical properties.

Chemical Structure Analysis

The structure of this compound can be dissected into three key functional domains:

  • The Boronic Acid "Warhead" (-B(OH)₂): This is the primary reactive group, capable of forming covalent bonds with enzyme active site residues or cell-surface diols. Its electrophilic boron atom is the key to its putative biological activity.

  • The Carbamoyl-Phenyl Scaffold: This central part of the molecule provides a rigid framework. The amide (-CONH-) linker is a critical feature, capable of forming hydrogen bonds with target proteins, which heavily influences binding affinity and selectivity. The orientation of the boronic acid and the carbamoyl group at positions 1 and 4 of the phenyl ring dictates the vector and distance of its potential interactions.

  • The 4-Chlorophenyl Targeting Group: The terminal chlorophenyl ring adds significant hydrophobicity to the molecule. It is expected to engage in van der Waals and hydrophobic interactions within a target's binding pocket. The chlorine atom can also participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug design.

Physicochemical Data

The predicted and known properties of the molecule are essential for designing experiments and understanding its potential as a drug candidate.

PropertyValueSource
CAS Number 874288-02-5[10]
Molecular Formula C₁₃H₁₁BClNO₃[1]
Molecular Weight 275.50 g/mol [1]
IUPAC Name (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid[11]
Primary Utility Organic synthesis (Suzuki-Miyaura coupling)[1]

Part 3: Proposed Mechanisms of Action

Based on the structural analysis and precedents from the literature, we propose two primary, experimentally distinguishable mechanisms of action for this compound.

Hypothesis A: Covalent Serine/Threonine Protease Inhibition

The most probable mechanism of action is the inhibition of a protease that possesses a key serine or threonine nucleophile in its active site.

Rationale: The structure is reminiscent of a classic serine protease inhibitor design: a reactive "warhead" attached to a scaffold that mimics a peptide substrate to achieve binding specificity. The carbamoyl-phenyl and chlorophenyl groups would serve to anchor the molecule in the enzyme's specificity pockets (e.g., the S1, S2 pockets of a trypsin-like protease).

Detailed Mechanism:

  • Initial Binding: The inhibitor docks into the enzyme's active site, guided by non-covalent interactions (hydrogen bonds from the amide, hydrophobic interactions from the chlorophenyl ring).

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine (or threonine) residue attacks the electrophilic boron atom.

  • Tetrahedral Adduct Formation: A stable, covalent, tetrahedral boronate adduct is formed between the inhibitor and the enzyme. This complex mimics the high-energy transition state of peptide bond hydrolysis, but is significantly more stable, thus locking the enzyme in an inactive state.[3]

Visualization of Serine Protease Inhibition

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Inhibited Complex Serine Serine-OH (Catalytic Nucleophile) Adduct Covalent Tetrahedral Adduct (Ser-O-B) Pocket Specificity Pocket BoronicAcid Boronic Acid -B(OH)₂ BoronicAcid->Serine Scaffold Chlorophenylcarbamoyl Scaffold Scaffold->Pocket Binding & Specificity

Caption: Covalent inhibition of a serine protease by a boronic acid.

Hypothesis B: Targeting Cell-Surface Sialic Acids

An alternative or potentially concurrent mechanism involves binding to cell-surface glycoproteins.

Rationale: Phenylboronic acids are known to form reversible boronate esters with cis-diols. Sialic acids, terminal sugar residues on many cell-surface glycoproteins and glycolipids, present cis-diol functionalities and are often overexpressed in cancer, making them an attractive therapeutic target.[9]

Detailed Mechanism:

  • Cell Surface Recognition: The compound localizes near the cell membrane.

  • Ester Formation: The boronic acid moiety reacts with the cis-diol of a sialic acid residue on a glycoprotein.

  • Biological Consequence: This binding event could have several outcomes:

    • Direct Cytotoxicity: By clustering essential glycoproteins, it could disrupt signaling or transport functions.

    • Targeted Payload Delivery: If conjugated to a cytotoxic drug, it could act as a targeting agent to deliver the payload specifically to cancer cells.

    • Inhibition of Cell Adhesion: By masking sialic acid residues, it could interfere with cell-cell or cell-matrix interactions that are crucial for metastasis.

Visualization of Sialic Acid Binding

G cluster_glycoprotein Glycoprotein on Cell Surface Inhibitor 4-(4-Chlorophenylcarbamoyl) phenylboronic acid -B(OH)₂ Ester Reversible Boronate Ester Inhibitor:ba->Ester Esterification SialicAcid Sialic Acid Residue cis-Diol (-OH, -OH) SialicAcid:diol->Ester G A Hypothesis Generation (Protease vs. Sialic Acid) B Protocol 1: In Vitro Enzyme Inhibition (Biochemical Assays) A->B Test Protease Hypothesis C Protocol 2: Cell-Based Assays (Cytotoxicity & Target Engagement) B->C Validate in Cellular Context D Protocol 3: Biophysical Binding Analysis (SPR/ITC) B->D Quantify Direct Binding E Mechanism Confirmation C->E D->E

References

An In-Depth Technical Guide to the NMR Data Interpretation of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive walkthrough of ¹H and ¹³C NMR spectra. We delve into the structural rationale behind chemical shifts, coupling constants, and signal multiplicities. This guide also outlines a robust, self-validating protocol for the acquisition of high-quality NMR data for this and structurally related compounds. The content herein is grounded in established spectroscopic principles and supported by references to authoritative literature, ensuring both technical accuracy and practical utility.

Introduction: Significance and Structural Overview

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure uniquely combines three key functional motifs: a phenylboronic acid, an amide linker, and a chlorinated phenyl ring. The boronic acid moiety is a versatile functional group known for its ability to form reversible covalent bonds with diols, making it a crucial component in sensors and drug delivery systems.[1][2] The N-aryl amide linkage provides structural rigidity and specific hydrogen bonding capabilities, while the 4-chlorophenyl group influences the molecule's electronic properties and potential for halogen bonding interactions.

Accurate structural elucidation is paramount for understanding the reactivity, binding affinity, and overall function of this molecule. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom in the structure. This guide will systematically dissect the NMR data to provide a clear and unambiguous assignment of the molecule's constitution.

Molecular Structure:

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Weigh Weigh Compound Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune H1 ¹H NMR Tune->H1 C13 ¹³C NMR H1->C13 TwoD 2D NMR (COSY, HSQC, HMBC) C13->TwoD Process Process Spectra TwoD->Process Assign Assign Signals Process->Assign Interpret Interpret Structure Assign->Interpret

References

The Enduring Legacy of the Phenylboronic Acid Moiety: From Serendipitous Discovery to Precision Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

For over a century and a half, the unassuming phenylboronic acid and its derivatives have quietly revolutionized vast domains of chemical science. Initially explored out of academic curiosity, these organoboron compounds have evolved into indispensable tools in synthetic chemistry, sophisticated sensors for biological analytes, and the foundational components of life-saving therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of phenylboronic acid derivatives. It is designed for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a narrative grounded in mechanistic understanding and practical, field-proven insights. We will journey from the foundational discoveries of the 19th century to the Nobel Prize-winning innovations of the 20th, and culminate in the cutting-edge applications that are shaping 21st-century medicine and materials science.

A Fortuitous Past: The Genesis of Organoboron Chemistry

The story of phenylboronic acids begins not with a targeted quest, but with the foundational explorations of organometallic chemistry. In 1860, Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid, through the reaction of diethylzinc with triethyl borate.[1] This seminal work laid the groundwork for the broader class of organoboranes. However, it was the work of Alfred Michaelis and his student, P. Becker, in 1880 that specifically brought phenylboronic acid into the chemical lexicon.[2] They achieved its synthesis by heating diphenylmercury with boron trichloride in a sealed tube, followed by hydrolysis.[2]

For many decades, boronic acids remained largely a chemical curiosity. Their true potential began to be unlocked in the mid-20th century through the pioneering work of Herbert C. Brown. His extensive research into hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, transformed organoboranes from niche compounds into versatile synthetic intermediates.[3][4] This work, which earned him a share of the 1979 Nobel Prize in Chemistry, provided a practical and efficient means to generate a wide array of organoboranes, paving the way for their widespread use in organic synthesis.[3]

The late 1970s marked another watershed moment with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and Norio Miyaura in 1979.[5][6] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, proved to be remarkably robust, tolerant of numerous functional groups, and utilized reagents with low toxicity.[5][6] The Suzuki-Miyaura coupling, for which Suzuki shared the 2010 Nobel Prize in Chemistry, has become one of the most powerful and widely used reactions in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[5][7]

This historical trajectory, from a serendipitous discovery to a Nobel Prize-winning cornerstone of synthesis, underscores the profound and evolving impact of phenylboronic acid and its derivatives on the landscape of chemical science.

The Art of Creation: Synthesis and Characterization of Phenylboronic Acid Derivatives

The synthetic utility of phenylboronic acids is predicated on the ability to prepare them efficiently and with a wide range of functional groups. Over the years, a diverse armamentarium of synthetic methods has been developed, ranging from classical organometallic approaches to modern transition-metal-catalyzed reactions.

Classical Synthetic Approaches

The most prevalent and time-honored method for the synthesis of phenylboronic acids involves the reaction of an organometallic reagent, typically a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[2][8]

Workflow for the Synthesis of Phenylboronic Acid via a Grignard Reagent:

Synthesis_Workflow A Bromobenzene D Phenylmagnesium Bromide (Grignard Reagent) A->D Reacts with B Magnesium Turnings B->D in C Anhydrous THF C->D F Intermediate Boronate Ester D->F Reacts with E Triisopropyl Borate E->F at low temp. H Phenylboronic Acid F->H Hydrolyzed by G Aqueous Acid (e.g., HCl) G->H I Purification (Recrystallization) H->I J Characterized Product I->J

Caption: General workflow for the synthesis of phenylboronic acid.

Detailed Protocol: Synthesis of Phenylboronic Acid

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Bromobenzene (1.0 eq) is dissolved in anhydrous THF and added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 eq), dissolved in anhydrous THF, is then added dropwise, maintaining the temperature below -60 °C. The formation of a white precipitate is typically observed.

  • Hydrolysis and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude phenylboronic acid is purified by recrystallization from a suitable solvent system, such as water or a mixture of hexane and ethyl acetate, to yield a white crystalline solid.

Modern Synthetic Methods

While the Grignard and organolithium methods are robust, their functional group tolerance can be limited. The advent of palladium-catalyzed cross-coupling reactions has provided milder and more versatile routes to functionalized phenylboronic acids. The Miyaura borylation reaction, which couples an aryl halide or triflate with a diboron reagent, is a particularly powerful tool.[8]

Characterization Techniques

The unambiguous characterization of phenylboronic acid derivatives is crucial for their use in research and development. A combination of spectroscopic and analytical techniques is employed to confirm their structure, purity, and properties.

Technique Information Obtained Key Considerations
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment of protons and carbon atoms, confirming the structure of the phenyl ring and any substituents.The B(OH)₂ protons are often broad and may exchange with solvent protons. ¹¹B NMR can be a useful complementary technique.[9][10]
¹¹B NMR Spectroscopy Directly observes the boron nucleus, providing information about its coordination state (trigonal planar vs. tetrahedral). This is particularly useful for studying interactions with diols.[9][11]The chemical shifts are sensitive to the electronic environment and coordination of the boron atom.[9]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[12]Boronic acids can form trimetric anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum.[6]
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.Obtaining high-quality single crystals suitable for X-ray diffraction can be challenging.[13]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the O-H stretch of the boronic acid and the B-O stretch.The O-H stretching vibration is typically broad due to hydrogen bonding.
Melting Point A sharp melting point is indicative of a pure compound.

A Moiety of Many Talents: Applications of Phenylboronic Acid Derivatives

The unique chemical properties of the boronic acid group—its Lewis acidity, ability to form reversible covalent bonds with diols, and its participation in transition-metal-catalyzed reactions—have led to a vast and ever-expanding range of applications.

The Cornerstone of Cross-Coupling: The Suzuki-Miyaura Reaction

As previously mentioned, the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. Its ability to create carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]

The Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_R1R2->Product R1X R¹-X (Organic Halide) R1X->Pd0 R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->PdII_RX Base Base (e.g., K₂CO₃) Base->R2BOH2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[14] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X) to form a palladium(II) intermediate.[14]

  • Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium(II) center, replacing the halide.[14]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst.[14]

Experimental Protocol: A Typical Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: To a round-bottom flask are added the aryl halide (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Solvent and Degassing: A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Sweet Recognition: Phenylboronic Acids as Glucose Sensors

A remarkable feature of phenylboronic acids is their ability to form reversible covalent bonds with 1,2- and 1-3-diols, which are abundant in saccharides like glucose.[15] This interaction forms the basis for the development of sophisticated sensors for continuous glucose monitoring, a critical need for individuals with diabetes.[16]

The Mechanism of Glucose Sensing:

Glucose_Sensing PBA Phenylboronic Acid (PBA) Complex PBA-Glucose Complex (Boronate Ester) PBA->Complex Reversible Binding Glucose Glucose (a diol) Glucose->Complex Signal Change in Signal (e.g., Fluorescence) Complex->Signal Induces

Caption: The basic principle of glucose sensing using phenylboronic acid.

The binding of glucose to a phenylboronic acid derivative can be transduced into a measurable signal, most commonly a change in fluorescence.[17] Fluorescent dyes can be appended to the phenylboronic acid scaffold. Upon glucose binding, the electronic properties of the boronic acid moiety are altered, which in turn modulates the fluorescence of the attached dye.[17]

Key Performance Metrics for Boronic Acid-Based Glucose Sensors:

Metric Description Importance
Sensitivity The magnitude of the signal change in response to a given change in glucose concentration.A high sensitivity allows for the detection of small changes in glucose levels.
Selectivity The ability to bind to glucose in the presence of other potentially interfering diols (e.g., fructose, lactate).High selectivity is crucial for accurate glucose measurements in complex biological fluids.
Response Time The time it takes for the sensor to respond to a change in glucose concentration.A rapid response time is essential for real-time glucose monitoring.
Reversibility The ability of the sensor to bind and release glucose in a reversible manner.Reversibility is necessary for continuous monitoring of fluctuating glucose levels.
Stability The long-term stability of the sensor under physiological conditions.A stable sensor minimizes the need for frequent recalibration or replacement.
A New Frontier in Medicine: Boronic Acids in Drug Development

The unique reactivity of the boronic acid group has been ingeniously exploited in the design of novel therapeutic agents. The ability of the boron atom to form a stable, yet reversible, covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes makes boronic acids potent enzyme inhibitors.[18]

Bortezomib (Velcade®): A Paradigm-Shifting Cancer Therapeutic

The most prominent example of a boronic acid-based drug is bortezomib, a dipeptidyl boronic acid that was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[10][19] The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins. In many cancers, the proteasome is overactive, allowing cancer cells to survive and proliferate.

Bortezomib's mechanism of action involves the reversible inhibition of the 26S proteasome.[20] The boron atom in bortezomib forms a covalent bond with the N-terminal threonine residue in the catalytic site of the proteasome, effectively blocking its activity.[20] This leads to an accumulation of regulatory proteins that control cell cycle progression and apoptosis, ultimately inducing cell death in cancerous cells.[21]

Other Boronic Acid-Based Drugs:

The success of bortezomib has spurred the development of other boronic acid-containing drugs. Ixazomib (Ninlaro®) is another proteasome inhibitor approved for the treatment of multiple myeloma.[18][19] Vaborbactam is a β-lactamase inhibitor that is used in combination with antibiotics to combat bacterial resistance.[10] Numerous other boronic acid derivatives are currently in clinical trials for a range of diseases, highlighting the growing importance of this pharmacophore in modern medicine.[8]

Future Perspectives: The Unfolding Potential of Phenylboronic Acids

The journey of phenylboronic acid and its derivatives is far from over. Ongoing research continues to unveil new facets of their reactivity and expand their applications into exciting new territories. In catalysis, the development of novel boronic acid-based ligands and catalysts is enabling new and more efficient chemical transformations. In the realm of sensors, researchers are designing increasingly sophisticated boronic acid-based probes for the detection of a wide range of biologically important analytes beyond glucose.

Perhaps the most exciting frontier lies in drug discovery. The proven success of bortezomib has solidified the boronic acid moiety as a privileged scaffold for the design of enzyme inhibitors. The ability to fine-tune the electronic and steric properties of the phenyl ring allows for the development of highly potent and selective inhibitors for a variety of therapeutic targets. As our understanding of the intricate roles of enzymes in disease continues to grow, so too will the opportunities for the rational design of novel boronic acid-based therapeutics.

Conclusion

From its humble beginnings in the 19th century, phenylboronic acid has risen to become a true giant of the chemical world. Its journey is a testament to the power of fundamental research and the unexpected ways in which scientific discoveries can transform our world. For the researchers, scientists, and drug development professionals who continue to explore the rich chemistry of this remarkable molecule, the future is undoubtedly bright. The enduring legacy of the phenylboronic acid moiety is not just in the reactions it enables or the molecules it helps to create, but in the profound and lasting impact it has had, and will continue to have, on the advancement of science and medicine.

References

An In-depth Technical Guide to Investigating 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid as a Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylboronic acid scaffold represents a cornerstone in modern medicinal chemistry, giving rise to FDA-approved drugs for both oncology and infectious diseases. This guide provides a comprehensive framework for the preclinical investigation of a specific derivative, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid. We will delve into the fundamental mechanism of boronic acids, identify high-probability therapeutic targets, and provide detailed, field-proven experimental workflows for target validation and lead characterization. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising compound.

The Phenylboronic Acid Moiety: A Privileged Scaffold in Drug Discovery

The utility of boronic acids in medicine stems from the unique electronic nature of the boron atom. Possessing a vacant p-orbital, the boron atom in this compound acts as a Lewis acid, making it highly susceptible to nucleophilic attack. This property facilitates the formation of reversible, yet stable, covalent bonds with biological nucleophiles such as the hydroxyl groups of serine, threonine, or tyrosine residues within enzyme active sites.[1][2][3] This mechanism of action, which mimics the tetrahedral high-energy intermediate of enzymatic reactions, is the foundation for the potent inhibitory activity of many boronic acid-based drugs.[4][5]

Two landmark drugs underscore the therapeutic power of this scaffold:

  • Bortezomib (Velcade®): A dipeptidyl boronic acid that was the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[1] Its boronic acid warhead forms a covalent adduct with the N-terminal threonine of the 20S proteasome's catalytic subunit.[1]

  • Vaborbactam (Vabomere®): A cyclic boronic acid that acts as a β-lactamase inhibitor.[1] It protects β-lactam antibiotics from degradation by serine β-lactamases, restoring their efficacy against resistant bacterial strains.[1][5]

The structure of this compound, featuring a substituted phenyl ring linked via a carbamoyl (amide) bond, suggests a design intended to confer specificity for a particular protein target. The 4-chlorophenyl group can engage in hydrophobic and halogen bonding interactions, while the carbamoyl linker provides hydrogen bonding capabilities, guiding the boronic acid "warhead" to its target.

High-Priority Therapeutic Areas and Potential Molecular Targets

Based on the established pharmacology of phenylboronic acid derivatives, we can prioritize several therapeutic areas and corresponding molecular targets for this compound.

Oncology

The success of proteasome inhibitors has cemented boronic acids as a key modality in cancer treatment.[1][6] Beyond the proteasome, other targets are emerging.

  • Primary Target Hypothesis: Serine Proteases in the Tumor Microenvironment: Many serine proteases are dysregulated in cancer, contributing to invasion, metastasis, and angiogenesis.

    • Fibroblast Activation Protein-alpha (FAP): A post-proline serine peptidase highly expressed on cancer-associated fibroblasts in the tumor stroma. Talabostat (PT-100), a boronic acid-containing compound, is a known FAP inhibitor that has been explored in clinical trials.[6]

    • Dipeptidyl Peptidases (DPPs): A family of exopeptidases, including DPP4, that can influence tumor growth and the immune response.[6]

  • Secondary Target Hypothesis: Cancer Cell Surface Sialic Acid Targeting: Phenylboronic acids are known to form reversible ester bonds with cis-diols, a structural motif present in sialic acids.[7][8] Sialic acids are often overexpressed on the surface of cancer cells and are key components of glycoproteins involved in cell adhesion and signaling.[8][9] This interaction could be leveraged for:

    • Direct Anti-tumor Activity: By binding to cell surface glycoproteins, the compound could disrupt cell signaling or adhesion.

    • Targeted Drug Delivery: The phenylboronic acid moiety could serve as a homing device for nanoparticles or other drug conjugates, directing them to tumor cells.[10][11]

Infectious Diseases: Combating Antibiotic Resistance

The growing crisis of antibiotic resistance necessitates the development of novel antibacterial agents. Boronic acids have proven to be potent inhibitors of β-lactamases, the primary mechanism of resistance to penicillin and cephalosporin antibiotics.[12][13]

  • Primary Target Hypothesis: Serine β-Lactamases: These enzymes utilize a catalytic serine residue to hydrolyze the β-lactam ring of antibiotics. Phenylboronic acids act as transition-state analog inhibitors, effectively neutralizing these resistance enzymes.[4][5][12] The key targets belong to:

    • Class A Carbapenemases (e.g., KPC-2): A major cause of resistance to "last-resort" carbapenem antibiotics.[4][13]

    • Class C Cephalosporinases (e.g., AmpC): These enzymes confer resistance to a broad range of cephalosporins.[4][12][13]

The workflow for investigating this compound should therefore be bifurcated to explore both its potential as an anti-cancer agent and as a β-lactamase inhibitor.

Experimental Validation Workflows

A rigorous, phased approach is required to systematically evaluate the therapeutic potential of this compound.

Phase 1: Initial Target Class Screening

The first step is to determine which of the high-level target classes the compound interacts with. This is achieved through a series of well-defined enzymatic and cellular assays.

G cluster_0 Compound Synthesis & QC Compound 4-(4-Chlorophenylcarbamoyl) phenylboronic acid Protease_Panel Serine Protease Panel Assay (FAP, DPP4, etc.) Compound->Protease_Panel Cell_Viability Cancer Cell Line Viability (e.g., MTT/MTS Assay) Compound->Cell_Viability Sialic_Binding Sialic Acid Binding Assay (e.g., SPR or Fluorescence) Compound->Sialic_Binding BL_Panel β-Lactamase Inhibition Panel (KPC-2, AmpC, etc.) Compound->BL_Panel MIC_Assay Bacterial MIC Assay (e.g., Broth Microdilution) Compound->MIC_Assay Synergy_Assay Synergy Assay with β-Lactams (e.g., Checkerboard Assay) MIC_Assay->Synergy_Assay

Caption: Initial screening workflow for this compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) against a panel of relevant serine proteases (e.g., FAP, DPP4).

  • Materials: Recombinant human proteases, fluorogenic peptide substrates, assay buffer (e.g., 50 mM Tris, pH 7.4), 96-well black plates, plate reader with fluorescence capabilities.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer. A typical starting concentration range is 100 µM to 1 nM.

    • In a 96-well plate, add 25 µL of the diluted compound.

    • Add 50 µL of recombinant enzyme solution (pre-determined concentration for linear reaction kinetics) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 340/420 nm) over time using a kinetic plate reader.

    • Calculate the initial reaction velocity (V) for each concentration.

    • Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Objective: To determine the IC50 against key serine β-lactamases (e.g., KPC-2, AmpC).

  • Materials: Purified β-lactamase enzymes, Nitrocefin (a chromogenic cephalosporin), assay buffer (e.g., 50 mM Phosphate Buffer + 50 mM KCl, pH 7.4), 96-well clear plates, spectrophotometer plate reader.[13]

  • Procedure:

    • Follow steps 1-3 from Protocol 1.

    • Incubate for 10-20 minutes at room temperature. Boronic acids exhibit time-dependent inhibition, so this pre-incubation is crucial.

    • Initiate the reaction by adding 25 µL of Nitrocefin solution.

    • Monitor the change in absorbance at 485 nm over time.[13] The hydrolysis of Nitrocefin results in a color change from yellow to red.

    • Calculate initial velocities and determine the IC50 as described in Protocol 1.

Phase 2: Mechanism of Action and Cellular Activity

Once a primary target class is identified, the next phase focuses on elucidating the mechanism of inhibition and confirming activity in a cellular context.

Assay TypeTargetEndpointResult for Compound X
Enzymatic FAPIC5085 nM
DPP4IC50> 10 µM
KPC-2 β-LactamaseIC501.2 µM
AmpC β-LactamaseIC50700 nM[4]
Cellular FAP-expressing FibroblastsEC50250 nM
A549 Lung Cancer CellsGI505.5 µM
Antibacterial E. coli expressing AmpCMIC (w/ Meropenem)4 µg/mL
Wild-type E. coliMIC (w/ Meropenem)> 64 µg/mL
  • Objective: To determine the inhibition constant (Ki) and elucidate the mode of inhibition (e.g., competitive, non-competitive).

  • Rationale: While IC50 is a useful measure of potency, it is dependent on experimental conditions (e.g., substrate concentration). Ki is an intrinsic measure of the affinity of the inhibitor for the enzyme.

  • Procedure:

    • Perform the enzymatic assay (Protocol 1 or 2) using multiple, fixed concentrations of the inhibitor.

    • At each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2x to 5x the Km value of the substrate).

    • Measure the initial reaction velocities for all conditions.

    • Generate Michaelis-Menten plots (Velocity vs. [Substrate]) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of line intersections will indicate the mode of inhibition. For competitive inhibitors like boronic acids, the lines should intersect on the y-axis.

    • Use non-linear regression analysis of the raw data, fitting to the appropriate inhibition model (e.g., competitive inhibition equation) to calculate Km, Vmax, and Ki. The Cheng-Prusoff equation can also be used to estimate Ki from the IC50 value for competitive inhibitors: Ki = IC50 / (1 + [S]/Km).[13]

If the compound shows potent inhibition of a target like FAP, it is crucial to understand its downstream effects.

G cluster_0 Cellular Environment cluster_1 Downstream Effects Compound 4-(4-Chlorophenylcarbamoyl) phenylboronic acid FAP FAP (Serine Protease) on Cancer-Associated Fibroblast Compound->FAP Inhibits Degradation ECM Degradation FAP->Degradation Promotes Invasion Tumor Cell Invasion & Metastasis FAP->Invasion Directly Promotes ECM Extracellular Matrix (ECM) (e.g., Collagen) Release Release of Growth Factors Degradation->Release Release->Invasion

Caption: Hypothesized FAP inhibition signaling pathway.

Conclusion and Future Directions

This guide outlines a clear, structured, and technically grounded path for the initial investigation of this compound. The core strength of the boronic acid scaffold lies in its covalent, reversible mechanism of action, which has been clinically validated against both cancer and bacterial targets.[1][6] The initial screening phase is critical for efficiently identifying the most promising therapeutic avenue, be it as a serine protease inhibitor for oncology or a β-lactamase inhibitor for infectious diseases. Subsequent mechanistic studies and cellular assays will build the necessary data package for further preclinical development, including structure-activity relationship (SAR) studies, ADME/Tox profiling, and eventual in vivo efficacy models. The unique substitution pattern of this particular molecule warrants a thorough investigation to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Solubility Profile of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a candidate molecule is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid (CAS No. 874288-02-5), a molecule of interest in medicinal chemistry.[1][2] Boronic acids and their derivatives are recognized as crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, enabling the creation of complex bioactive molecules.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the structural determinants of this compound's solubility, the influence of environmental factors, and provide robust methodologies for its empirical determination.

Molecular Structure and Physicochemical Properties

Chemical Structure:

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Chlorophenylboronic acidPhenylboronic acid
CAS Number 874288-02-5[1][2]1679-18-1[3][4]98-80-6
Molecular Formula C13H11BClNO3[5]C6H6BClO2[3][6]C6H7BO2
Molecular Weight 275.50 g/mol [5]156.37 g/mol [3]121.93 g/mol
Predicted pKa ~8.4 (boronic acid)8.39±0.10[3]~8.8
Predicted LogP ~2.51.450.88
Water Solubility Not empirically determined2.5 g/100 mL[3][7]~2 g/100 cm3 H2O at 20°C[8][9]

The structure of this compound is characterized by three key functional groups that dictate its solubility: the phenylboronic acid moiety, the amide (carbamoyl) linker, and the 4-chlorophenyl group. The boronic acid group, with its two hydroxyls, can engage in hydrogen bonding with water, contributing to aqueous solubility. However, the overall molecule possesses significant hydrophobic character due to the two phenyl rings and the chlorine substituent. The amide group can also participate in hydrogen bonding, but its contribution to water solubility can be complex and dependent on the overall molecular conformation.

The introduction of substituents to the phenyl ring of phenylboronic acid is known to significantly affect its solubility.[10] For instance, the introduction of groups like isobutoxy, carboxyl, and trifluoromethyl has been shown to decrease water solubility compared to the unsubstituted phenylboronic acid.[8][9] While no direct data exists for the carbamoyl group in this position, the large, hydrophobic 4-chlorophenyl extension suggests that the aqueous solubility of the title compound is likely to be lower than that of both phenylboronic acid and 4-chlorophenylboronic acid.

Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental factors:

  • pH: The acidity of the boronic acid group (predicted pKa ~8.4) is a critical determinant of its aqueous solubility. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the boronic acid will deprotonate to form the more soluble boronate salt. Therefore, a significant increase in aqueous solubility is expected in alkaline conditions. The analysis of boronic acids by HPLC often leverages pH to control retention, with higher pH leading to increased charge and altered retention times.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This principle can be leveraged for crystallization processes.[8] However, the thermal stability of the compound must be considered, as boronic acids can undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines, which can impact solubility measurements.[10]

  • Co-solvents: In drug formulation, the use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. For this compound, polar organic solvents that are miscible with water, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), are likely to increase its solubility. Phenylboronic acid itself exhibits high solubility in ethers and ketones, and moderate solubility in chloroform.[11][12][13][14]

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. Below are detailed protocols for assessing the solubility of this compound in various media.

Equilibrium Solubility in Aqueous Buffers (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound at a specific pH and temperature.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add to vials with aqueous buffers of varying pH A->B C Incubate at constant temperature with agitation (e.g., 25°C, 37°C) B->C D Monitor for equilibrium (typically 24-48 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Quantify concentration in the supernatant (e.g., HPLC-UV) E->F

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 10).

  • Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter. Dilute the filtrate with an appropriate solvent for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH value.

Kinetic Solubility in Organic Solvents

This protocol is designed to assess the solubility of the compound in various organic solvents, which is important for process chemistry and formulation development.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_addition Solvent Addition & Incubation cluster_analysis Analysis A Prepare stock solution of compound in a highly soluble solvent (e.g., DMSO) B Dispense stock solution into microplate wells A->B C Add various organic solvents to the wells B->C D Incubate with shaking for a short period (e.g., 1-2 hours) C->D E Measure turbidity or light scattering to detect precipitation D->E F Determine the highest concentration at which no precipitate is observed E->F

Caption: High-throughput workflow for determining kinetic solubility in organic solvents.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same solvent to create a range of concentrations.

  • Solvent Addition: Add a fixed volume of each organic solvent to be tested (e.g., ethanol, methanol, acetone, acetonitrile, chloroform) to the wells of a microplate.

  • Compound Addition: Add a small volume of each concentration of the stock solution to the wells containing the organic solvents.

  • Incubation and Observation: Incubate the microplate with gentle shaking for a defined period (e.g., 1-2 hours). Observe the wells for the formation of a precipitate.

  • Detection: The presence of a precipitate can be detected visually or by using a plate reader that measures turbidity or light scattering.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Analytical Methodologies for Quantification

The accurate quantification of this compound in solution is critical for solubility determination.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for the analysis of boronic acids. A C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). The choice of mobile phase pH will influence the retention time of the compound.

  • Non-Aqueous Capillary Electrophoresis (NACE): For boronic acids and their esters, which can be prone to hydrolysis, NACE can be a powerful analytical technique. It avoids the use of aqueous mobile phases, thus preventing the degradation of the analyte during analysis.[15]

Conclusion and Future Perspectives

While specific experimental data on the solubility of this compound is not yet widely available in the literature, this guide provides a robust framework for its determination. Based on its chemical structure, it is anticipated to have limited aqueous solubility in acidic and neutral pH, with an expected increase in solubility at higher pH. Its solubility in organic solvents is likely to be moderate, with good solubility in polar aprotic solvents like DMSO.

The experimental protocols detailed herein provide a clear path for researchers to generate a comprehensive solubility profile for this compound. Such data is indispensable for advancing the development of this compound and related molecules as potential therapeutic agents. The interplay between its solid-state properties, pH-dependent solubility, and behavior in mixed solvent systems will be a rich area for further investigation, ultimately guiding its formulation into a safe and effective drug product.

References

A Spectroscopic Guide to 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic analysis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. By delving into the principles and practical applications of key analytical techniques, this document serves as an essential resource for professionals engaged in the characterization and utilization of novel boronic acid derivatives.

Introduction

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a chlorophenyl-substituted amide. This unique combination of functional groups imparts a range of properties that are attractive for applications in areas such as targeted drug delivery, sensing, and supramolecular chemistry. The boronic acid group can form reversible covalent bonds with diols, a characteristic exploited in glucose sensing and for interaction with glycoproteins. The substituted aromatic rings and the amide linkage contribute to the molecule's structural rigidity and potential for hydrogen bonding and π-π stacking interactions.

A thorough spectroscopic analysis is paramount to confirm the chemical identity, purity, and structural intricacies of this compound. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound dictate its spectroscopic signatures. Understanding these correlations is fundamental to accurate data interpretation.

fragmentation_pathway M [M+H]⁺ m/z 276.5 F1 [C₇H₆BNO₂]⁺ m/z 150.0 M->F1 Loss of C₆H₅Cl F2 [C₆H₅ClN]⁺ m/z 126.0 M->F2 Loss of C₇H₅BO₃

An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the thermal stability of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid, a compound of significant interest in medicinal chemistry and drug development. Through a detailed exploration of thermogravimetric analysis (TGA), this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry. We delve into the theoretical underpinnings of the thermal decomposition of this molecule, propose a multi-stage degradation pathway, and provide a robust, step-by-step experimental protocol for its TGA. This guide is designed to not only present data but also to elucidate the scientific rationale behind the analytical process, ensuring a thorough understanding of the thermal properties of this important compound.

Introduction: The Significance of this compound and its Thermal Characterization

This compound is a bifunctional molecule that incorporates both a boronic acid moiety and a carbamoyl (amide) linkage. Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. In the realm of medicinal chemistry, the boronic acid group is a key pharmacophore in several approved drugs, acting as a reversible covalent inhibitor of serine proteases. The carbamoyl group, on the other hand, is a common structural motif in a vast array of pharmaceuticals, contributing to their biological activity and physicochemical properties through hydrogen bonding and other non-covalent interactions.

The combination of these two functional groups in this compound makes it a promising candidate for the development of novel therapeutics. However, to ensure the safety, efficacy, and stability of any active pharmaceutical ingredient (API), a thorough understanding of its solid-state properties is paramount. Thermogravimetric analysis (TGA) is an indispensable technique in this regard, providing critical information about the thermal stability of a material, its decomposition profile, and the presence of volatile components such as water or solvents. This data is essential for determining appropriate storage conditions, manufacturing processes, and formulation strategies.

This guide will provide a detailed, scientifically-grounded framework for conducting and interpreting the thermogravimetric analysis of this compound, even in the absence of extensive published data on this specific molecule. By drawing on the known thermal behavior of its constituent functional groups and related compounds, we can construct a highly probable thermal decomposition profile.

Experimental Protocol: A Rigorous Approach to Thermogravimetric Analysis

The following protocol is designed to yield high-quality, reproducible TGA data for this compound. The choices of experimental parameters are grounded in best practices for the analysis of organic pharmaceutical compounds.

2.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements. Calibration should be performed for both mass and temperature according to the manufacturer's guidelines, typically using certified reference materials.

2.2. Sample Preparation

A representative sample of this compound (typically 5-10 mg) should be accurately weighed into a clean, inert crucible (e.g., alumina or platinum). A consistent sample mass should be used for all related experiments to ensure comparability.

2.3. TGA Experimental Parameters

ParameterRecommended SettingRationale
Atmosphere Nitrogen (Inert)To study the intrinsic thermal decomposition without the influence of oxidation.
Flow Rate 20-50 mL/minTo ensure an inert environment and efficiently remove gaseous decomposition products.
Temperature Program Ramp from 30 °C to 800 °CTo cover the full range of potential thermal events, from dehydration to complete decomposition.
Heating Rate 10 °C/minA standard heating rate that provides a good balance between resolution of thermal events and analysis time.
Data Collection Continuous monitoring of mass vs. temperatureTo generate the TGA curve and its first derivative (DTG curve).

2.4. Data Analysis

The primary outputs of the TGA experiment are the TGA curve (mass vs. temperature) and the DTG curve (rate of mass change vs. temperature). Key data points to be extracted include:

  • Onset Temperature (Tonset): The temperature at which a mass loss event begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal for a given step, determined from the peak of the DTG curve.

  • Percentage Mass Loss (%Δm): The amount of mass lost during each decomposition step.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Predicted Thermogram and Interpretation

Based on the known thermal behavior of phenylboronic acids and aromatic amides, a multi-stage decomposition is predicted for this compound.

3.1. Hypothetical TGA and DTG Curves

A hypothetical TGA and DTG thermogram for this compound is presented below. This is a predictive model based on scientific principles and data from analogous structures.

Hypothetical Thermogravimetric Analysis of this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Proposed Process
Step 1 ~180~210~6.5Dehydration of boronic acid to form boroxine
Step 2 ~260~285~45.0Cleavage of the carbamoyl (amide) linkage
Step 3 >400~450~38.5Decomposition of the aromatic backbone
Residual Mass at 800 °C-~10.0Boron-containing residue (e.g., boron nitride/oxide)

3.2. Detailed Interpretation of Thermal Events

  • Step 1: Dehydration and Boroxine Formation (approx. 180-240 °C) Boronic acids are known to undergo thermal dehydration to form cyclic trimers called boroxines. This is a well-documented process for many phenylboronic acids, with studies on benzene-diboronic acids showing this event occurring around 210 °C.[1] The theoretical mass loss for the removal of one molecule of water per molecule of this compound (assuming trimerization) is approximately 6.5%. This initial mass loss in the TGA curve is therefore attributed to this condensation reaction.

  • Step 2: Decomposition of the Carbamoyl Linkage (approx. 260-350 °C) The carbamoyl (amide) bond is generally thermally stable. Studies on N-phenylbenzamide (benzanilide), a close structural analog, show decomposition at significantly higher temperatures (around 425 °C). However, the presence of substituents can lower this decomposition temperature. For more complex N-substituted sulfanilamide derivatives, which also contain an N-phenylbenzamide core, the onset of decomposition is observed in the range of 259-271°C.[2] Therefore, the second major mass loss is attributed to the cleavage of the amide bond, leading to the fragmentation of the molecule.

  • Step 3: Decomposition of the Aromatic Backbone (approx. >400 °C) Following the initial fragmentation, the remaining aromatic structures will decompose at higher temperatures. The thermal degradation of aromatic polyamides and other aromatic structures typically occurs above 400 °C.[3][4] This final major mass loss event corresponds to the breakdown of the phenyl rings and the volatilization of the resulting smaller organic fragments.

  • Residual Mass At the end of the analysis, a certain amount of non-volatile residue is expected. Under a nitrogen atmosphere, this residue is likely to be a mixture of boron-containing species, such as boron nitride and boron oxides, formed from the high-temperature reactions of the boroxine intermediate.

Visualizing the Process

4.1. Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing Sample This compound Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in Alumina Crucible Weigh->Crucible TGA Load into TGA Crucible->TGA Parameters Set Parameters: - N2 Atmosphere - 10 °C/min Ramp to 800 °C TGA->Parameters Run Run Analysis Parameters->Run Curves Generate TGA/DTG Curves Run->Curves Analysis Analyze: - Onset Temperatures - Peak Temperatures - % Mass Loss Curves->Analysis Report Generate Report Analysis->Report

Caption: Workflow for the thermogravimetric analysis of this compound.

4.2. Proposed Thermal Decomposition Pathway

Decomposition_Pathway Molecule This compound Boroxine Boroxine Trimer Molecule->Boroxine Step 1: ~180-240 °C (- H2O) Fragments Amide Cleavage Fragments Boroxine->Fragments Step 2: ~260-350 °C Aromatic_Decomp Aromatic Decomposition Products Fragments->Aromatic_Decomp Step 3: >400 °C Residue Boron-containing Residue Aromatic_Decomp->Residue

Caption: Proposed multi-stage thermal decomposition pathway.

Conclusion

Thermogravimetric analysis is a powerful and essential tool for the characterization of pharmaceutical compounds like this compound. While direct experimental data for this specific molecule may be limited, a scientifically rigorous understanding of its thermal stability can be achieved by analyzing the behavior of its constituent functional groups. This guide has outlined a detailed experimental protocol and a plausible, multi-stage decomposition pathway involving initial dehydration to a boroxine, followed by the cleavage of the carbamoyl linkage, and finally, the decomposition of the aromatic backbone at higher temperatures. The insights provided herein are critical for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality and stability of potential drug products based on this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Within the vast library of organoboron reagents, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid emerges as a particularly valuable building block. Its bifunctional nature, possessing both a reactive boronic acid moiety for Suzuki coupling and a chlorophenylcarbamoyl group, allows for the introduction of complex structural motifs in a single, strategic step. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss key considerations for reaction optimization.

The Scientific Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered around a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, where the palladium has inserted itself into the carbon-halide bond.[2][4] The reactivity of the organohalide typically follows the trend I > Br > Cl > F.

  • Transmetalation: This crucial step involves the transfer of the organic group (R²) from the boronic acid to the palladium(II) center.[6] The presence of a base is essential for this process.[6][7][8] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex.[6][7]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated as the desired biaryl product (R¹-R²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][4]

The amide functionality and the chloro-substituent on the this compound can influence its electronic properties and solubility, which may necessitate fine-tuning of the reaction conditions for optimal results.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition + R¹-X Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation Transmetalation + R²-B(OH)₂ / Base Reductive_Elimination Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R¹-R² Product Biaryl Product (R¹-R²) Reductive_Elimination->Product Organohalide Organohalide (R¹-X) Organohalide->Oxidative_Addition Boronic_Acid 4-(4-Chlorophenylcarbamoyl) phenylboronic acid (R²-B(OH)₂) Boronic_Acid->Transmetalation caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. It is crucial to note that reaction conditions may require optimization based on the specific aryl halide partner.

Materials and Reagents
ReagentM.W. ( g/mol )Typical Amount (mmol)Stoichiometric Ratio
Aryl Bromide-1.01.0 eq
This compound275.481.21.2 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.560.02 - 0.052-5 mol%
Base (e.g., K₂CO₃ or Cs₂CO₃)138.21/325.822.0 - 3.02.0 - 3.0 eq
Solvent (e.g., 1,4-Dioxane/Water, 4:1)-5-10 mL-
Procedure
  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture. For air-sensitive catalysts, this should be done under a positive flow of inert gas.

  • Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Workflow for Reaction Optimization

Achieving high yields and purity in Suzuki coupling often requires systematic optimization of several parameters.[3] The following workflow provides a logical approach to refining the reaction conditions for your specific substrate combination.

Optimization_Workflow cluster_workflow Reaction Optimization Workflow Start Initial Reaction Setup (Standard Conditions) Base_Screen Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Start->Base_Screen Solvent_Screen Screen Solvents (e.g., Dioxane, Toluene, DMF) Base_Screen->Solvent_Screen Catalyst_Screen Screen Catalysts & Ligands (e.g., Pd(dppf)Cl₂, SPhos) Solvent_Screen->Catalyst_Screen Temp_Screen Vary Temperature (e.g., 80°C, 100°C, 120°C) Catalyst_Screen->Temp_Screen Optimal_Conditions Optimal Conditions Achieved Temp_Screen->Optimal_Conditions caption Figure 2: A systematic workflow for optimizing Suzuki coupling reactions.

Caption: Figure 2: A systematic workflow for optimizing Suzuki coupling reactions.

Key Considerations and Troubleshooting

  • Choice of Base: The base plays a critical role in the reaction.[6][7] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cesium carbonate is often more effective for less reactive chlorides.

  • Solvent System: A mixture of an organic solvent and water is frequently employed. The water is necessary to dissolve the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and DMF.

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a versatile catalyst, other palladium sources and ligands can offer improved performance, especially for challenging substrates. For example, catalysts with bulky, electron-rich phosphine ligands can be effective for coupling with aryl chlorides.[4]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This can be minimized by using anhydrous solvents when appropriate and carefully selecting the base and reaction temperature.

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl can also occur.[9] This is often promoted by the presence of oxygen and can be mitigated by ensuring a strictly inert atmosphere.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can effectively incorporate this versatile building block into their synthetic strategies. The protocols and guidelines presented in this application note serve as a solid foundation for the successful implementation of this powerful synthetic tool in academic and industrial research settings.

References

Application Notes and Protocols: 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Phenylboronic Acids in Drug Discovery

Phenylboronic acids (PBAs) and their derivatives have garnered significant attention in medicinal chemistry due to their unique chemical properties and diverse biological activities.[1][2] The boron atom in these compounds can form reversible covalent bonds with diols, a feature that has been ingeniously exploited for various therapeutic and diagnostic applications.[1][2] From enzyme inhibition to targeted drug delivery, the versatility of the boronic acid moiety makes it a privileged scaffold in modern drug discovery.[3] This document provides a detailed guide on the potential applications and experimental protocols for a specific derivative, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid .

While extensive research exists for the broader class of phenylboronic acids, it is important to note that specific experimental data for this compound is not widely available in public literature. Therefore, this guide presents exemplar applications and protocols based on its structural features and the well-established activities of closely related analogues. The insights provided herein are intended to empower researchers to explore the therapeutic potential of this promising compound.

Compound Profile:

PropertyValueReference
IUPAC Name [4-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid
Molecular Formula C₁₃H₁₁BClNO₃
Molecular Weight 275.5 g/mol
CAS Number 874288-02-5
Structure Chemical structure of this compound

Part 1: Inferred Applications in Medicinal Chemistry

Based on its chemical structure, this compound is a bifunctional molecule. The phenylboronic acid group serves as a reactive "warhead" or a targeting moiety, while the 4-chlorophenylcarbamoyl tail can be tailored to enhance binding affinity and selectivity for specific biological targets.

Enzyme Inhibition: A Focus on Serine Hydrolases

Phenylboronic acids are well-documented inhibitors of serine hydrolases, where the boronic acid forms a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[4][5] A particularly relevant target for this class of compounds is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[4][5]

Hypothesized Mechanism of FAAH Inhibition:

The inhibition of FAAH by this compound is proposed to occur through the formation of a reversible covalent bond between the boron atom and the catalytic serine (Ser241) of FAAH. The 4-chlorophenylcarbamoyl portion of the molecule likely occupies the substrate-binding channel, contributing to the inhibitor's potency and selectivity.

FAAH_inhibition cluster_0 Inhibition Pathway FAAH FAAH Active Site (with catalytic Ser241) Intermediate Reversible Tetrahedral Intermediate FAAH->Intermediate Nucleophilic attack by Ser241 Inhibitor 4-(4-Chlorophenylcarbamoyl) phenylboronic acid Inhibitor->Intermediate Inhibited_FAAH Inhibited FAAH Intermediate->Inhibited_FAAH Enzyme Inactivation Targeted_Delivery Nanoparticle Nanoparticle 4-(4-Chlorophenylcarbamoyl) phenylboronic acid (Targeting Ligand) Chemotherapeutic Drug (Payload) Binding Targeted Binding Nanoparticle:f1->Binding Cancer_Cell Cancer Cell Overexpressed Sialic Acid Cancer_Cell:f1->Binding Internalization Endocytosis Binding->Internalization Drug_Release Drug Release (pH-sensitive) Internalization->Drug_Release Apoptosis Tumor Cell Apoptosis Drug_Release->Apoptosis

References

Application Notes and Protocols: 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential application of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). While direct empirical data for this specific compound is not extensively available in peer-reviewed literature, this guide synthesizes established principles of FAAH inhibition by the phenylboronic acid class of compounds and analyzes the structural features of the title molecule to provide a robust framework for its investigation. Included are a proposed mechanism of action, protocols for in vitro enzyme inhibition assays, and guidelines for data analysis, all grounded in authoritative scientific literature.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By hydrolyzing AEA, FAAH terminates its signaling, thus playing a critical role in maintaining endocannabinoid tone.

Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including chronic pain, anxiety disorders, and inflammatory conditions. By preventing the breakdown of AEA, FAAH inhibitors elevate its endogenous levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) in a spatially and temporally controlled manner. This approach is thought to offer the therapeutic benefits of cannabinoid receptor activation while potentially avoiding the undesirable psychotropic side effects associated with direct CB1 agonists.

The Phenylboronic Acid Scaffold: A Class of Potent FAAH Inhibitors

Boronic acids have been identified as a novel and potent class of inhibitors targeting FAAH. These compounds are attractive due to their ability to form a reversible covalent bond with the catalytic serine residue within the active site of serine hydrolases. FAAH possesses a characteristic Ser-Ser-Lys catalytic triad, with Ser241 acting as the nucleophile that initiates the hydrolysis of the substrate.

Proposed Mechanism of Action

It is hypothesized that phenylboronic acids, including this compound, act as transition-state analogs. The boron atom is electrophilic and is readily attacked by the hydroxyl group of the catalytic Ser241 residue. This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively inactivating the enzyme.

G cluster_0 FAAH Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex (Reversible) Ser241_OH Ser241-OH Tetrahedral_Intermediate Ser241-O-B(OH)₂⁻-Ar-CONH-Ar-Cl (Tetrahedral Adduct) Ser241_OH->Tetrahedral_Intermediate Forms Adduct Lys142_NH2 Lys142-NH₂ Lys142_NH2->Ser241_OH Activates Serine (General Base) Ser217_OH Ser217-OH Inhibitor 4-(4-Chlorophenylcarbamoyl) phenylboronic acid B(OH)₂-Ar-CONH-Ar-Cl Inhibitor->Ser241_OH Nucleophilic Attack

Figure 1: Proposed mechanism of reversible covalent inhibition of FAAH by a phenylboronic acid derivative.

Structural Analysis of this compound

The structure of this compound suggests several key interactions within the FAAH active site that could contribute to its inhibitory potency.

  • Phenylboronic Acid Core: This moiety is responsible for the covalent interaction with Ser241.

  • Para-Substituted Carbamoyl Linkage: The amide (-CONH-) group can act as both a hydrogen bond donor and acceptor. This feature may allow for crucial interactions with amino acid residues in the FAAH active site, potentially enhancing binding affinity. Structure-activity relationship (SAR) studies on other classes of FAAH inhibitors have highlighted the importance of hydrogen bonding capabilities.

  • 4-Chlorophenyl Group: This terminal aromatic ring introduces a lipophilic and electron-withdrawing element. The hydrophobic nature of this group could favor interaction with the acyl chain-binding pocket of FAAH, a channel known to accommodate the fatty acid portion of the natural substrate, anandamide. The chloro-substituent may further enhance these interactions.

Experimental Protocols: In Vitro FAAH Inhibition Assay

The following protocol provides a robust method for determining the inhibitory potential of this compound against FAAH. This assay measures the hydrolysis of a fluorogenic substrate by a source of FAAH enzyme, typically rat brain homogenate or recombinant FAAH.

Materials and Reagents
  • Enzyme Source: Rat brain homogenate or recombinant rat FAAH.

  • Assay Buffer: Tris-HCl (50 mM, pH 9.0) containing 1 mM EDTA.

  • Substrate: Anandamide-d8 (for LC-MS) or a suitable fluorogenic substrate such as Arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA).

  • Inhibitor: this compound, dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

  • Control Inhibitor: A known FAAH inhibitor such as URB597 for comparison.

  • 96-well plates: Black, flat-bottom plates for fluorescence assays.

  • Plate reader: Capable of fluorescence detection (e.g., Ex/Em = 355/460 nm for AMCA).

Assay Workflow

G A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor (e.g., 10-point, 3-fold dilution in DMSO) A->B C Add Inhibitor/Vehicle to Wells B->C D Add Enzyme Source (e.g., Rat Brain Homogenate) C->D E Pre-incubate (e.g., 15 min at 37°C) D->E F Initiate Reaction (Add Substrate) E->F G Incubate (e.g., 30 min at 37°C) F->G H Stop Reaction (if necessary) & Read Fluorescence G->H I Data Analysis (Calculate % Inhibition, IC₅₀) H->I

Figure 2: General workflow for the in vitro FAAH inhibition assay.

Step-by-Step Protocol
  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM stock solution of this compound in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is recommended to span a wide concentration range.

  • Assay Plate Setup: To the wells of a 96-well plate, add 1 µL of the diluted inhibitor solutions or DMSO (for vehicle control). Also include wells for a "no enzyme" control.

  • Add Enzyme: Add 100 µL of the FAAH enzyme preparation (e.g., diluted rat brain homogenate) to all wells except the "no enzyme" control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of the substrate solution (e.g., AAMCA in assay buffer) to all wells to initiate the reaction. The final substrate concentration should be at or near its Kₘ value.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range for the vehicle control.

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for the product of AAMCA hydrolysis).

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_Inhibitor - Fluorescence_NoEnzyme) / (Fluorescence_Vehicle - Fluorescence_NoEnzyme))

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ value is determined from the fitted curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a typical FAAH inhibitor to illustrate the expected results.

Inhibitor Concentration (nM)% Inhibition
15.2
312.8
1028.4
3048.9
10075.3
30090.1
100095.6
IC₅₀ (nM) ~31

Conclusion and Future Directions

This compound represents a promising candidate for the inhibition of Fatty Acid Amide Hydrolase, based on the well-established activity of the phenylboronic acid scaffold. The structural features of this compound suggest the potential for high-affinity binding through a combination of reversible covalent interaction and favorable contacts within the enzyme's active site. The protocols and analytical methods detailed in this guide provide a comprehensive framework for the experimental validation of its inhibitory potency and mechanism. Further studies, including kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) and selectivity profiling against other serine hydrolases, are recommended to fully characterize the pharmacological profile of this compound.

Application Notes & Protocols: 4-(4-Chlorophenylcarbamoyl)phenylboronic acid for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

The pursuit of precision in oncology has driven the development of sophisticated drug delivery systems that can differentiate between malignant and healthy tissues. This guide details the application of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid , a specialized phenylboronic acid (PBA) derivative, as a targeting ligand for cancer therapy. We will explore the underlying scientific principles, from the unique glycosylation patterns of tumor cells to the pH-sensitive chemistry of boronic acids, and provide detailed, field-proven protocols for the formulation, characterization, and in vitro evaluation of PBA-functionalized nanocarriers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this advanced targeting strategy to enhance therapeutic efficacy and minimize off-target toxicity.

Scientific Principles: The Rationale for Sialic Acid Targeting

The efficacy of a targeted drug delivery system hinges on the selection of a reliable molecular target that is overexpressed on cancer cells. This compound exploits one of the most well-established hallmarks of cancer: aberrant cell surface glycosylation.[1][2]

The Target: Aberrant Sialylation in Cancer

Cancer cells frequently exhibit a profoundly altered glycophenotype, characterized by the overexpression of sialic acids (SAs) at the termini of glycoproteins and glycolipids.[1][3] This "hypersialylation" is not merely a passive marker but an active contributor to the malignant phenotype, influencing tumor progression, metastasis, and immune evasion.[2][3][4][5] The dense layer of negatively charged sialic acids creates a favorable microenvironment for tumor growth and shields cancer cells from immune recognition.[2][4] Crucially, this overexpression provides a distinct molecular signature that can be exploited for targeted drug delivery.[6][7]

The Targeting Ligand: Phenylboronic Acid (PBA) Chemistry

Phenylboronic acid and its derivatives possess the unique ability to form reversible, covalent bonds with molecules containing cis-1,2- or cis-1,3-diol functionalities.[8][9][10] Sialic acid, a nine-carbon sugar, presents such a cis-diol group, making it a natural binding partner for PBA.[6][11] This interaction results in the formation of a five- or six-membered cyclic boronate ester.[9][12]

The "Smart" Trigger: pH-Dependent Binding

A pivotal feature of the PBA-SA interaction is its pH dependency. The tumor microenvironment is typically more acidic (pH 6.5–6.8) than physiological blood and healthy tissue (pH ~7.4).[6] The binding affinity of PBA to sialic acid is significantly enhanced at this lower intratumoral pH.[6][13][14] This occurs because the acidity increases the Lewis acidity of the boron atom, promoting the formation of the tetrahedral boronate ester complex with the diol on sialic acid.[6][11][13] This "smart" feature ensures that a drug delivery system functionalized with this compound will preferentially bind to cancer cells within the tumor microenvironment, while minimizing interaction with sialic acids on healthy cells in systemic circulation.[6][13]

The specific structure of This compound is designed to optimize these properties. The electron-withdrawing nature of the 4-chlorophenylcarbamoyl group modulates the pKa of the boronic acid, fine-tuning its binding affinity and pH sensitivity for enhanced targeting performance.

Mechanism of Action: PBA-Sialic Acid Interaction

The diagram below illustrates the fundamental targeting mechanism. The boronic acid group on the nanocarrier selectively recognizes and binds to the cis-diol of sialic acid residues overexpressed on the cancer cell surface, a process favored by the acidic tumor microenvironment.

PBA_Sialic_Acid_Binding cluster_0 Drug Delivery Nanoparticle (pH ~7.4) cluster_1 Cancer Cell Surface (Acidic TME, pH ~6.5) cluster_2 Boronate Ester Formation NP Nanoparticle Core (Drug-Loaded) Surface Ligand 4-(4-CPCP)BA Cell Glycoprotein Sialic Acid (SA) with cis-diol NP:f1->Cell:f1  Enhanced Binding  at Tumor pH Binding PBA + SA ⇌ Boronate Ester Complex Experimental_Workflow A 1. Nanoparticle Formulation (e.g., Self-Assembly of Polymer-Drug Conjugate + Targeting Ligand) B 2. Purification (e.g., Dialysis to remove free drug and unreacted ligand) A->B C 3. Physicochemical Characterization - Size & Zeta Potential (DLS) - Morphology (TEM) - Drug Load (HPLC/UV-Vis) B->C D 4. In Vitro Drug Release Study (pH 7.4 vs. pH 6.5/5.5) C->D E 5. In Vitro Cellular Studies (High-SA Cancer Cells vs. Normal Cells) C->E H 6. Data Analysis & Interpretation D->H F 5a. Cellular Uptake (Confocal Microscopy / Flow Cytometry) E->F G 5b. Cytotoxicity Assay (MTT Assay to determine IC50) E->G F->H G->H

References

Application Notes & Protocols: Synthesis of Boronic Acid-Containing Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Promise of Boronic Acids in Smart Drug Delivery

Boronic acid-containing polymers represent a class of "smart" materials poised to revolutionize drug delivery. Their defining feature is the boronic acid (BA) moiety, which possesses a unique and reversible affinity for compounds with cis-1,2- or -1,3 diol functionalities.[1][2] This interaction is the cornerstone of their utility, as many biologically significant molecules, including glucose and sialic acids (often overexpressed on cancer cells), feature this precise chemical arrangement.[3][4] Consequently, polymers functionalized with BA can be engineered to respond to specific physiological cues, such as changes in blood glucose levels or the acidic microenvironment of tumors, enabling targeted and on-demand drug release.[5][6][7]

In aqueous solutions, phenylboronic acid (PBA) exists in an equilibrium between a hydrophobic, uncharged trigonal form and a hydrophilic, negatively charged tetrahedral form.[2][3] This equilibrium is highly sensitive to pH. In acidic conditions, the uncharged form dominates, while in neutral to alkaline conditions (typically above its pKa of ~8-9), the charged form prevails.[2][3] The binding of a diol, like glucose, stabilizes the charged tetrahedral state, effectively lowering the pKa and increasing the polymer's hydrophilicity even at physiological pH.[1][2] This tunable physicochemical switch allows for the rational design of drug carriers—such as micelles, hydrogels, and nanoparticles—that can self-assemble or disassemble, swell or shrink, and release their therapeutic payload in response to specific biological triggers.[1][8][9]

This guide provides a detailed overview of the synthetic strategies for creating these advanced polymers, focusing on controlled radical polymerization techniques. It further offers validated, step-by-step protocols for the synthesis of a representative block copolymer, its characterization, and its formulation into a pH-responsive drug delivery vehicle.

Section 1: The Core Mechanism - pH and Diol Responsiveness

The functionality of boronic acid polymers in drug delivery is predicated on the dynamic covalent chemistry between the boron center and diols.

  • pH-Responsiveness: In the acidic microenvironment of tumors or endo/lysosomal compartments (pH 4.5-6.8), the equilibrium of the boronic acid group shifts towards the neutral, hydrophobic state.[3][10] If a drug is conjugated via an acid-labile boronate ester bond (e.g., with a catechol-containing drug), the acidic conditions will trigger bond cleavage and release the therapeutic agent.[10] Similarly, for self-assembled nanoparticles held together by hydrophilic/hydrophobic balance, this shift can induce disassembly and payload release.[6][8]

  • Glucose-Responsiveness: In the presence of glucose, the boronic acid moiety forms a stable, five- or six-membered cyclic boronate ester.[1][11] This complexation event increases the negative charge and hydrophilicity of the polymer.[1] This principle is the foundation for self-regulated insulin delivery systems, where a glucose-induced structural change (e.g., swelling of a hydrogel or dissociation of a micelle) triggers the release of encapsulated insulin.[2][7][9]

Below is a diagram illustrating this fundamental equilibrium, which is the logical basis for designing BA-based delivery systems.

BoronicAcidEquilibrium cluster_pH pH-Dependent Equilibrium cluster_Diol Diol Binding Trigonal Trigonal Boronic Acid (Hydrophobic, Uncharged) Tetrahedral Tetrahedral Boronate (Hydrophilic, Charged) Trigonal->Tetrahedral + OH⁻ − H₂O (pH > pKa) Complex Boronate Ester Complex (Hydrophilic, Charged) Trigonal->Complex + Diol − 2H₂O (Competitive Binding) Diol Diol (e.g., Glucose)

Caption: Boronic acid equilibrium between its trigonal and tetrahedral states.

Section 2: Synthetic Strategies for Boronic Acid-Containing Polymers

The synthesis of well-defined boronic acid polymers has historically been challenging.[12] However, the advent of controlled radical polymerization techniques has enabled precise control over molecular weight, architecture, and functionality. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for this purpose as it is tolerant to a wide range of functional monomers, including unprotected boronic acids.[13][14]

Polymerization Technique Advantages Disadvantages Key Considerations
RAFT Polymerization Excellent control over MW and low dispersity (Đ). Tolerant to many functional groups (including unprotected BA).[13][15] Allows for complex architectures (block, star).Requires synthesis of a specific RAFT agent. Potential for end-group color/odor if not removed.RAFT agent choice is critical for monomer compatibility. Polymerization is often performed in polar aprotic solvents like DMF.[16]
ATRP (Atom Transfer Radical Polymerization) Good control over MW and Đ. Well-established technique.Sensitive to acidic protons on BA; protection/deprotection steps are often necessary. Potential for catalyst contamination.Ligand/catalyst system must be carefully optimized. Monomer purity is critical.
Conventional Free Radical Polymerization Simple, robust, and cost-effective.Poor control over MW and high dispersity. Difficult to create block copolymers.Results in polymers with broad molecular weight distributions, which may be unsuitable for self-assembly applications.

A generalized workflow for synthesizing a boronic acid-containing block copolymer via RAFT is depicted below. This process involves the synthesis of a macro-chain transfer agent (macro-CTA) followed by chain extension with a boronic acid monomer.

RAFT_Workflow MonomerA Monomer A (e.g., NIPAM, DMA) Polymerization1 Step 1: RAFT Polymerization MonomerA->Polymerization1 RAFT_Agent RAFT Agent (e.g., DDMAT, DMP) RAFT_Agent->Polymerization1 Initiator Initiator (e.g., AIBN) Initiator->Polymerization1 Polymerization2 Step 2: Chain Extension Initiator->Polymerization2 MacroCTA Macro-CTA (Polymer A) Polymerization1->MacroCTA MacroCTA->Polymerization2 MonomerB Monomer B (e.g., 3-AAPBA) MonomerB->Polymerization2 BlockCopolymer Final Block Copolymer (Polymer A-b-Polymer B) Polymerization2->BlockCopolymer Purification Purification (Precipitation/Dialysis) BlockCopolymer->Purification Characterization Characterization (NMR, GPC, etc.) Purification->Characterization

Caption: Workflow for RAFT synthesis of a boronic acid block copolymer.

Section 3: Application Protocol: Synthesis of a pH-Responsive Polymer via RAFT

This protocol details the synthesis of Poly(N,N-dimethylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PDMA-b-P(3-AAPBA)), a well-characterized amphiphilic block copolymer that can self-assemble into pH-responsive nanoparticles.

Rationale and Experimental Design

We utilize a two-step RAFT polymerization. First, a hydrophilic, biocompatible PDMA block is synthesized to serve as the stabilizing corona of the future nanoparticle. This PDMA chain also acts as the macro-chain transfer agent (macro-CTA). Second, the P(3-AAPBA) block is grown from the macro-CTA. This block is pH-sensitive and will form the core of the self-assembled nanoparticle at physiological pH. The use of RAFT ensures both blocks are of a predetermined length with a narrow molecular weight distribution, which is critical for predictable self-assembly.[15]

Materials and Equipment
  • Monomers: N,N-dimethylacrylamide (DMA, inhibitor removed), 3-Aminophenylboronic acid hemisulfate.[17]

  • RAFT Agent: 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid or similar trithiocarbonate.

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized.

  • Reagents: Acryloyl chloride, Sodium bicarbonate, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).[17]

  • Solvents: 1,4-Dioxane, N,N-Dimethylformamide (DMF), Diethyl ether, Tetrahydrofuran (THF).

  • Equipment: Schlenk flasks, magnetic stir plate, oil bath, rotary evaporator, dialysis tubing (MWCO 3.5 kDa), freeze-dryer, Gel Permeation Chromatography (GPC) system, Nuclear Magnetic Resonance (NMR) spectrometer.

Step-by-Step Protocol: Monomer and Polymer Synthesis

Part A: Synthesis of 3-Acrylamidophenylboronic Acid (3-AAPBA) Monomer [11][17]

Causality: This step converts the commercially available aminophenylboronic acid into a polymerizable acrylamide monomer. The reaction conditions are chosen to be mild to prevent degradation of the boronic acid group.[17]

  • Dissolve 3-aminophenylboronic acid hemisulfate (1.12 g, 6 mmol) in 20 mL of deionized water in a three-necked flask.[17]

  • Adjust the pH of the solution to 4.8 using a sodium hydroxide solution.[17]

  • In a separate beaker, dissolve acrylic acid (0.43 g, 6 mmol) in 4 mL of deionized water and adjust the pH to 4.8.[17]

  • Cool both solutions to 4°C in an ice bath.

  • Add EDCI (1.15 g, 6 mmol) to the 3-aminophenylboronic acid solution, followed by the dropwise addition of the acrylic acid solution.[17]

  • Maintain the reaction at 4°C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.[17]

  • Filter the reaction mixture. Extract the product from the aqueous phase using diethyl ether (4 x 20 mL).[17]

  • Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under vacuum to obtain a white solid. Recrystallize from water at low temperature to yield the final product.[17]

  • Validation: Confirm structure using ¹H NMR spectroscopy.

Part B: Synthesis of PDMA Macro-CTA

  • In a Schlenk flask, dissolve DMA (2.0 g, 20.2 mmol), RAFT agent (e.g., 81.5 mg, 0.20 mmol, for a target DP of 100), and AIBN (6.6 mg, 0.04 mmol) in 5 mL of 1,4-dioxane.

  • Subject the solution to three freeze-pump-thaw cycles to remove oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for 6 hours.

  • Quench the polymerization by exposing the solution to air and cooling in an ice bath.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether. Repeat the dissolution/precipitation process twice.

  • Dry the resulting pinkish polymer under vacuum.

  • Validation: Determine molecular weight (Mn) and dispersity (Đ) by GPC. Calculate monomer conversion via ¹H NMR.

Part C: Synthesis of PDMA-b-P(3-AAPBA) Block Copolymer [16]

  • In a Schlenk flask, dissolve the PDMA macro-CTA (e.g., 0.5 g, 0.05 mmol, assuming Mn ≈ 10,000 g/mol ), 3-AAPBA monomer (0.47 g, 2.5 mmol, for a target DP of 50), and AIBN (1.6 mg, 0.01 mmol) in 8 mL of DMF.

  • Perform three freeze-pump-thaw cycles.

  • Heat the reaction at 70°C for 12-18 hours.[16]

  • Quench the polymerization by exposing it to air and cooling.

  • Precipitate the polymer in cold diethyl ether and dry under vacuum.

  • Purify the final block copolymer by dialysis against deionized water for 48 hours, followed by lyophilization.

  • Validation: Confirm successful chain extension by observing a clear shift to a higher molecular weight in GPC results compared to the macro-CTA. Use ¹H NMR to confirm the presence of peaks from both blocks and determine the final composition.[18]

Expected Results & Characterization
Polymer Target Mn ( g/mol ) Typical Mn (GPC) Typical Đ (GPC) ¹H NMR Key Signals (δ, ppm)
PDMA Macro-CTA 10,0009,500 - 11,000< 1.202.8-3.1 (N-CH₃), 1.5-2.0 (backbone CH₂)
PDMA-b-P(3-AAPBA) 20,00018,000 - 22,000< 1.302.8-3.1 (PDMA), 7.3-8.0 (aromatic P(3-AAPBA)), 8.0 (B(OH)₂), 10.1 (amide NH)[18]

Section 4: Protocol: Nanoparticle Formulation and Drug Loading

Nanoparticle Formulation via pH-Switch Dialysis

Causality: This method leverages the pH-dependent solubility of the P(3-AAPBA) block. At high pH, the boronic acid is charged and hydrophilic, dissolving the polymer. As the pH is slowly lowered through dialysis, the P(3-AAPBA) block becomes protonated and hydrophobic, driving self-assembly into core-shell nanoparticles with a hydrophobic P(3-AAPBA) core and a stabilizing hydrophilic PDMA corona.

  • Dissolve the PDMA-b-P(3-AAPBA) block copolymer (20 mg) in 2 mL of a basic aqueous solution (e.g., pH 10, adjusted with NaOH).

  • If loading a hydrophobic drug (e.g., Doxorubicin), dissolve it in the polymer solution at this stage.

  • Transfer the solution to dialysis tubing (MWCO 3.5-5 kDa).

  • Dialyze against a large volume of phosphate-buffered saline (PBS, pH 7.4) for 24 hours, with several changes of the buffer.

  • Collect the resulting nanoparticle suspension from the dialysis bag.

Characterization of Drug-Loaded Nanoparticles
  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and size distribution (PDI). The zeta potential indicates surface charge and stability.

  • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) to confirm a spherical core-shell structure.

  • Drug Loading: To determine Drug Loading Content (DLC) and Encapsulation Efficiency (EE), lyse a known amount of the nanoparticle suspension with an organic solvent (e.g., DMF or DMSO). Use UV-Vis spectrophotometry or HPLC to quantify the amount of encapsulated drug against a standard curve.

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

pH-Triggered Drug Release Study
  • Place aliquots of the drug-loaded nanoparticle suspension into dialysis bags.

  • Immerse the bags in release media at different pH values (e.g., pH 7.4 and pH 5.5, to simulate physiological and endosomal conditions, respectively).

  • At predetermined time points, withdraw samples from the release media and measure the drug concentration using UV-Vis or fluorescence spectroscopy.

  • Plot the cumulative drug release (%) versus time to evaluate the pH-responsive release profile. A significantly faster release rate is expected at the lower pH.[8][10]

Section 5: Troubleshooting and Key Considerations

  • Poor Monomer Conversion: Ensure the system is thoroughly deoxygenated, as oxygen is a radical scavenger. Check the purity of the initiator and monomers.

  • Broad Dispersity (Đ > 1.5): The ratio of initiator to RAFT agent may be too high, leading to conventional free radical initiation. Reduce the initiator concentration.

  • Precipitation During Polymerization: The growing polymer may become insoluble in the chosen solvent. Increase solvent volume or switch to a better solvent (e.g., DMF is often better for boronic acid polymers than dioxane).

  • Boronic Acid Dehydration: During storage or analysis (e.g., mass spectrometry), boronic acids can form cyclic anhydrides (boroxines). This is a reversible process and typically does not affect performance in aqueous media.

References

Application Notes and Protocols: 4-(4-Chlorophenylcarbamoyl)phenylboronic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diaryl Urea Scaffold

In the landscape of modern medicinal chemistry and drug development, the diaryl urea motif has emerged as a "privileged scaffold." This structural unit is prominently featured in a multitude of therapeutic agents, demonstrating a wide range of biological activities, including antithrombotic, antimalarial, antibacterial, and anti-inflammatory properties.[1] Most notably, the diaryl urea core is a cornerstone in the design of potent kinase inhibitors for cancer therapy.[1][2] Its remarkable efficacy stems from the unique hydrogen bonding capabilities of the urea linkage, where the N-H groups act as hydrogen bond donors and the carbonyl oxygen serves as an acceptor.[2] This arrangement allows for high-affinity binding to the hinge region and other key residues within the ATP-binding site of various kinases, effectively modulating their activity.[1][2]

4-(4-Chlorophenylcarbamoyl)phenylboronic acid is a bifunctional building block of significant strategic value. It ingeniously combines the diaryl urea precursor, N-(4-chlorophenyl)benzamide, with a versatile boronic acid functional group. This integration allows for its direct incorporation into complex molecular architectures via robust and efficient cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. The presence of the chloro-substituted phenyl ring is a common feature in many kinase inhibitors, contributing to favorable binding interactions within the hydrophobic pockets of the target enzymes.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in organic synthesis, with a focus on its application in the construction of biologically active molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the successful and safe handling of any chemical reagent.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 874288-02-5N/A
Molecular Formula C₁₃H₁₁BClNO₃N/A
Molecular Weight 275.50 g/mol N/A
Appearance White to off-white powderN/A
Melting Point >300 °CN/A
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents.General Knowledge

Safety and Handling Precautions:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Minimize dust generation and accumulation.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. In case of significant dust generation, a NIOSH-approved respirator is recommended.

  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[3] Ingestion may be harmful.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthetic Protocol: Preparation of this compound

The synthesis of this compound can be achieved through a straightforward two-step process involving an initial amidation followed by a borylation reaction. The following is a representative protocol based on established synthetic methodologies.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Amidation 4-aminophenylboronic_acid 4-Aminophenylboronic acid Amidation Amidation Reaction (Schotten-Baumann conditions) 4-aminophenylboronic_acid->Amidation 4-chlorobenzoyl_chloride 4-Chlorobenzoyl chloride 4-chlorobenzoyl_chloride->Amidation Intermediate This compound Amidation->Intermediate Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diorganopalladium R1-Pd(II)Ln-R2 Transmetalation->Diorganopalladium RedElim Reductive Elimination Diorganopalladium->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Boronate R2-B(OR)3- Boronate->Transmetalation Base Base Base->Boronate Activation Boronic_Acid R2-B(OH)2 Boronic_Acid->Base Aryl_Halide R1-X Aryl_Halide->OxAdd Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Weigh Reactants: - Boronic Acid - Aryl Halide - Base Catalyst Add Palladium Catalyst and Ligand (if any) Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat and Stir (e.g., 80-110 °C) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Isolated Product Purify->Product

References

Application Notes & Protocols: High-Throughput Screening Methods for Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as a privileged class of compounds in medicinal chemistry, transitioning from synthetic reagents to potent therapeutic agents.[1] Their ascent is largely due to the unique electronic nature of the boron atom. Possessing an empty p-orbital, the sp²-hybridized boron acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic amino acid residues like serine, threonine, or lysine within a protein's active site.[2][3] This ability to mimic the tetrahedral transition state of enzymatic reactions makes them highly effective inhibitors, particularly for serine proteases and proteasomes.[4][5] The clinical success of drugs like bortezomib (Velcade®) for multiple myeloma has solidified their importance and spurred widespread interest in discovering new boronic acid-based therapeutics.[1]

However, the very reactivity that makes boronic acids effective also presents unique challenges for high-throughput screening (HTS). Standard screening protocols must be adapted to accommodate their specific chemical properties to avoid false negatives and ensure accurate potency determination. This guide provides an in-depth overview of robust HTS methodologies tailored for boronic acid compounds, offering field-proven insights and detailed protocols for researchers in drug discovery.

The Unique Chemistry of Boronic Acids: A Double-Edged Sword

The cornerstone of boronic acid activity is its ability to reversibly form a stable, tetrahedral boronate adduct with nucleophiles.[2][4] This interaction is highly dependent on pH, as the equilibrium shifts between the neutral, trigonal planar boronic acid (R-B(OH)₂) and the anionic, tetrahedral boronate (R-B(OH)₃⁻). This equilibrium is also central to their interaction with biological diols, such as those found in saccharides or the side chains of specific amino acids, forming cyclic boronate esters.[6]

This reactivity necessitates special considerations during HTS assay development:

  • Buffer Selection: Standard biological buffers containing borate are incompatible as they would compete with the target protein for binding to the boronic acid compounds. Furthermore, any buffer components with diol functionalities (e.g., Tris, glycerol) can interfere with the assay.

  • pH Control: The inhibitory potency of a boronic acid can be highly pH-dependent. Assays must be conducted at a physiologically relevant and strictly controlled pH to ensure reproducibility and relevance.

  • Compound Stability: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which can complicate analysis and interpretation.[7][8] Proper compound handling and quality control are paramount.

High-Throughput Screening Methodologies

A successful HTS campaign for boronic acid inhibitors relies on selecting an assay format that is sensitive, robust, and compatible with their unique chemistry.[9][] Both biochemical and cell-based assays can be effectively employed, provided they are carefully optimized.

Biochemical Assays

Biochemical assays directly measure the interaction between the boronic acid compound and its purified protein target, typically an enzyme. They are often the first choice for primary screening due to their simplicity and direct readout of inhibitory activity.

Fluorescence-Based Assays

Fluorescence-based methods are highly sensitive and well-suited for the miniaturized formats of HTS.[11][12]

  • Förster Resonance Energy Transfer (FRET): FRET assays are widely used for proteases.[13][14] A peptide substrate is designed with a fluorophore and a quencher on opposite sides of the enzyme's cleavage site. In the intact state, the quencher dampens the fluorophore's signal. Upon cleavage, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[13][14] Boronic acid inhibitors prevent this cleavage, thus keeping the fluorescence signal low.

  • Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a protein.[11] A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low polarization. When a protease cleaves a larger, labeled substrate, the resulting smaller fragments tumble faster, leading to a decrease in polarization.[11] Inhibitors prevent this cleavage, maintaining a high polarization signal.

Luminescence-Based Assays

These assays often rely on measuring the consumption of a substrate like ATP. For example, in kinase assays, the amount of ATP remaining after the enzymatic reaction can be quantified using a luciferase/luciferin system. Boronic acid inhibitors targeting the kinase would result in less ATP consumption and a stronger luminescent signal.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating the effect of compounds on a specific pathway or cellular process within a living cell.

  • Reporter Gene Assays: These assays are useful for targets that regulate gene transcription, such as the NF-κB pathway, which is modulated by proteasome inhibitors. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the target of interest. Inhibition of the pathway by a boronic acid compound leads to a change in the expression of the reporter gene, which can be measured quantitatively.

  • Cell Viability Assays: For oncology applications, the effect of boronic acid compounds on the proliferation of cancer cells is a key endpoint. Assays using reagents like resazurin (alamarBlue) or measuring ATP content (e.g., CellTiter-Glo®) provide a robust readout of cell viability and are readily amenable to HTS.[15]

Biophysical Methods for Fragment Screening

For fragment-based drug discovery (FBDD), where initial hits are often weak, highly sensitive biophysical methods are required.[][17] Boronic acid fragment libraries are valuable tools for identifying initial chemical starting points.[3][]

  • Thermal Shift Assays (Differential Scanning Fluorimetry - DSF): DSF measures the thermal stability of a protein by monitoring its unfolding in the presence of a fluorescent dye. Binding of a ligand, such as a boronic acid fragment, typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • High-Throughput X-ray Crystallography: This technique allows for the direct visualization of a fragment binding to its target protein, providing invaluable structural information for hit validation and subsequent lead optimization.[18] It has been used to reveal the diverse covalent binding modes of boronic acids with their targets.[18][19]

Comparison of HTS Methods
Method Principle Throughput Target Class Pros Cons
FRET Enzyme activity (substrate cleavage)HighProteases, NucleasesHomogeneous, sensitive, widely used[13][14]Requires custom peptide substrates, potential for fluorescent interference
Fluorescence Polarization (FP) Enzyme activity, bindingHighProteases, Kinases, GPCRsHomogeneous, ratiometric, fewer artifactsRequires a suitable fluorescent probe, smaller dynamic range
Reporter Gene Assay Target-modulated gene expressionHighNuclear Receptors, Transcription FactorsPhysiologically relevant, measures pathway activityIndirect measure of target engagement, potential for off-target effects
Cell Viability Measures metabolic activity or ATPHighCytotoxic agents (e.g., anti-cancer)Simple, robust, physiologically relevant endpointNon-specific, does not confirm mechanism of action
Thermal Shift (DSF) Ligand-induced protein stabilizationMedium-HighMost purified proteinsLabel-free, low protein consumptionProne to false positives/negatives, indirect binding evidence[17]

Experimental Workflows and Protocols

HTS Workflow for Boronic Acid Inhibitors

The diagram below illustrates a typical workflow for an HTS campaign targeting a serine protease with a boronic acid library.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation cluster_characterization Phase 4: Hit Characterization lib_prep Boronic Acid Library QC & Plating primary_hts Single-Concentration HTS (e.g., 10 µM) lib_prep->primary_hts assay_dev Assay Development (Z'-factor > 0.5) assay_dev->primary_hts dose_response Dose-Response & IC50 Confirmation primary_hts->dose_response Identify 'Hits' ortho_assay Orthogonal Assay (e.g., Biophysical) dose_response->ortho_assay counterscreen Counter-Screen (Promiscuity, Reactivity) dose_response->counterscreen sar Structure-Activity Relationship (SAR) ortho_assay->sar counterscreen->sar Filter false positives moa Mechanism of Action Studies sar->moa

Caption: General HTS workflow from library preparation to hit characterization.

Mechanism of Action: Boronic Acid Inhibition of a Serine Protease

Boronic acids inhibit serine proteases by forming a reversible, covalent, tetrahedral adduct with the catalytic serine residue (Ser195 in chymotrypsin), mimicking the transition state of peptide bond hydrolysis.[4]

MOA_Diagram Enzyme Enzyme Active Site (Ser-OH) TransitionState Tetrahedral Adduct (Enzyme-Ser-O-B(OH)₂-R) Enzyme->TransitionState Nucleophilic Attack BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->TransitionState TransitionState->Enzyme Reversible

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Protocol 1: FRET-Based HTS Assay for a Serine Protease

This protocol outlines a 384-well plate format assay to screen for boronic acid inhibitors of a generic serine protease.

A. Critical Materials

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, 1 mM EDTA, pH 7.5. Crucially, this buffer must be prepared from non-borate sources.

  • Enzyme: Purified serine protease of interest.

  • Substrate: FRET-peptide substrate (e.g., with EDANS/DABCYL pair) specific for the protease.

  • Compounds: Boronic acid library compounds dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the protease.

  • Plates: Low-volume, black, 384-well assay plates.

  • Instrumentation: Fluorescence plate reader capable of time-resolved fluorescence detection.

B. Assay Protocol

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of compound stock solution (10 mM in DMSO) into the assay plate wells.

    • For control wells, dispense 50 nL of DMSO (negative control) or positive control inhibitor. This results in a final screening concentration of 10 µM with a final DMSO concentration of 0.5%.

  • Enzyme Addition:

    • Prepare a working solution of the serine protease in assay buffer at 2X the final desired concentration.

    • Dispense 5 µL of the enzyme solution into each well of the assay plate.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Reaction Initiation:

    • Prepare a working solution of the FRET substrate in assay buffer at 2X the final desired concentration (typically at or below its Km value).

    • Dispense 5 µL of the substrate solution into each well to start the reaction. The final volume will be 10 µL.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over 30 minutes at the appropriate excitation and emission wavelengths for the FRET pair.

C. Data Analysis and Hit Identification

  • Calculate Reaction Rates: Determine the rate of substrate cleavage (slope of fluorescence vs. time) for each well.

  • Normalization: Normalize the data using the controls:

    • % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))

  • Hit Threshold: Identify primary hits as compounds that exhibit inhibition greater than a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Z'-Factor Calculation: Assess the quality and robustness of the assay using the formula:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.

Protocol 2: Cell-Based Viability Assay for Anti-Cancer Screening

This protocol describes a method to screen a boronic acid library for compounds that reduce the viability of a cancer cell line.

A. Critical Materials

  • Cell Line: Cancer cell line of interest (e.g., HeLa, MCF-7).

  • Culture Medium: Appropriate growth medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Compounds: Boronic acid library compounds in 100% DMSO.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • Plates: Clear-bottom, black-walled, 384-well tissue culture-treated plates.

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).

  • Instrumentation: Luminescence plate reader.

B. Assay Protocol

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in culture medium to a density that will result in 70-80% confluency after 72 hours.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Perform a serial dilution of the boronic acid compounds.

    • Add 100 nL of compound solution to the cell plates. This will result in the desired final concentrations.

    • Include DMSO-only wells (negative control) and positive control wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

C. Data Analysis

  • Normalization: Calculate the percent viability for each well relative to the DMSO-treated controls.

    • % Viability = 100 * (Luminescence_compound / Mean_Luminescence_DMSO)

  • Dose-Response Curves: For compounds screened at multiple concentrations, plot % Viability against the logarithm of the compound concentration.

  • GI₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the GI₅₀ (the concentration that causes 50% inhibition of cell growth).

Conclusion and Future Directions

High-throughput screening of boronic acid compounds is a powerful strategy for the discovery of novel therapeutics. By understanding the unique chemistry of the boronic acid warhead and carefully selecting and optimizing HTS assays, researchers can successfully identify potent and selective inhibitors. The protocols provided here serve as a robust starting point for developing biochemical and cell-based screens. Future innovations, such as the integration of high-throughput mass spectrometry for direct detection of covalent adducts and the use of DNA-encoded libraries containing boronic acids, promise to further accelerate the discovery of this important class of drugs.[20][21]

References

Application Notes and Protocols for Cell-Based Assays Involving 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid as a Modulator of the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in regulating a myriad of physiological processes, including pain perception, inflammation, mood, and memory.[1][2][3] A key enzymatic component of this system is the Fatty Acid Amide Hydrolase (FAAH), an integral membrane-bound serine hydrolase.[1][2] FAAH is primarily responsible for the catabolism of the endocannabinoid anandamide (AEA) and other fatty acid amides, thereby terminating their signaling.[1] Inhibition of FAAH leads to an elevation of endogenous anandamide levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2).[2] This mechanism has positioned FAAH as a compelling therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents that aim to avoid the psychotropic side effects associated with direct cannabinoid receptor agonists.[2]

Boronic acids have emerged as a promising class of reversible covalent inhibitors for serine hydrolases, including FAAH. Their unique chemical properties allow for the formation of a stable, yet reversible, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This compound is a member of this class of compounds, and its structural features suggest it may act as a potent and selective FAAH inhibitor.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of this compound in cell-based assay systems. We will delve into the mechanistic underpinnings of FAAH inhibition, provide detailed protocols for quantifying the inhibitory potency of the compound, and address the critical aspect of assessing potential cytotoxicity to ensure the specificity of the observed effects.

The Endocannabinoid Signaling Pathway and FAAH Inhibition

The signaling cascade of the endocannabinoid anandamide is a tightly regulated process. Synthesized on demand in post-synaptic neurons, anandamide travels retrogradely across the synapse to bind to and activate presynaptic CB1 receptors, modulating neurotransmitter release. Its action is terminated by cellular uptake and subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.[2]

The inhibition of FAAH by compounds like this compound effectively blocks this degradation pathway. This leads to an accumulation of anandamide in the synaptic cleft, prolonging its signaling effects and offering a therapeutic window for conditions where the endocannabinoid system is dysregulated.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_vesicle Neurotransmitter Vesicle NT_release Neurotransmitter Release NT_vesicle->NT_release Modulated by CB1 Activation Anandamide_syn Anandamide Synthesis Anandamide Anandamide (AEA) Anandamide_syn->Anandamide Anandamide->CB1 Binds and Activates FAAH FAAH Anandamide->FAAH Hydrolysis Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Inhibitor 4-(4-Chlorophenylcarbamoyl) phenylboronic acid Inhibitor->FAAH Inhibits

References

Application Notes and Protocols for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid is not extensively available. The following application notes and protocols are structured based on the well-documented activities of phenylboronic acid (PBA) and its derivatives in cancer cell line studies. This guide is intended to provide a robust framework for the initial investigation of this novel compound.

Introduction: The Therapeutic Potential of Phenylboronic Acids in Oncology

Phenylboronic acid (PBA) and its derivatives have garnered significant attention in oncology research due to their unique chemical properties and biological activities.[1][2][3] A key feature of PBA derivatives is their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells.[1][2][3] This inherent targeting ability, coupled with the acidic tumor microenvironment that can enhance this binding, makes PBA a promising scaffold for the development of targeted cancer therapies.[1]

Beyond surface-level interactions, PBA derivatives have been shown to act as potent enzyme inhibitors, with some exhibiting proteasome-inhibiting activity, a validated mechanism in cancer therapy.[1] Furthermore, studies have demonstrated that PBA can selectively inhibit the migration and decrease the viability of human prostate and breast cancer cells, suggesting its potential as an anti-metastatic and anti-proliferative agent.[4]

This document provides a comprehensive guide for the initial in vitro evaluation of This compound , a novel derivative of PBA. The protocols outlined below are designed to assess its cytotoxic and apoptotic effects on cancer cell lines and to investigate its impact on key signaling pathways.

Mechanism of Action: Postulated Pathways for Investigation

Based on the literature for related phenylboronic acid compounds, the primary mechanisms to investigate for this compound include:

  • Inhibition of Cancer Cell Migration: Phenylboronic acid has been shown to be a more potent inhibitor of cancer cell migration than its parent compound, boric acid.[4][5] This effect is potentially mediated through the disruption of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets, which are crucial for actin dynamics and cell motility.[5]

  • Induction of Apoptosis: While some studies on boric acid suggest an induction of senescence rather than apoptosis, various derivatives of PBA have been shown to induce apoptosis in cancer cells.[5] The pro-apoptotic activity of this compound should be a key area of investigation.

  • Targeting Sialic Acid Residues: The boronic acid moiety can form covalent bonds with diols, such as those found in sialic acids on the cancer cell surface.[1][2][3] This interaction can disrupt cell signaling and viability.

  • Enzyme Inhibition: Boronic acid derivatives are known to be effective enzyme inhibitors.[1] The potential of this compound to inhibit key cancer-related enzymes, such as the proteasome, should be considered in later-stage investigations.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a logical workflow for the initial characterization of this compound's anti-cancer properties.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies Compound_Prep Compound Solubilization (e.g., DMSO) Viability_Assay Cell Viability Assay (MTT/MTS) Compound_Prep->Viability_Assay Cell_Culture Cancer Cell Line Culture (e.g., DU-145, MCF-7) Cell_Culture->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) IC50_Determination->Western_Blot

Caption: Experimental workflow for the in vitro assessment of this compound.

Detailed Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Selected cancer cell lines (e.g., DU-145 prostate cancer, MCF-7 breast cancer) and a non-tumorigenic control cell line (e.g., RWPE-1 prostate, MCF-10A breast).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).

  • This compound, dissolved in DMSO to a stock concentration of 10 mM.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6][7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of this compound (72h)
DU-145Prostate CancerExperimental Value
PC-3Prostate CancerExperimental Value
RWPE-1Non-tumorigenic ProstateExperimental Value
MCF-7Breast CancerExperimental Value
MDA-MB-231Breast CancerExperimental Value
MCF-10ANon-tumorigenic BreastExperimental Value
Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of this compound on the expression and phosphorylation of proteins involved in cell migration and survival.

Materials:

  • 6-well cell culture plates.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-RhoA, anti-Rac1, anti-Cdc42, anti-phospho-MLC, anti-p65, anti-IκBα, anti-GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.[9]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash the cells with cold PBS and lyse them with lysis buffer.[10] Collect the lysates and determine the protein concentration.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis.[11] Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[9][10]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Visualization:

The following diagram illustrates the potential impact of phenylboronic acid derivatives on the Rho GTPase signaling pathway, which is a key regulator of cell migration.

rho_pathway PBA Phenylboronic Acid Derivatives RhoA RhoA PBA->RhoA Rac1 Rac1 PBA->Rac1 Cdc42 Cdc42 PBA->Cdc42 ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates Phospho_MLC Phospho-MLC MLC->Phospho_MLC Actomyosin Actomyosin Contractility & Cell Migration Phospho_MLC->Actomyosin

Caption: Phenylboronic acid derivatives may inhibit cell migration by downregulating Rho GTPase activity.[5]

The NF-κB pathway is another critical target in cancer therapy due to its role in inflammation, cell survival, and proliferation.[12][13][14]

nfkb_pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription PBA_derivative 4-(4-Chlorophenylcarbamoyl) phenylboronic acid PBA_derivative->IKK Inhibition? IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB IκB degradation

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

The protocols detailed in this guide provide a foundational approach for the in vitro characterization of this compound. Positive results from these initial studies, such as potent and selective cytotoxicity towards cancer cells, would warrant further investigation into its precise molecular targets and its efficacy in more complex pre-clinical models. Future studies could include cell cycle analysis, detailed apoptosis assays (e.g., caspase activation), and cell migration and invasion assays to build a comprehensive profile of this promising compound.

References

Troubleshooting & Optimization

Suzuki Coupling Technical Support Center: Phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving phenylboronic acids. The following content is structured to address common challenges in a direct question-and-answer format, moving from frequently asked questions to a detailed troubleshooting guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are frequently encountered when setting up and optimizing Suzuki coupling reactions with phenylboronic acids.

Q1: What is the fundamental role of each key component in a Suzuki coupling reaction?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like phenylboronic acid) and an organohalide or triflate.[1][2][3][4][5] Each component plays a critical role:

  • Palladium Catalyst: The heart of the reaction, typically a Pd(0) species, which undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Ligand: Stabilizes the palladium catalyst, influences its reactivity, and can be crucial for coupling challenging substrates.[7][8] Bulky, electron-rich phosphine ligands are often used to promote difficult couplings.[9][10]

  • Base: Essential for activating the boronic acid to facilitate the transmetalation step.[3][6][11][12] The choice of base can significantly impact reaction efficiency and selectivity.[13][14]

  • Solvent: Solubilizes the reactants and catalyst, and can influence the reaction rate and outcome. Common solvents include THF, dioxane, toluene, and DMF, often with water as a co-solvent.[4][13][15]

  • Organohalide/Triflate: The electrophilic partner in the coupling reaction. The reactivity order is generally I > Br > OTf > Cl.[4][5]

  • Phenylboronic Acid: The nucleophilic partner, which provides the phenyl group to be coupled.

Q2: How do I choose the right palladium catalyst and ligand for my specific phenylboronic acid coupling?

A2: The optimal catalyst-ligand system depends on the electronic and steric properties of your substrates.

  • For simple, unhindered aryl bromides or iodides: Standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) are often sufficient.

  • For less reactive aryl chlorides or sterically hindered substrates: More sophisticated systems are required. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBu₃P are highly effective.[10][16] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[17] Pre-formed catalysts that incorporate these ligands (e.g., XPhos-Pd-G3) are often more reliable and convenient.

Q3: Why is a base necessary, and how do I select the appropriate one?

A3: The base plays a crucial role in activating the boronic acid for transmetalation.[3][6] It is believed to form a more nucleophilic borate species (Ar-B(OH)₃⁻), which then transfers its organic group to the palladium center.[11][12]

The choice of base is critical:

  • Inorganic bases are most common. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective for a broad range of substrates.[5][14][15] Potassium phosphate (K₃PO₄) is another strong and often effective choice.[18][19]

  • Weaker bases like potassium fluoride (KF) can be beneficial when dealing with base-sensitive functional groups.[3][10]

  • Organic bases such as triethylamine (Et₃N) are sometimes used, but are generally less effective than inorganic bases in many Suzuki couplings.[2]

The strength and solubility of the base can influence reaction rates and the prevalence of side reactions. It is often necessary to screen a few bases to find the optimal conditions for a new reaction.[13][20]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your Suzuki coupling experiments with phenylboronic acids.

Issue 1: Low or No Conversion of Starting Materials

Q: My reaction shows very little or no formation of the desired product. What are the likely causes and how can I fix it?

A: This is a common problem with several potential root causes. A systematic approach is key to identifying the issue.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated.[10][21]

    • Solution: Ensure your palladium source is of high quality. If using a Pd(II) precatalyst, it needs to be reduced in-situ.[10] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[10] Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the catalyst.[10][22]

  • Inefficient Oxidative Addition: This step can be slow, especially with electron-rich or sterically hindered aryl halides.[21]

    • Solution: Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type ligands like XPhos or SPhos) to accelerate this step.[10][23] Increasing the reaction temperature can also help overcome a high activation barrier.[14][24]

  • Poor Transmetalation: The phenylboronic acid may not be sufficiently activated.[21]

    • Solution: Re-evaluate your base. A stronger or more soluble base may be required.[21] Ensure the base is finely powdered for solid-liquid reactions to maximize surface area. The choice of solvent can also play a role; sometimes a switch from an aprotic solvent like dioxane to a more polar one like DMF can be beneficial.[13]

  • Reagent Purity and Stability: Impurities in starting materials or degradation of the phenylboronic acid can inhibit the reaction.

    • Solution: Verify the purity of your aryl halide and phenylboronic acid. Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive.[25] Using fresh or purified reagents is recommended.[25]

Issue 2: Significant Side Product Formation

Q: My reaction is producing significant amounts of side products, such as homocoupled biphenyl or protodeboronated benzene. How can I minimize these?

A: The formation of side products directly reduces the yield of your desired product. Understanding the cause of each side reaction is crucial for its mitigation.

1. Homocoupling of Phenylboronic Acid

This side reaction, forming biphenyl, is often promoted by the presence of oxygen or an excess of Pd(II) species.[25][26][27]

  • Solution:

    • Rigorous Degassing: The most effective way to minimize homocoupling is to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction.[10][22][25] A common method is to bubble nitrogen or argon through the solvent for 15-30 minutes before use.[21]

    • Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates the active Pd(0) species can reduce the amount of Pd(II) available for homocoupling.[25]

    • Reducing Agents: In some cases, the addition of a mild reducing agent can suppress homocoupling by minimizing the concentration of free Pd(II).[28]

2. Protodeboronation

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of benzene in this case.[29] This is a common side reaction, particularly in the presence of water and base.[9][18][29]

  • Solution:

    • Use a Milder Base: Strong bases can accelerate protodeboronation.[9][18] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[10]

    • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.[10][21]

    • Protect the Boronic Acid: Convert the phenylboronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, which are more resistant to protodeboronation.[1][21][30] These derivatives can release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[29]

    • Lower the Temperature: Higher temperatures can increase the rate of protodeboronation.[18][21] Running the reaction at the lowest temperature that still provides a reasonable reaction rate is advisable.

Part 3: Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of a generic aryl halide with phenylboronic acid. Optimization will likely be required for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[21]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane/H₂O 4:1, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[21] Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[21]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[21]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[21]

  • Purification: Purify the crude product by flash column chromatography.[21]

Data Summary: Common Reaction Parameters

The following table summarizes common conditions that can be used as a starting point for optimization.

ParameterRecommended ConditionsRationale & Considerations
Catalyst Loading 1-5 mol%Lower loadings are desirable for process efficiency, but higher loadings may be needed for difficult couplings.
Ligand Buchwald-type (XPhos, SPhos), P(t-Bu)₃Bulky, electron-rich ligands are often superior for challenging substrates.[10][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Base strength and solubility are key. K₃PO₄ is a strong, versatile base.[18][19] Cs₂CO₃ is highly effective but more expensive.[5]
Solvent Dioxane/H₂O, THF/H₂O, Toluene, DMFThe choice of solvent affects solubility and reaction rate. Dioxane is a common choice.[13] Water is often a necessary co-solvent.[6]
Temperature 60-120 °CHigher temperatures accelerate the reaction but can also increase side reactions like protodeboronation.[14][18]

Part 4: Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Product Ar-Ar' Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation ([Ar'B(OH)₃]⁻) Transmetal->Pd0 Reductive Elimination Base_Activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Is the Catalyst Active? (Fresh? Inert Atmosphere?) Start->Check_Catalyst Check_Base Is the Base Strong/Soluble Enough? Check_Catalyst->Check_Base Yes Check_Ligand Is the Ligand Appropriate? (Steric/Electronic Effects) Check_Base->Check_Ligand Yes Check_Temp Is the Temperature Optimal? Check_Ligand->Check_Temp Yes Check_Reagents Are Reagents Pure? (Boronic Acid Quality) Check_Temp->Check_Reagents Yes Side_Products Are Side Products Observed? Check_Reagents->Side_Products Yes Homocoupling Homocoupling? → Improve Degassing → Use Pd(0) Source Side_Products->Homocoupling Yes Protodeboronation Protodeboronation? → Milder Base → Anhydrous Conditions → Protect Boronic Acid Side_Products->Protodeboronation Yes Success Yield Improved Side_Products->Success No

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Synthesis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you optimize your yield and purity.

Overall Synthetic Strategy

The most reliable and widely adopted method for synthesizing this compound involves a two-step process. This strategy prioritizes the formation of the robust amide bond first, followed by the installation of the more sensitive boronic acid moiety.

  • Step 1: Amide Bond Formation. An amide coupling reaction between a 4-halobenzoyl chloride (typically 4-iodobenzoyl chloride for higher reactivity in the subsequent step) and 4-chloroaniline.

  • Step 2: Palladium-Catalyzed Borylation. A Miyaura borylation reaction to convert the aryl halide intermediate into the corresponding boronate ester, followed by hydrolysis to yield the final boronic acid product.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Borylation & Hydrolysis A 4-Iodobenzoyl Chloride C N-(4-chlorophenyl)- 4-iodobenzamide A->C Amide Coupling (e.g., Schotten-Baumann) B 4-Chloroaniline B->C Amide Coupling (e.g., Schotten-Baumann) E Pinacol Ester Intermediate C->E Pd-Catalyzed Borylation (e.g., Miyaura) D Bis(pinacolato)diboron D->E F 4-(4-Chlorophenylcarbamoyl) phenylboronic acid E->F Hydrolysis

Caption: General two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My yield for the amide coupling (Step 1) is low. What's going wrong?

Low yields in the formation of N-(4-chlorophenyl)-4-iodobenzamide are typically related to reagent quality, reaction conditions, or inefficient workup.

Possible Causes & Solutions:

  • Hydrolyzed Acyl Chloride: 4-Iodobenzoyl chloride is moisture-sensitive. If it has been improperly stored, it may have hydrolyzed back to the carboxylic acid, which will not react under these conditions.

    • Solution: Use a freshly opened bottle of 4-iodobenzoyl chloride or purify the existing stock. Alternatively, you can synthesize the acyl chloride in situ from 4-iodobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

  • Insufficient Base: The reaction generates HCl as a byproduct, which must be neutralized to drive the reaction forward. An insufficient amount of base can stall the reaction.

    • Solution: Use at least 2 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl.[1]

  • Sub-optimal Solvent: The choice of solvent is critical for ensuring all reagents remain in solution.

    • Solution: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are recommended. Ensure the solvent is dry, as water will react with the acyl chloride.

Table 1: Recommended Conditions for Amide Formation

ParameterRecommendationRationale
Solvent Anhydrous DCM or THFAprotic, good solubility for reactants.
Base Triethylamine (TEA) or DIPEANon-nucleophilic HCl scavenger.
Stoichiometry 1.0 eq. 4-ChloroanilineLimiting Reagent.
1.1 eq. 4-Iodobenzoyl ChlorideSlight excess to ensure full conversion.
2.0 eq. BaseNeutralizes byproduct and drives reaction.
Temperature 0 °C to Room TemperatureControls initial exotherm, then allows completion.
Q2: The palladium-catalyzed borylation (Step 2) is sluggish or fails completely. How can I fix it?

This is the most critical and sensitive step. Failure is almost always due to catalyst deactivation, incorrect stoichiometry, or inappropriate reaction setup.

Possible Causes & Solutions:

  • Oxygen Contamination: The active palladium(0) species in the catalytic cycle is readily oxidized by atmospheric oxygen, rendering it inactive.

    • Solution: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen). Use Schlenk line techniques or a glovebox. All solvents must be thoroughly degassed before use by sparging with an inert gas or through freeze-pump-thaw cycles.[3]

  • Inactive Catalyst or Ligand: The choice of palladium source and ligand is crucial and system-dependent.

    • Solution: PdCl₂(dppf) is a reliable, air-stable precatalyst that is often effective.[4][5] For more challenging substrates, using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand (e.g., SPhos, XPhos) can significantly improve yields.[6][7]

  • Incorrect Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[8][9]

    • Solution: Potassium acetate (KOAc) is a standard and effective base for Miyaura borylation reactions with bis(pinacolato)diboron (B₂Pin₂).[5] For some systems, a stronger base like potassium phosphate (K₃PO₄) may be required.[6] The base must be anhydrous.

  • Poor Reagent Quality: The borylating agent, B₂Pin₂, can degrade over time. The aryl halide intermediate must be pure.

    • Solution: Use high-purity B₂Pin₂. Ensure the N-(4-chlorophenyl)-4-iodobenzamide from Step 1 is thoroughly purified and dried before use.

G cluster_checks Primary Checks cluster_solutions Solutions Start Borylation Fails Inert Is the system under inert gas? Start->Inert Degas Are solvents degassed? Inert->Degas Yes Fix_Inert Purge with Ar/N2. Use Schlenk techniques. Inert->Fix_Inert No Catalyst Is the Pd catalyst and ligand active? Degas->Catalyst Yes Fix_Degas Degas solvents via sparging or freeze-pump-thaw. Degas->Fix_Degas No Base Is the base anhydrous and correct? Catalyst->Base Yes Fix_Catalyst Use fresh catalyst. Consider different ligand (e.g., SPhos). Catalyst->Fix_Catalyst No Success Re-run Experiment Base->Success Yes Fix_Base Use anhydrous KOAc or K3PO4. Dry before use. Base->Fix_Base No

Caption: Troubleshooting logic for failed borylation reactions.

Q3: My final product is impure. I see byproducts in my NMR spectrum. What are they?

Several common side-products can form, primarily related to the boronic acid moiety.

  • Protodeboronation: This is the loss of the -B(OH)₂ group, which is replaced by a hydrogen atom, resulting in N-(4-chlorophenyl)benzamide. This occurs under harsh acidic or basic conditions, particularly with prolonged heating during workup or purification.[10][11]

    • Prevention: Maintain careful pH control during the hydrolysis of the boronate ester and subsequent workup. Avoid strong acids and prolonged exposure to strong bases.

  • Boroxine Formation: Boronic acids can readily dehydrate to form cyclic anhydride trimers called boroxines.[12] These are often in equilibrium with the monomeric acid in solution but can complicate analysis and purification.

    • Prevention & Removal: Store the final product in a desiccator under an inert atmosphere. To break down boroxines and purify the monomeric acid, recrystallization from hot water or a mixed aqueous solvent system is highly effective.[12]

  • Residual Pinacol: If the hydrolysis of the pinacol boronate ester is incomplete, you will see residual pinacol in your product.

    • Solution: Extend the hydrolysis time or use slightly more vigorous conditions (e.g., a mild acid like NH₄Cl or a phase-transfer catalyst). Ensure efficient extraction during workup to remove the water-soluble pinacol.

Q4: How do I effectively purify the final this compound?

Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica.[10]

  • Recrystallization (Preferred Method): This is the most effective method for obtaining high-purity material.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as water/ethanol or water/acetonitrile. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration. This process is particularly good at removing boroxine impurities.[12][13]

  • Adduct Formation: For very difficult purifications, you can temporarily convert the boronic acid to a more stable, crystalline adduct.

    • Protocol: React the crude boronic acid with diethanolamine to form a stable, crystalline adduct that can be easily purified by recrystallization. The pure adduct can then be hydrolyzed back to the boronic acid.[13]

  • Specialized Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or a reverse-phase (C18) column.[13]

Frequently Asked Questions (FAQs)

Q: Why is an aryl iodide or bromide preferred over a chloride for Step 1?

The choice of halide (I > Br > Cl) on the benzoyl chloride precursor directly impacts the efficiency of the subsequent palladium-catalyzed borylation. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle follows the order Ar-I > Ar-Br >> Ar-Cl.[7] While specialized catalysts exist for aryl chlorides, using an aryl iodide or bromide generally leads to milder reaction conditions, lower catalyst loadings, and higher yields in the borylation step.

Q: What is the mechanism of the Miyaura borylation reaction?

The catalytic cycle is a cornerstone of modern organic chemistry.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronate ester (from B₂Pin₂ and a base like KOAc) transfers its organic group to the palladium center, displacing the halide. This is the key C-B to C-Pd bond transfer step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product (the aryl boronate ester) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Q: Can I perform this as a one-pot reaction?

While one-pot borylation/Suzuki coupling reactions are known, combining the initial amide formation with the borylation is not advisable.[6] The conditions for amide coupling (presence of an amine, base like TEA) are generally incompatible with the sensitive palladium catalyst and reagents used in the borylation step. A sequential, two-step approach with purification of the intermediate is strongly recommended for achieving high purity and yield.

Q: How should I store the final product?

Boronic acids are sensitive to air and moisture.

  • Short-term: Store in a tightly sealed container in a desiccator.

  • Long-term: For maximum stability, store under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., <4 °C). This minimizes both oxidation and the formation of boroxines.

References

Technical Support Center: Troubleshooting Low Solubility of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo assays. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Arylboronic Acids

This compound, like many arylboronic acids, presents a unique set of formulation challenges due to its complex chemical behavior in aqueous solutions.[1][2] Its limited solubility can lead to compound precipitation, resulting in inaccurate and irreproducible assay data.[3][4][5] This guide will provide a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound, fully dissolved in DMSO, precipitates upon dilution into my aqueous assay buffer. Why is this happening and what should I do?

This is the most common issue encountered and is primarily due to the drastic change in solvent polarity.[6] this compound is significantly more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in a highly polar, aqueous environment.[7] When the DMSO stock is diluted, the concentration of the organic co-solvent drops dramatically, and the surrounding water molecules cannot maintain the compound in solution, causing it to "crash out."[6]

  • Visual Confirmation: Carefully inspect your assay plates for any visible precipitate. This can appear as cloudiness, crystals, or a film at the bottom of the wells.

  • Lower the Final Concentration: The most straightforward first step is to reduce the final concentration of the compound in your assay.[3] It's possible your intended concentration exceeds its kinetic solubility limit in the final assay buffer.

  • Increase Co-solvent Concentration (with caution): If your assay permits, you can try slightly increasing the final DMSO concentration. However, be mindful that most cell lines have a tolerance limit, typically around 0.5% DMSO, above which cytotoxicity can occur.[6] Always perform a vehicle control to assess the effect of the solvent on your specific assay.

G start Precipitation observed upon dilution of DMSO stock solubility_limit Determine Kinetic Solubility Limit (e.g., Nephelometry) start->solubility_limit lower_conc Lower final compound concentration solubility_limit->lower_conc If concentration > limit adjust_dmso Increase final DMSO concentration (within cell tolerance) solubility_limit->adjust_dmso If concentration is close to limit optimize_buffer Optimize Assay Buffer (See Q2 & Q3) solubility_limit->optimize_buffer If still precipitating end_soluble Compound is soluble. Proceed with assay. lower_conc->end_soluble adjust_dmso->end_soluble formulation Advanced Formulation Strategies (See Q4) optimize_buffer->formulation formulation->end_soluble end_insoluble If still insoluble, consider resynthesis or analogue. formulation->end_insoluble

Caption: Troubleshooting workflow for compound precipitation from DMSO stock.

Q2: How does the pH of my assay buffer affect the solubility of this compound?

The pH of your aqueous buffer is a critical determinant of solubility for boronic acids.[8] The boronic acid moiety, -B(OH)₂, is a Lewis acid that can accept a hydroxide ion (OH⁻) from water to form a more soluble, negatively charged tetrahedral boronate species, -B(OH)₃⁻.[9]

The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate is pH-dependent. At a pH below the compound's pKa, the neutral, less soluble form predominates. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the more soluble anionic form. The pKa of many phenylboronic acids is in the range of 8-10.

G neutral R-B(OH)₂ Trigonal Boronic Acid (Less Soluble) anionic R-B(OH)₃⁻ Tetrahedral Boronate (More Soluble) neutral->anionic + OH⁻ anionic->neutral + H⁺

Caption: pH-dependent equilibrium between neutral and anionic boronic acid species.

  • Determine the Compound's pKa: If not available, you can find literature values for similar arylboronic acids to get an estimate. For many phenylboronic acids, the pKa is around 9.

  • Test a Range of pH Values: Prepare your assay buffer at several pH points around the estimated pKa (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Assess Solubility and Activity: Evaluate not only the solubility of your compound at each pH but also its activity. Changes in pH can affect your biological target as well.

pH Expected Predominant Species Relative Solubility Considerations
< 7.0Neutral TrigonalLowSuboptimal for solubility.
7.4 - 8.5Mixture of Neutral and AnionicModerate to HighOften a good starting range for balancing solubility and biological relevance.
> 8.5Anionic TetrahedralHighMay impact biological activity or assay components.
Q3: I've noticed my compound's solubility decreases over time in the assay buffer. What could be causing this instability?

Arylboronic acids can undergo self-condensation to form cyclic anhydrides called boroxines, especially at high concentrations or in non-aqueous conditions prior to dilution.[10][11] These trimeric boroxines are often significantly less soluble than the monomeric boronic acid and can slowly precipitate out of solution.

G monomer 3 x R-B(OH)₂ Monomeric Boronic Acid (More Soluble) boroxine (RBO)₃ Trimeric Boroxine (Less Soluble) monomer->boroxine - 3 H₂O boroxine->monomer + 3 H₂O

Caption: Equilibrium between monomeric boronic acid and the less soluble trimeric boroxine.

  • Freshly Prepare Solutions: Prepare your working solutions of this compound immediately before use to minimize the time for boroxine formation.

  • Avoid High Stock Concentrations: While high concentration DMSO stocks are common, extremely high concentrations can favor boroxine formation.[12] If you suspect this is an issue, try preparing a more dilute stock solution.

  • Consider Boronic Ester Formation: As discussed in the next question, forming a boronic ester can prevent this self-condensation.

Q4: Are there any formulation strategies or excipients I can use to improve the solubility of this compound?

Yes, several formulation strategies can significantly enhance the aqueous solubility of your compound.[13][14][15][16]

Boronic acids reversibly react with compounds containing 1,2- or 1,3-diol moieties to form cyclic boronic esters.[17][18] This interaction can be leveraged to your advantage.

  • Mechanism of Solubility Enhancement: The formation of a boronic ester with a hydrophilic diol, such as mannitol or sorbitol, can increase the overall hydrophilicity of the molecule.[1] Crucially, this reaction also lowers the apparent pKa of the boronic acid, favoring the more soluble anionic tetrahedral form at physiological pH.[1] This strategy also prevents the formation of less soluble boroxines.[1]

  • Prepare a stock solution of a suitable diol (e.g., D-Mannitol) in your assay buffer. A starting concentration of 10-50 mM is recommended.

  • Add the diol-containing buffer to your assay wells.

  • Add the DMSO stock of this compound to the wells.

  • Allow for a brief incubation period (5-10 minutes) for the boronic ester to form before starting your assay.

Excipient Mechanism of Action Typical Concentration Reference
D-Mannitol Forms a cyclic boronic ester, lowers pKa, increases hydrophilicity.10 - 500 mM[1]
Sorbitol Similar to Mannitol, forms a boronic ester.10 - 500 mM
Cyclodextrins (e.g., HP-β-CD) Forms an inclusion complex with the hydrophobic part of the molecule.1 - 10 mM[3][15]

Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. This is a common strategy but requires careful validation to ensure the surfactant does not interfere with the assay.

Summary and Key Takeaways

Troubleshooting the low solubility of this compound requires a multi-faceted approach that considers the interplay of solvent, pH, and the inherent chemical properties of the boronic acid moiety.

  • Start Simple: Always begin by confirming the issue and attempting the simplest solutions, such as lowering the compound concentration.

  • Leverage pH: Understanding and manipulating the pH of your assay buffer is a powerful tool for enhancing the solubility of boronic acids.

  • Consider Formulation: The use of diols like mannitol to form more soluble boronic esters is a highly effective and often overlooked strategy.

  • Validate Your System: For any change you make, whether it's adjusting pH or adding an excipient, always run the appropriate controls to ensure the modification itself does not affect your experimental outcome.

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by this compound and generate reliable, reproducible data in your research.

References

Technical Support Center: Stability of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid. This resource is designed to provide in-depth guidance on the stability challenges you may encounter when working with this compound in solution. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to help you achieve reliable and reproducible results.

I. Core Concepts: Understanding Boronic Acid Stability

Boronic acids are a cornerstone of modern organic synthesis, yet their stability in solution can be a significant hurdle. Several key factors influence the integrity of this compound in your experiments. A foundational understanding of these factors is crucial for effective troubleshooting.

Key Degradation Pathways

There are three primary pathways through which boronic acids, including our target compound, can degrade:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is particularly relevant in aqueous or protic solvents and its rate is highly dependent on pH.[1][2]

  • Oxidation: The carbon-boron bond is susceptible to cleavage by oxidation, a significant concern in biological applications or when working with reactive oxygen species.[1][2] The thermodynamic driving force for this is the large difference in bond energies between B-C and the much stronger B-O bonds.[3]

  • Anhydride Formation (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered ring called a boroxine. While often reversible, this can affect stoichiometry and characterization.[1]

Below is a diagram illustrating these degradation pathways.

A 4-(4-Chlorophenylcarbamoyl) phenylboronic acid B Protodeboronation Product (4-Chlorophenyl)benzamide A->B  + H₂O, H⁺/OH⁻ (Protodeboronation)   C Oxidation Product (4-Carbamoyl)phenol derivative A->C  [O] (Oxidation)   D Boroxine (Cyclic Trimer) A->D  - H₂O (Dehydration)   D->A  + H₂O (Hydrolysis)  

Caption: Primary degradation pathways for arylboronic acids.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Suzuki-Miyaura coupling or other cross-coupling reactions yield significantly less product than expected.

  • Complete failure of the reaction to produce the desired product.

  • Inconsistent results between batches.

Potential Cause: Degradation of the boronic acid prior to or during the reaction.

Troubleshooting Workflow:

start Inconsistent Yields check_storage Verify Storage Conditions (Inert, Dry, Refrigerated) start->check_storage check_solvent Assess Solvent Quality (Anhydrous, Degassed) check_storage->check_solvent check_reagents Evaluate Reagent Compatibility (Base, Temperature) check_solvent->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok stability_study Perform Stability Study (e.g., by HPLC, NMR) recrystallize Recrystallize Boronic Acid stability_study->recrystallize use_ester Consider Using Boronate Ester stability_study->use_ester end Improved Yields recrystallize->end use_ester->end reagents_ok->stability_study No reagents_ok->end Yes

Caption: Troubleshooting workflow for inconsistent reaction yields.

Detailed Steps & Explanations:

  • Verify Storage Conditions: this compound should be stored under an inert atmosphere (argon or nitrogen), sealed in a dry container, and kept at 2-8°C.[4][5] Exposure to moisture and air can lead to hydrolysis and oxidation.[6]

  • Assess Solvent Quality: For reactions sensitive to water, ensure you are using anhydrous solvents. For reactions prone to oxidation, degas your solvents thoroughly.

  • Evaluate Reagent Compatibility:

    • Base: While many cross-coupling reactions require a base, strong bases can accelerate protodeboronation.[7] Consider using a milder base or optimizing the reaction temperature and time.

    • Temperature: Elevated temperatures can increase the rate of decomposition.[8] If possible, screen for catalysts that operate at lower temperatures.

  • Perform a Stability Study: If the issue persists, a simple stability study can be highly informative.

    Experimental Protocol: HPLC-Based Stability Assessment

    • Objective: To quantify the degradation of this compound in your reaction solvent over time.

    • Materials:

      • This compound

      • Your chosen reaction solvent (e.g., DMSO, DMF, Toluene/Water)

      • HPLC system with a UV detector

      • A suitable reversed-phase C18 column

    • Procedure:

      • Prepare a stock solution of the boronic acid in the chosen solvent at the concentration used in your reaction.

      • Immediately inject a sample (t=0) into the HPLC to obtain an initial purity profile.

      • Maintain the solution under your typical reaction conditions (e.g., temperature, atmosphere).

      • Inject samples at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

      • Monitor for the appearance of new peaks and a decrease in the area of the parent boronic acid peak. The primary degradation product to look for would be 4-chloro-N-phenylbenzamide (the protodeboronated product).

    • Data Analysis: Plot the percentage of the remaining boronic acid against time to determine its stability profile under your experimental conditions.

  • Consider Purification or Derivatization:

    • Recrystallization: If you suspect the purity of your starting material is low, recrystallization from hot water or ethanol can be effective for arylboronic acids.[9][10]

    • Use a Boronate Ester: Boronate esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids.[1][11] They often provide more consistent results, although they may react more slowly.[11]

Issue 2: Poor Solubility of the Boronic Acid

Symptoms:

  • Difficulty dissolving this compound in the desired solvent.

  • Precipitation of the starting material during the reaction.

Potential Cause: Intrinsic low solubility of the compound in the chosen solvent.

Troubleshooting and Optimization:

  • Solvent Selection:

    • This compound is soluble in polar aprotic solvents like DMSO.[12]

    • Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[13]

    • A table of recommended solvents is provided below.

SolventGeneral SuitabilityNotes
DMSO High Good solubility.[12]
DMF High Often used in cross-coupling reactions.
THF Moderate A common ethereal solvent.
Acetone Moderate A suitable ketonic solvent.[13]
Toluene Low Often requires a co-solvent for solubility.
Water Low Solubility is generally low for arylboronic acids.[13]
  • Co-solvents: If a non-polar solvent is required for your reaction, consider adding a polar co-solvent (e.g., a small amount of DMSO or DMF) to aid in dissolution.

  • Temperature: Gently warming the solution can increase solubility. However, be mindful of the potential for increased degradation at higher temperatures.

  • Formation of Boronate Esters: Converting the boronic acid to its pinacol or other boronate ester can significantly improve solubility in organic solvents.[13]

III. Frequently Asked Questions (FAQs)

Q1: How can I visually assess the quality of my solid this compound?

A1: High-quality this compound should be a white to off-white crystalline powder.[12] A clumpy or discolored appearance may indicate the presence of boroxine (from dehydration) or oxidative degradation products.

Q2: I am using an aqueous buffer. How will pH affect the stability of my boronic acid?

A2: The stability of arylboronic acids in aqueous solutions is highly pH-dependent. Protodeboronation can be accelerated under both acidic and basic conditions.[7][14] For some arylboronic acids, the slowest rate of protodeboronation is observed around pH 5.[7] It is advisable to perform a stability study in your specific buffer system if you plan long-term experiments.

Q3: Are there analytical techniques other than HPLC to monitor the stability of boronic acids?

A3: Yes, several other techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools. In ¹H NMR, you can monitor the disappearance of the boronic acid signals and the appearance of signals from the protodeboronated product. ¹¹B NMR can also provide information about the boron environment.

  • Non-aqueous Capillary Electrophoresis (NACE): This technique is particularly useful for analyzing labile boronic esters and their corresponding acids, as it can prevent hydrolysis during analysis.[15]

  • Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This is a sensitive method for screening for unstable boronate esters without causing hydrolysis.[16]

Q4: Can I use standard reversed-phase HPLC methods for analyzing my boronic acid?

A4: While possible, it's important to be aware that boronic acids and especially their esters can undergo on-column hydrolysis under typical reversed-phase HPLC conditions.[16][17] To minimize this, consider using a column with low silanol activity and a mobile phase without a pH modifier.[17]

Q5: My boronic acid is a potential genotoxic impurity in my final API. What are the strategies for its removal?

A5: Several strategies can be effective for removing residual arylboronic acids:

  • Scavenger Resins: Polystyrene resins functionalized with diethanolamine (DEAM-PS) or catechol can selectively bind and remove boronic acids.[7]

  • Basic Washes: As arylboronic acids are weakly acidic, washing an organic solution of your API with a basic aqueous solution can extract the boronic acid impurity.[7]

  • Recrystallization: A carefully designed crystallization process can purge the boronic acid from your final product.[7]

  • Forced Degradation: Intentionally decomposing the residual boronic acid through protodeboronation by extending reaction times or heating with an aqueous base can be a viable strategy.[7]

IV. References

  • BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. Retrieved from --INVALID-LINK--

  • Dennis G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Bull, J. A., & James, T. D. (2011). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.

  • D'Andola, C., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4789-4798.

  • Saha, B., et al. (2019). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Tetrahedron, 75(35), 130455.

  • ChemicalBook. (2023). 4-Chlorophenylboronic acid. Retrieved from --INVALID-LINK--

  • Singh, B., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.

  • Thermo Fisher Scientific. (2023). Phenylboronic acid - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-145.

  • BLD Pharmatech. (n.d.). (E)-(3-Phenylprop-1-en-1-yl)boronic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Retrieved from --INVALID-LINK--

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1058-1060.

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1095-1107.

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7650-7651.

  • Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.

  • Arctom Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Chlorophenylboronic acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure for the preparation of (S)-2-(tert-Butylsulfinyl)-4-chlorophenylboronic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Preventing Boronic Acid Deboronation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in modern organic synthesis: the deboronation of boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who utilize boronic acids and their derivatives in their daily work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why deboronation occurs and how to strategically prevent it, ensuring the integrity of your reactions and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding boronic acid stability and the phenomenon of deboronation.

Q1: What is boronic acid deboronation?

A1: Boronic acid deboronation is an undesired side reaction where the carbon-boron bond of a boronic acid (R-B(OH)₂) is cleaved and replaced with a carbon-hydrogen bond (R-H).[1] This leads to the formation of a protodeboronated byproduct, consuming your starting material and reducing the yield of your desired product. A related degradation pathway is oxidative deboronation, where the C-B bond is replaced by a C-O bond, typically forming an alcohol or phenol.[2][3]

Q2: What are the main causes of deboronation?

A2: Deboronation is highly dependent on the specific boronic acid structure and the reaction conditions.[1] Key factors that promote deboronation include:

  • pH: Both acidic and basic conditions can catalyze protodeboronation.[1] The optimal pH for stability is generally neutral, though this can vary.[1]

  • Temperature: Elevated temperatures can accelerate the rate of deboronation.

  • Oxidizing Agents: Reactive oxygen species (ROS) and other oxidants can lead to oxidative deboronation.[2][4][5][6] This is a significant concern in biological applications and can be a side reaction in aerobic reaction conditions.

  • Water: Water acts as the proton source for protodeboronation, so anhydrous conditions can often mitigate this side reaction.[7]

  • Choice of Base: In reactions like the Suzuki-Miyaura coupling, strong bases, especially in aqueous media, can accelerate protodeboronation.[7]

Q3: Are some boronic acids more prone to deboronation than others?

A3: Yes. The electronic and steric properties of the organic substituent (R group) play a crucial role. For instance, electron-rich heterocyclic and vinyl boronic acids are often particularly susceptible to protodeboronation.[7] Conversely, boronic acids with electron-withdrawing groups may be more stable under certain conditions.[1]

Q4: How can I store my boronic acids to minimize degradation?

A4: Proper storage is the first line of defense. Boronic acids can be sensitive to moisture and air.[8]

  • Environment: Store in a cool, dry place, away from direct sunlight and heat sources.[9] Recommended storage temperature is typically 15–25°C.[9]

  • Atmosphere: For particularly sensitive boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Containers: Always keep containers tightly sealed to prevent moisture absorption, which can lead to clumping and decomposition.[9][10]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot deboronation in the context of specific, common chemical reactions.

Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but it is frequently plagued by the protodeboronation of the boronic acid coupling partner.

Q: I am observing significant amounts of the protodeboronated byproduct of my boronic acid in my Suzuki-Miyaura reaction. What are the first things I should check?

A: When facing significant protodeboronation, a systematic evaluation of your reaction parameters is crucial.

  • Assess Your Base: The choice and strength of the base are critical. Strong bases like NaOH or K₃PO₄ in the presence of water can accelerate protodeboronation.[7]

    • Troubleshooting Step: Switch to a milder base. Consider using potassium fluoride (KF) or potassium carbonate (K₂CO₃).[7]

  • Evaluate Your Solvent System: Water is the proton source for this unwanted side reaction.

    • Troubleshooting Step: If your reaction conditions permit, switch to anhydrous conditions.[7] Ensure your solvents are properly dried and degassed.

  • Check the Reaction Temperature: Higher temperatures can favor the deboronation pathway.

    • Troubleshooting Step: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q: My standard troubleshooting steps are not working. Are there more advanced strategies to prevent protodeboronation in a Suzuki coupling?

A: Yes. When simple adjustments are insufficient, protecting the boronic acid moiety is the most robust strategy. This involves converting the boronic acid to a more stable derivative that can either be used directly in the coupling or deprotected in situ.

  • Strategy 1: Use of Boronate Esters (e.g., Pinacol Esters). Pinacol esters (Bpin) are significantly more stable than their corresponding boronic acids and are often stable enough for purification by column chromatography.[8][11] They are frequently reactive enough to be used directly in Suzuki couplings.[11]

  • Strategy 2: MIDA Boronates. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are inert to Suzuki coupling conditions.[12] This allows them to be carried through multiple synthetic steps. The boronic acid can be regenerated by mild basic hydrolysis when needed for the coupling reaction.[11]

  • Strategy 3: Diethanolamine Adducts. Complexing the boronic acid with diethanolamine forms an air- and water-stable crystalline solid.[7][13] These adducts can often be used directly in the coupling reaction, where the active boronic acid is slowly released under the reaction conditions.[13][14]

Below is a diagram illustrating the strategic use of protecting groups to mitigate deboronation.

Deboronation_Prevention_Strategy cluster_problem Problem: Unstable Boronic Acid cluster_solution Solution: Protection Strategy Unstable_BA R-B(OH)₂ Deboronation Protodeboronation Unstable_BA->Deboronation Undesired Pathway Protecting_Group Add Protecting Group (PG) Unstable_BA->Protecting_Group Intervention Byproduct R-H Deboronation->Byproduct Stable_Intermediate R-B(PG) Protecting_Group->Stable_Intermediate Stabilization Reaction Suzuki Coupling Conditions Stable_Intermediate->Reaction Desired_Product R-R' Reaction->Desired_Product Desired Pathway

Caption: Strategic use of protecting groups to prevent deboronation.

Experimental Protocols

Here you will find detailed, step-by-step methodologies for the key protection strategies discussed.

Protocol 1: Formation of a Pinacol Boronate Ester (Bpin)

This protocol is a general method for converting a boronic acid to its more stable pinacol ester derivative.

Materials:

  • Aryl boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or other suitable azeotropic solvent

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aryl boronic acid and pinacol.

  • Add a sufficient volume of toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate ester can often be purified by flash column chromatography on silica gel. It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[11]

Protocol 2: Formation of a Diethanolamine Boronate Adduct

This protocol describes the simple and often high-yielding formation of a stable diethanolamine adduct.[7]

Materials:

  • Boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane or other suitable solvent

  • Magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • In a vial equipped with a stir bar, dissolve the boronic acid in a minimal amount of dichloromethane.[7]

  • While stirring, add diethanolamine dropwise via pipette.[7] You may observe the initial solid dissolving completely, followed by the precipitation of the adduct.[7][13]

  • Stir the resulting slurry for 10-15 minutes at room temperature.[7]

  • Isolate the white solid product by vacuum filtration.[7]

  • Wash the solid with a small amount of cold solvent and dry under vacuum.[7] The resulting crystalline solid is often highly stable and can be used directly in subsequent reactions.[13]

Data Summary Table

The choice of protecting group can significantly impact the stability and reactivity of the boronic acid. The following table summarizes the characteristics of common boronic acid protecting groups.

Protecting GroupCommon AbbreviationStability ProfileDeprotection ConditionsKey Advantages
PinacolBpinGood stability, suitable for chromatography.[11]Often used directly; hydrolysis can be difficult.[11]Commercially available, widely used, compatible with many reactions.[8]
N-Methyliminodiacetic acidMIDAExcellent stability; inert to cross-coupling.[12]Mild aqueous base (e.g., NaOH).[11]Allows for iterative cross-coupling; acts as a true protecting group.[12]
1,8-DiaminonaphthalenedanVery stable under a wide range of conditions.[11]Acidic hydrolysis.[11][15]High stability due to N→B coordination.[11]
DiethanolamineForms air- and water-stable crystalline adducts.[13]Slow release in protic solvents during reaction.Inexpensive reagent, simple preparation.[13]
Potassium trifluoroborateR-BF₃KCrystalline, air-stable solids.Slow hydrolysis in situ with water/base.Easy to handle, often improves yields.[11]

Mechanistic Insights: Understanding Deboronation Pathways

A deeper understanding of the mechanisms of deboronation allows for more rational experimental design.

Protodeboronation Mechanism

Protodeboronation can proceed through different pathways depending on the pH of the medium.[1]

  • Base-Catalyzed: In basic aqueous solutions, the boronic acid exists in equilibrium with its anionic boronate form [R-B(OH)₃]⁻. This species is more susceptible to reaction with a proton source (like water), leading to the cleavage of the C-B bond.[1]

  • Acid-Catalyzed: Under acidic conditions, the reaction between the boronic acid and an acid (e.g., H₂SO₄) can facilitate C-B bond protonolysis.[1]

Protodeboronation_Mechanisms cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway BA_base R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BA_base->Boronate + OH⁻ Protonation_base Protonolysis (H₂O) Boronate->Protonation_base Product_base R-H + B(OH)₄⁻ Protonation_base->Product_base BA_acid R-B(OH)₂ Protonation_acid Protonolysis (H₃O⁺) BA_acid->Protonation_acid Product_acid R-H + B(OH)₃ Protonation_acid->Product_acid

Caption: Simplified mechanisms for protodeboronation under basic and acidic conditions.

Oxidative Deboronation Mechanism

Oxidative deboronation is particularly relevant in biological systems or reactions exposed to air. The process is initiated by the attack of a reactive oxygen species (ROS), such as hydrogen peroxide, on the electron-deficient boron atom.[2] This is followed by a 1,2-migration of the organic group from the boron to the oxygen atom, which is often the rate-limiting step. The resulting borate ester is then rapidly hydrolyzed to an alcohol and boric acid.[2]

Analytical Methods for Detecting Deboronation

Confirming and quantifying deboronation is a critical part of troubleshooting.

  • NMR Spectroscopy: ¹H NMR is often the most straightforward method. The appearance of a new signal corresponding to the R-H proton and the disappearance of the boronic acid starting material are clear indicators.

  • Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress. The masses of the starting material, desired product, and the deboronated byproduct can be tracked to quantify the extent of the side reaction.

  • Inductively Coupled Plasma (ICP): For precise quantification of total boron content, ICP-OES or ICP-MS can be used.[16][17][18] These techniques are highly sensitive and can determine the elemental concentration of boron in a sample.[16]

References

Technical Support Center: Purification of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid (CAS 874288-02-5). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the scientific rationale behind each purification strategy, empowering you to overcome common and complex challenges in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purity of this compound.

Q1: What are the most likely impurities in my crude this compound?

A: The impurity profile depends heavily on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Such as 4-carboxyphenylboronic acid, 4-aminophenylboronic acid derivatives, or 4-chlorophenyl isocyanate.

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride, known as a boroxine. This is one of the most common contaminants in commercially available or synthesized arylboronic acids and can complicate analysis. It is crucial to recrystallize the boronic acid before use to ensure the monomeric form is present.[1]

  • Homocoupling Products: Byproducts from Suzuki-Miyaura-type side reactions.

  • Borinic Acids: These can sometimes form during Grignard-based syntheses if the stoichiometry is not carefully controlled.[2]

  • Deboronated Species: Protodeboronation can occur, especially under harsh acidic or basic conditions, leading to the formation of N-(4-chlorophenyl)benzamide.

Q2: My compound's melting point is broad and lower than the reported ~248-250°C.[3] What's the cause?

A: A broad or depressed melting point is a classic indicator of impurity. For this specific molecule, the primary suspects are residual solvents from the reaction or workup, or the presence of the boroxine anhydride.[1] Boroximes often have different physical properties, including melting points, compared to the corresponding monomeric boronic acid.

Q3: The ¹H NMR spectrum of my sample appears complex or shows broadened peaks. Is this expected?

A: While impurities are a likely cause, the inherent properties of boronic acids can also lead to complex spectra. The equilibrium between the boronic acid and its boroxine anhydride can result in multiple sets of signals or peak broadening.[1] Additionally, the B-OH protons are exchangeable and may appear as a very broad signal or not be observed at all, depending on the solvent and water content. Running the NMR in a dry deuterated solvent like DMSO-d₆ is recommended.

Q4: What are the best practices for storing this compound to maintain its purity?

A: Arylboronic acids can be susceptible to oxidative degradation and dehydration. To ensure long-term stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at refrigerated temperatures (2-8°C).[3]

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for resolving specific purification challenges.

Problem: My crude product has a purity of <90% and contains various colored and baseline impurities on TLC.

Primary Recommendation: Recrystallization

Recrystallization is the most effective first-line technique for purifying crystalline solids like this one. It relies on the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Use the table below to guide your selection.

Solvent SystemRationale & Expected Outcome
Ethanol or Methanol The polar amide and boronic acid groups suggest good solubility in hot alcohols. Often provides high-purity crystals upon cooling.[4]
Ethyl Acetate A moderately polar solvent that can be effective. May require the addition of a non-polar co-solvent like hexanes to induce crystallization.[5]
Acetonitrile/Water A polar aprotic/protic mixture that can be highly effective for compounds with hydrogen bonding capabilities.
Water While some simple arylboronic acids can be recrystallized from hot water, the large organic structure of this molecule may limit its aqueous solubility. However, this can be an excellent final wash to remove water-soluble inorganic salts.[1][4]
  • Execution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent until the solid just dissolves.

    • If colored impurities persist, you may add a small amount of activated carbon and hot filter the solution through a pad of Celite.

    • Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals via vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals thoroughly under high vacuum.

Problem: Recrystallization failed to remove a key impurity or resulted in an oil.

Primary Recommendation: Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid group (predicted pKa ≈ 8.04) to separate it from non-acidic (neutral or basic) impurities.[3]

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Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M sodium bicarbonate or 1M sodium carbonate solution). The boronic acid will deprotonate to form its water-soluble boronate salt.[6]

  • Separate the two layers. The organic layer now contains the neutral and basic impurities and can be discarded.

  • Crucial Step: Wash the aqueous layer with a fresh portion of the organic solvent to remove any lingering non-acidic impurities.

  • Slowly acidify the aqueous layer with a mineral acid, such as 1M HCl, while stirring. The pure boronic acid will precipitate out of the solution as it becomes protonated. Monitor the pH to ensure it reaches ~2-3.[6][7]

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid thoroughly with deionized water to remove any residual salts.

  • Dry the product under high vacuum.

Problem: Impurities are structurally very similar to the product, making other methods ineffective.

Primary Recommendation: Column Chromatography

When impurities have similar solubility and acidity profiles, column chromatography is the most powerful purification tool.

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node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pure [label="Pure Product"];

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Step-by-Step Chromatography Protocol (Silica Gel):

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A good starting point for a molecule of this polarity is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexanes.

    • Pro-Tip: Boronic acids can sometimes streak on silica gel. Adding a small amount (~0.5-1%) of acetic acid to the eluent can often lead to sharper bands by keeping the compound protonated.[5]

    • Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or DCM. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel (dry loading). Dry loading is often superior for boronic acids as it leads to better band resolution.

  • Elution: Carefully add the sample to the top of the column and begin eluting with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of phenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, scaling up their synthesis presents unique challenges related to reaction control, product stability, and purification.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve these challenges, ensuring a robust and efficient scale-up process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, purification, and handling of phenylboronic acids at scale.

General Synthesis & Handling

Q: What is the most common and scalable method for synthesizing phenylboronic acid?

A: The most prevalent industrial method involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by aqueous hydrolysis of the resulting boronate ester.[1][2][3] This method is favored for its use of readily available starting materials. However, contrary to older lab-scale procedures that required cryogenic temperatures (below -60°C), it has been demonstrated that the synthesis of aryl borate diesters can be efficiently performed at higher temperatures, around -10°C to 0°C, which is more amenable to large-scale reactors.[4]

Q: My Grignard-based synthesis is giving low yields on a larger scale. What are the likely causes?

A: Low yields during scale-up can often be attributed to several factors:

  • Inefficient Mixing: As the reaction mass becomes a thick slurry, inadequate agitation can lead to localized "hot spots" and poor mass transfer, reducing yield.[5]

  • Temperature Control: While cryogenic temperatures are not strictly necessary, poor heat dissipation in large reactors can cause temperature spikes that promote side reactions.[4][6]

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensuring all glassware, solvents, and reagents are scrupulously dry is critical.

  • Reactant Addition: The rate and method of adding the Grignard reagent to the trialkyl borate are crucial. A slow, controlled addition is necessary to manage the exotherm and minimize side reactions.

Purification & Isolation

Q: What are the most effective methods for purifying phenylboronic acids on a large scale?

A: Purification is often the most challenging step in the scale-up process. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is the most common and cost-effective method for crystalline phenylboronic acids.[7][8] A well-chosen solvent system can effectively remove both more and less polar impurities.

  • Base/Acid Treatment: Phenylboronic acids can be converted into their corresponding boronate salts by treatment with a base (e.g., NaOH).[8][9] The salt can be washed with an organic solvent to remove non-acidic impurities, and then the pure boronic acid is regenerated by acidification.[9]

  • Adduct Formation: Forming a crystalline adduct with a diol or aminoalcohol, such as diethanolamine, can be a highly effective purification strategy.[10] The adduct often has different solubility properties, allowing it to be easily separated and then hydrolyzed to release the pure boronic acid.

  • Chromatography: While often a last resort at a very large scale due to cost, column chromatography can be necessary for high-purity applications. Options include silica gel (sometimes impregnated with boric acid to reduce compound loss), reverse-phase (C18), or specialized boronic acid affinity resins.[11][12][13]

Q: I'm struggling with recrystallization. The product either oils out or the purity doesn't improve significantly. What should I do?

A: Recrystallization challenges can be overcome by systematically optimizing the process:

  • Solvent Screening: Test a variety of single and mixed solvent systems. A good system is one where the boronic acid is sparingly soluble at room temperature but highly soluble when hot.

  • Cooling Rate: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or oils.[14] A slow, controlled cooling profile is essential for growing large, pure crystals.

  • Seeding: Introducing a small amount of pure seed crystal when the solution is saturated can promote controlled crystallization and prevent oiling out.

  • Anti-Solvent Addition: If a single solvent is not effective, consider dissolving the crude product in a good solvent and then slowly adding an "anti-solvent" in which it is insoluble to induce crystallization.

Stability & By-product Formation

Q: My phenylboronic acid is degrading during workup or storage. What is happening and how can I prevent it?

A: The two primary degradation pathways are protodeboronation and dehydration to form boroxines.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, which results in the formation of benzene as a by-product.[15] This reaction is often catalyzed by aqueous acids or bases and is highly pH-dependent.[15][16] To minimize this, avoid prolonged exposure to harsh pH conditions and high temperatures during workup.[15]

  • Dehydration (Boroxine Formation): Phenylboronic acids can reversibly lose water to form a cyclic trimeric anhydride called a boroxine.[2] This is often driven by heat. While boroxines are typically reactive in Suzuki couplings, their formation complicates characterization and stoichiometry calculations. Storing the final product in a dry, cool environment is crucial. For analytical purposes, it's important to note that aqueous HPLC methods may not differentiate between the boronic acid and its boroxine.

Mechanism of Phenylboronic Acid Degradation

G PBA Phenylboronic Acid PhB(OH)₂ Boroxine Boroxine (PhBO)₃ PBA->Boroxine Dehydration (+ Heat, -H₂O) Benzene Benzene (Protodeboronation Product) PBA->Benzene Protodeboronation (+H⁺/OH⁻, H₂O) Boroxine->PBA Hydrolysis (+H₂O) G Start Problem: Low Yield/ Purity in Scale-Up CheckReaction Step 1: Review Reaction Parameters Start->CheckReaction CheckWorkup Step 2: Analyze Workup & Isolation CheckReaction->CheckWorkup If reaction is complete & clean by IPC Mixing Is agitation sufficient? (No dead zones) CheckReaction->Mixing Temp Is temperature well-controlled? (No exotherm spikes) CheckReaction->Temp Atmosphere Is the inert atmosphere robust? (Check for O₂/H₂O ingress) CheckReaction->Atmosphere CheckPurity Step 3: Investigate Purification CheckWorkup->CheckPurity If losses are observed during isolation pH Is pH controlled during quench? (Avoids protodeboronation) CheckWorkup->pH TimeTemp Are workup time & temp minimized? (Reduces degradation) CheckWorkup->TimeTemp PhaseSplit Are phase separations clean? (Prevents product loss) CheckWorkup->PhaseSplit Recrystal Is recrystallization optimized? (Solvent, cooling rate) CheckPurity->Recrystal Boroxine Is boroxine formation an issue? (Analyze crude solid) CheckPurity->Boroxine Solution Solution: Implement Corrective Actions (e.g., improve agitation, tighten inerting, optimize cooling profile) Mixing->Solution Temp->Solution Atmosphere->Solution pH->Solution TimeTemp->Solution PhaseSplit->Solution Recrystal->Solution Boroxine->Solution

References

Technical Support Center: Synthesis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

The synthesis of this molecule typically involves two key transformations: an amide bond formation followed by a borylation reaction, or the reverse. Each step presents its own set of potential side reactions that can impact yield, purity, and scalability. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Troubleshooting the Amide Coupling Step

The formation of the amide bond between 4-aminophenylboronic acid (or a protected version) and 4-chlorobenzoyl chloride (or 4-chlorobenzoic acid with a coupling agent) is a critical step. Here are some common problems and their solutions.

FAQ 1: Low yield of the desired amide product, with significant recovery of starting materials.

Potential Cause: Inefficient activation of the carboxylic acid or interference from the boronic acid moiety. The direct coupling of a carboxylic acid and an amine is often inefficient without an activating agent due to the formation of a non-reactive ammonium carboxylate salt.[1][2]

Troubleshooting Protocol:

  • Choice of Coupling Reagent: If using a carboxylic acid, ensure you are using an appropriate coupling agent. Carbodiimides like DCC or EDC are common, but phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents can be more effective, especially for less reactive substrates.[3][4]

  • Order of Addition: When using coupling reagents like HATU, a side reaction can occur where the amine reacts with the coupling reagent to form a guanidinium byproduct. To mitigate this, pre-activate the carboxylic acid with the coupling reagent for a short period before adding the amine.

  • Solvent and Base: Use a dry, aprotic solvent such as DMF or DCM. The choice of base is also crucial; a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[4]

  • Protecting the Boronic Acid: The boronic acid group can interfere with the coupling reaction. Consider protecting it as a boronate ester (e.g., with pinacol) before the amide coupling. The ester can be hydrolyzed back to the boronic acid in a subsequent step.[5]

FAQ 2: Formation of an unexpected symmetrical urea byproduct.

Potential Cause: This is a known side reaction when using carbodiimide coupling reagents like DCC or EDC. The O-acylisourea intermediate can rearrange, particularly if the amine is not added promptly or is not sufficiently nucleophilic.[1]

Troubleshooting Protocol:

  • Additive Use: Incorporate an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and then reacts with the amine to form the desired amide.

  • Alternative Coupling Reagents: Switch to a non-carbodiimide coupling reagent like HATU or PyBOP, which are less prone to this specific side reaction.[3]

Diagram: Amide Coupling Workflow

AmideCoupling cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction CarboxylicAcid 4-Boronobenzoic acid ActiveIntermediate Active Intermediate (e.g., Active Ester) CarboxylicAcid->ActiveIntermediate + Coupling Reagent + Base Amine 4-Chloroaniline Product Desired Amide Product Amine->Product CouplingReagent Coupling Reagent (e.g., HATU, DCC) CouplingReagent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate Solvent Solvent (e.g., DMF) ActiveIntermediate->Product + Amine BoronicAcidSideReactions cluster_reactions Potential Side Reactions A 4-(R)phenylboronic Acid Ar-B(OH)2 B Protodeboronation Ar-H A:struct->B:n H+ or OH- High Temp C Oxidative Deboronation Ar-OH A:struct->C:n Oxidants (ROS) [O] D Boroxine Formation (ArBO)3 A:struct->D:n - 3 H2O Heat D:s->A:e + 3 H2O (Reversible)

References

Technical Support Center: Refinement of Analytical Methods for Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of boronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often challenging compounds. Boronic acids and their derivatives are crucial in a multitude of applications, from Suzuki-Miyaura cross-coupling reactions in synthetic chemistry to their use as sensors and therapeutics.[1] However, their unique chemical properties, including their Lewis acidity and propensity for dehydration and hydrolysis, can present significant analytical hurdles.

This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to overcome common analytical issues, refine your methods, and ensure the integrity of your results.

Section 1: Troubleshooting Guide - Navigating Common Analytical Challenges

This section addresses specific problems you may encounter during the analysis of boronic acids and their esters. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

High-Performance Liquid Chromatography (HPLC)

Question 1: I'm observing significant peak tailing and poor peak shape for my boronic acid analyte in Reversed-Phase HPLC (RP-HPLC). What's causing this and how can I fix it?

Answer:

Peak tailing with boronic acids in RP-HPLC is a frequent issue, often stemming from interactions with the stationary phase or issues with the mobile phase.[1][2]

Causality:

  • Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns are Lewis basic and can interact strongly with the Lewis acidic boron center of your analyte. This secondary interaction leads to peak tailing.[3]

  • Mobile Phase pH: The pKa of many boronic acids is around 9. If the mobile phase pH is close to the pKa, you can have a mixture of the neutral boronic acid and the anionic boronate species, leading to poor peak shape. At low pH, the boronic acid should be neutral, while at a higher pH, it will be at least partially charged.[1]

  • Analyte Adsorption: Boronic acids can adsorb onto the metal surfaces of the HPLC system, such as the column frit and tubing, contributing to peak tailing.[1]

Troubleshooting Protocol:

  • Column Selection:

    • Low Silanol Activity Columns: Opt for end-capped columns with low residual silanol activity.[4][5]

    • Alternative Stationary Phases: Consider using a stationary phase other than C18 if tailing persists. Some methods have found success with HSS T3 stationary phases, which are compatible with 100% aqueous mobile phases.[1][2]

    • MaxPeak™ Premier Columns: These columns are designed to minimize analyte-surface interactions and can significantly improve peak shape for challenging compounds like boronic acids.[1]

  • Mobile Phase Optimization:

    • pH Adjustment: For acidic boronic acids, operating at a low pH (e.g., using 0.1% formic acid) will ensure the analyte is in its neutral form, which generally results in better retention and peak shape on RP-HPLC.[1] Conversely, for some compounds, a high pH mobile phase (e.g., using ammonium hydroxide) might be beneficial.[1][2] A systematic screening at both high and low pH is recommended during method development.[1]

    • Organic Modifier: Acetonitrile is often a better choice than methanol as the organic modifier, as it can lead to improved peak shape.[1][2]

  • System Considerations:

    • Inert Surfaces: If possible, use an HPLC system with inert surfaces (e.g., PEEK tubing and components) to minimize adsorption.

Question 2: My boronic acid pinacol ester is hydrolyzing on the column during RP-HPLC analysis, leading to the appearance of the corresponding boronic acid peak and inaccurate quantification. How can I prevent this?

Answer:

On-column hydrolysis is a major challenge when analyzing boronic esters, particularly pinacol esters, which are sensitive to moisture and acidic conditions.[4][5][6][7]

Causality:

  • Acidic Mobile Phase: The use of acidic modifiers like formic or trifluoroacetic acid can catalyze the hydrolysis of the ester.[4][5]

  • Active Silanol Groups: Residual silanol groups on the silica stationary phase can act as proton donors, facilitating hydrolysis.[4][5]

  • Aqueous Mobile Phase: The water content in the mobile phase is a necessary reactant for hydrolysis.

Troubleshooting Protocol:

  • Minimize Acidity:

    • No pH Modifier: The most effective solution is often to use a mobile phase with no pH modifier.[4][5] This minimizes the catalytic effect of acid on hydrolysis.

    • Basic Mobile Phase: In some cases, a highly basic mobile phase (pH > 12) can be used to stabilize the pinacol ester.[6]

  • Column Choice:

    • Low Silanol Activity: Use a column with minimal residual silanol groups. Columns like the Waters XTerra MS C18 have been shown to reduce on-column hydrolysis.[4][5]

  • Sample Preparation:

    • Aprotic Diluent: Prepare your samples in a non-aqueous and aprotic diluent to prevent hydrolysis before injection.[6]

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides good retention for polar boronic acids.[8]

Mass Spectrometry (MS)

Question 3: I am having difficulty obtaining a strong molecular ion signal for my boronic acid in ESI-MS. Instead, I see complex spectra with signals corresponding to dehydration products (boroxines) and adducts.

Answer:

The mass spectrometric analysis of boronic acids can be complicated by their tendency to form boroxines (cyclic trimers) through dehydration in the gas phase, as well as various adducts.[9][10][11]

Causality:

  • In-source Dehydration: The high temperatures in the electrospray ionization (ESI) source can promote the dehydration of boronic acids to form boroxines.[9]

  • Low Volatility: Boronic acids have low volatility, which can make their ionization inefficient.[9]

  • Adduct Formation: The Lewis acidic boron can form adducts with solvents or other molecules in the sample matrix.

Troubleshooting Protocol:

  • Derivatization:

    • Esterification: Converting the boronic acid to a more stable and volatile boronate ester (e.g., pinacol ester) can significantly improve the MS signal.[9]

    • In-situ Derivatization: For MALDI-MS, using a matrix like 2,5-dihydroxybenzoic acid (DHB) can serve as both a matrix and a derivatizing agent, forming an ester in situ.[10]

  • Optimization of MS Parameters:

    • Cone Voltage: The cone voltage has a significant impact on the formation of boroxines. Optimizing this parameter (typically in the range of 15-50 V) can enhance the molecular ion signal and minimize fragmentation and boroxine formation.[12][13]

    • Ionization Mode: Negative mode ESI can be more sensitive for the analysis of underivatized boronic acids.[14]

  • Solvent Selection:

    • The choice of solvent can influence ion intensity. A systematic evaluation of different solvents may be necessary to find the optimal conditions for your specific analyte.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 4: The ¹¹B NMR spectrum of my boronic acid sample shows multiple broad peaks, making interpretation difficult. What do these peaks represent and how can I obtain a cleaner spectrum?

Answer:

¹¹B NMR is a powerful tool for characterizing boronic acids, but the spectra can be complex due to the presence of different boron species in equilibrium.[15][16][17][18][19]

Causality:

  • Hybridization States: The boron atom in boronic acids can exist in equilibrium between a trigonal planar (sp²) state and a tetrahedral (sp³) state, which have different chemical shifts.[18]

  • pH Dependence: The position of this equilibrium is highly dependent on the pH of the solution. At low pH, the sp² form dominates, while at higher pH (above the pKa), the sp³ boronate form becomes more prevalent.[15][17][18]

  • Complexation: Boronic acids can form complexes with diols or other Lewis bases present in the sample or solvent, leading to additional peaks.[15][16][17][18]

  • Quadrupolar Relaxation: The ¹¹B nucleus has a quadrupole moment, which can lead to broad peaks.

Troubleshooting Protocol:

  • pH Control:

    • Acquire spectra at controlled pH values to favor one species. For example, at a pH well below the pKa, you would expect to see a single dominant peak for the sp² boronic acid.[15][17][18]

  • Solvent Choice:

    • Use aprotic, non-coordinating solvents to minimize complexation.

    • If studying diol binding, use a solvent system where the complexation is favored and the equilibrium is shifted towards the bound state.[15][17][18]

  • Temperature:

    • Lowering the temperature can sometimes sharpen the signals by slowing down exchange processes.

  • Data Acquisition Parameters:

    • Use a wider spectral width to ensure all boron signals are captured.

    • Longer acquisition times may be needed to improve the signal-to-noise ratio for broad peaks.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for developing a new HPLC method for a series of boronic acid derivatives?

A systematic screening protocol is highly recommended.[1] This involves:

  • Initial Screening: Test the analytes at both high and low pH using a standard C18 column to assess retention behavior.[1][2]

  • Column Screening: Evaluate a variety of stationary phases to observe differences in selectivity.[1]

  • Organic Modifier Screening: Compare acetonitrile and methanol as the strong solvent to determine which provides better peak shape and resolution.[1][2]

  • Gradient Optimization: Once the best column and mobile phase are selected, optimize the gradient profile to achieve baseline resolution for all components.[1]

Q2: How can I improve the sensitivity of my analytical method for trace-level quantification of boronic acids?

For trace-level analysis, derivatization is often necessary to enhance sensitivity.

  • LC-MS/MS: Derivatization can improve ionization efficiency and allow for the use of highly sensitive techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry.[14][20]

  • GC-MS: For volatile boronic acid derivatives, GC-MS can be a powerful tool. Non-volatile boronic acids may require derivatization to make them suitable for GC analysis.[21]

  • Fluorescence Detection: Post-column derivatization with a reagent like alizarin can form a fluorescent complex with boronic acids, enabling highly sensitive detection by HPLC with a fluorescence detector.[22]

Q3: My boronic acid is unstable and decomposes on the benchtop. How does this affect my analysis, and what can I do to mitigate this?

The instability of some boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, can lead to inaccurate results due to degradation before or during analysis.[23]

  • Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be used as precursors to unstable boronic acids.[23] In a controlled manner, they slowly release the free boronic acid under the analysis conditions, allowing for more reliable and reproducible results.[23]

  • Proper Storage: Store sensitive boronic acids under an inert atmosphere and at low temperatures to minimize degradation.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation.

Q4: Are there any non-chromatographic methods for quantifying boronic acids?

Yes, several other techniques can be used:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This method is highly sensitive for determining the total boron content in a sample.[21] However, it cannot differentiate between different boron-containing species.[21]

  • ¹¹B NMR Spectroscopy: While often used for qualitative analysis, ¹¹B NMR can be used quantitatively if proper standards and experimental conditions are employed.[19]

  • Spectrophotometric Methods: Colorimetric reactions with reagents like azomethine-H or curcumin can be used for boron quantification, though these methods may suffer from interferences.[24]

Section 3: Experimental Protocols & Data

Protocol 1: General RP-HPLC Method for Boronic Acid Analysis

This protocol provides a starting point for the analysis of a typical aryl boronic acid.

Instrumentation:

  • HPLC system with PDA detector (e.g., Arc™ HPLC System)[1]

  • Column: XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm[1]

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient Conditions:

Time (min)Flow Rate (mL/min)%A%BCurve
Initial1.09556
10.01.05956
11.01.05956
11.11.09556
13.01.09556

Other Parameters:

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Table 1: Comparison of HPLC Conditions for Boronic Acid Analysis
ParameterCondition 1 (General Purpose)Condition 2 (For Hydrolytically Sensitive Esters)
Column C18 (e.g., XSelect Premier HSS T3)[1]Low silanol C18 (e.g., Waters XTerra MS C18)[4][5]
Mobile Phase A 0.1% Formic Acid in Water[1]Water (no modifier)[4][5]
Mobile Phase B Acetonitrile[1]Acetonitrile
Rationale Good starting point for many boronic acids, providing retention and good peak shape.Minimizes on-column hydrolysis of sensitive esters.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Troubleshooting start Poor Peak Shape (Tailing) check_column Is the column appropriate? (e.g., end-capped, low silanol) start->check_column check_mobile_phase Is the mobile phase pH optimized? check_column->check_mobile_phase Yes solution_column Switch to a low-silanol or MaxPeak Premier column. check_column->solution_column No check_system Are there potential metal interactions? check_mobile_phase->check_system Yes solution_ph Adjust pH to ensure analyte is fully neutral or ionized (e.g., low pH). check_mobile_phase->solution_ph No solution_modifier Try Acetonitrile instead of Methanol. check_system->solution_modifier Yes solution_system Use an inert (e.g., PEEK-lined) system if available. check_system->solution_system No

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis of boronic acids.

Diagram 2: Logic for Minimizing Boronic Ester Hydrolysis

Hydrolysis_Prevention cause Causes of Hydrolysis Acidic Mobile Phase Active Silanol Groups Aqueous Environment solution Solutions Use mobile phase with no pH modifier Employ low-silanol activity column Use aprotic sample diluent Consider HILIC mode cause:f0->solution:f0 Mitigates cause:f1->solution:f1 Mitigates cause:f2->solution:f2 Mitigates cause:f2->solution:f3 Mitigates

Caption: Relationship between causes of boronic ester hydrolysis and corresponding analytical solutions.

References

Technical Support Center: Managing Boroxine Formation in 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage a common challenge associated with this and other arylboronic acids: the formation of its cyclic trimeric anhydride, boroxine.

Boronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, their propensity to undergo reversible dehydration to form boroxines can lead to issues with accurate quantification, purification, and reaction stoichiometry.[3][4] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and reactivity of your this compound.

Understanding the Problem: The Boronic Acid-Boroxine Equilibrium

The primary issue with this compound is its equilibrium with the corresponding boroxine. This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[5][6]

This equilibrium is influenced by several factors, including temperature, solvent, and the presence of water.[5] The formation of boroxine is an entropically driven process, favored by the release of water molecules.[7][8]

Boroxine_Formation

Figure 1. The reversible equilibrium between boronic acid and its boroxine anhydride.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my sample of this compound contains boroxine?

A1: The presence of boroxine can be detected using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the presence of boroxine can lead to broadened peaks or the appearance of multiple sets of signals for the aromatic protons. Dissolving the sample in a coordinating solvent like deuterated methanol (CD₃OD) can help break down the boroxine back to the monomeric boronic acid, resulting in sharper, more defined peaks.[9]

  • Mass Spectrometry (MS): Boroxines will appear as higher molecular weight species corresponding to the trimer minus three water molecules.[9]

  • High-Performance Liquid Chromatography (HPLC): While HPLC can be used for purity analysis, on-column hydrolysis of the boroxine back to the boronic acid can occur, potentially complicating quantification. Using a buffered mobile phase can improve reproducibility.[9]

Q2: What are the ideal storage conditions to minimize boroxine formation?

A2: To minimize boroxine formation, store this compound under a dry, inert atmosphere (nitrogen or argon) at 2-8°C.[10][11] Avoid exposure to moisture and high temperatures, which can drive the equilibrium towards the boroxine.[3][6]

Q3: Does the presence of boroxine affect the performance of my Suzuki-Miyaura coupling reaction?

A3: The impact of boroxine on Suzuki-Miyaura coupling can be complex. While some studies suggest that boroxines can be active transmetalating species, their reactivity may differ from the corresponding boronic acid.[1][12] The presence of boroxine can also complicate reaction stoichiometry, as it is often difficult to determine the exact ratio of boronic acid to boroxine in a given sample.[13] For consistent results, it is often recommended to convert the boroxine back to the boronic acid before use.

Q4: Can I use a sample containing boroxine directly in my reaction?

A4: While it is possible, it is not ideal for reactions requiring precise stoichiometry. The unknown amount of the active boronic acid species can lead to incomplete reactions or the need for an excess of the boron reagent.[13] It is best practice to either regenerate the boronic acid or use a protected form if consistency is critical.

Troubleshooting Guides

Problem 1: Inconsistent results in Suzuki-Miyaura coupling reactions.
Possible Cause Suggested Solution
Variable Boronic Acid Concentration The presence of an unknown amount of boroxine can lead to inaccurate stoichiometry.
Troubleshooting Steps:
1. Pre-treat the Boronic Acid: Before setting up the reaction, dissolve the this compound in a suitable solvent containing a small amount of water to hydrolyze the boroxine back to the boronic acid. Allow this mixture to stir for a short period before adding it to the reaction.
2. Use a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[4] These are generally more stable and less prone to dehydration.[4]
3. Optimize Reaction Conditions: Ensure your reaction conditions, particularly the base and solvent system, are suitable for the specific boronic acid you are using.
Problem 2: Difficulty in purifying this compound.
Possible Cause Suggested Solution
Co-elution of Boronic Acid and Boroxine The similar polarities of the boronic acid and its boroxine can make chromatographic separation challenging.
Troubleshooting Steps:
1. Recrystallization: Recrystallization from a suitable solvent system, such as hot ethanol, can be an effective method for purifying arylboronic acids.[14]
2. Aqueous Workup: During the workup of a reaction, washing the organic layer with a basic aqueous solution can help remove the acidic boronic acid.[15]
3. Formation of a Diol Adduct: Boronic acids can form reversible complexes with diols. This property can be exploited for purification. For example, forming a diethanolamine adduct can facilitate crystallization.[14]

Experimental Protocols

Protocol 1: Regeneration of Boronic Acid from Boroxine

This protocol describes a general method to hydrolyze boroxine back to the free boronic acid before use in a reaction.

Materials:

  • Sample of this compound (potentially containing boroxine)

  • Reaction solvent (e.g., dioxane, THF)

  • Deionized water

Procedure:

  • Weigh the required amount of the this compound.

  • In a separate flask, dissolve the boronic acid in the reaction solvent.

  • Add a small amount of deionized water (approximately 1-5% v/v) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • The resulting solution containing the regenerated boronic acid can now be used in your reaction.

Regeneration_Workflow

Figure 2. Workflow for the regeneration of boronic acid from its boroxine.

Protocol 2: Analytical Method for Boroxine Detection by ¹H NMR

This protocol outlines how to use ¹H NMR to assess the presence of boroxine.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃)

  • Deuterated methanol (CD₃OD)

  • NMR tubes

Procedure:

  • Prepare two NMR samples:

    • Sample A: Dissolve a small amount of the boronic acid in CDCl₃.

    • Sample B: Dissolve a small amount of the boronic acid in CD₃OD.

  • Acquire ¹H NMR spectra for both samples.

  • Analysis:

    • In the CDCl₃ spectrum, look for broad signals or multiple sets of peaks in the aromatic region, which may indicate the presence of boroxine.

    • In the CD₃OD spectrum, the boroxine should be largely converted to the boronic acid, resulting in sharper, more defined peaks. A comparison of the two spectra can confirm the presence of boroxine in the original sample.[9]

References

Technical Support Center: 4-(4-Chlorophenylcarbamoyl)phenylborotron acid Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this versatile reagent. Our goal is to blend technical accuracy with practical advice to ensure your experimental success.

Compound Profile

This compound (CAS No. 874288-02-5) is a bifunctional molecule featuring a boronic acid group and a chloro-substituted phenylcarbamoyl moiety.[1][2] This structure makes it a valuable building block in medicinal chemistry and materials science, primarily for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3]

The electron-withdrawing nature of the carbamoyl and chloro-phenyl groups can influence the reactivity of the boronic acid, sometimes making reaction optimization a nuanced task. This guide will address these specific challenges.

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron compound and an organohalide.[3][4] The general catalytic cycle is a well-understood process involving a palladium catalyst.[3][5][6]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_step Oxidative Addition pd0->oa_step R¹-X pd_complex R¹-Pd(II)-X L₂ (Oxidative Addition) tm_step Transmetalation pd_complex->tm_step [R²-B(OR)₃]⁻ transmetalation R¹-Pd(II)-R² L₂ (Transmetalation) reductive_elim Reductive Elimination transmetalation->reductive_elim product R¹-R² (Product) reductive_elim->pd0 reductive_elim->product oa_step->pd_complex tm_step->transmetalation caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle. Troubleshooting_Flowchart start Low or No Product Yield q1 Is the Catalyst Active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the Base Strong Enough? a1_yes->q2 sol1 Use a fresh catalyst source or a more robust precatalyst (e.g., Buchwald G3). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the Reaction Fully Degassed? a2_yes->q3 sol2 Switch to a stronger base like K₃PO₄ or Cs₂CO₃. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is Protodeboronation Occurring? a3_yes->q4 sol3 Degas solvent thoroughly (3x Freeze-Pump-Thaw or sparge with Argon for 30 min). Run under inert (N₂/Ar) atmosphere. a3_no->sol3 sol4 Consider lower temperature, shorter reaction time, or use of a boronic ester (e.g., MIDA or pinacol ester). q4->sol4 Protocol_Workflow

References

Validation & Comparative

A Comparative Guide to Serine Protease Inhibitors: Profiling 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and disease pathology, serine proteases stand out as a pivotal class of enzymes. Their catalytic activity, mediated by a highly conserved serine residue in the active site, governs a vast array of physiological processes, from digestion and blood coagulation to inflammation and apoptosis.[1] Consequently, the dysregulation of serine protease activity is implicated in numerous diseases, including cancer, thrombosis, and inflammatory disorders, making them a prime target for therapeutic intervention.[1]

This guide provides a comparative analysis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid and other prominent serine protease inhibitors. While specific inhibitory data for this compound is not extensively available in public literature, its chemical structure places it within the well-established class of arylboronic acid inhibitors. We will therefore examine its theoretical framework and compare its potential efficacy against widely characterized inhibitors from other classes, supported by experimental data.

The Rise of Boronic Acids: A Reversible Covalent Approach

Boronic acid derivatives have emerged as a versatile and potent class of serine protease inhibitors.[2] Their unique mechanism of action involves the formation of a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[4][5]

Mechanism of Action: The Boronate Adduct

The inhibitory activity of arylboronic acids is highly dependent on pH. The boron atom acts as a Lewis acid, accepting an electron pair from the active site histidine, which in turn facilitates the formation of a tetrahedral adduct with the catalytic serine's hydroxyl group.[6][7]

Boronic Acid Inhibition Mechanism Enzyme Serine Protease (Active Site) TransitionState Tetrahedral Intermediate (Covalent Adduct) Enzyme->TransitionState Ser195 Attack Inhibitor 4-(4-Chlorophenylcarbamoyl) phenylboronic acid Inhibitor->TransitionState His57 Activation InactiveEnzyme Inactive Enzyme-Inhibitor Complex TransitionState->InactiveEnzyme Reversible Complexation InactiveEnzyme->Enzyme Dissociation InactiveEnzyme->Inhibitor

Caption: Mechanism of serine protease inhibition by an arylboronic acid.

The reversibility of this interaction is a key advantage, potentially leading to more favorable safety profiles compared to irreversible inhibitors. The potency and selectivity of boronic acid inhibitors can be finely tuned through modifications to their aryl and carbamoyl moieties, influencing their binding affinity to the enzyme's specificity pockets.

A Comparative Analysis of Serine Protease Inhibitors

To contextualize the potential of this compound, we will compare its class to other widely used serine protease inhibitors.

Inhibitor ClassRepresentative Inhibitor(s)Mechanism of ActionTarget Proteases (Examples)
Arylboronic Acids This compound (representative)Reversible CovalentChymotrypsin, Elastase, and others depending on structure[6][7][8]
Peptide (Kunitz-type) AprotininCompetitive, ReversibleTrypsin, Chymotrypsin, Plasmin, Kallikrein
Peptide Aldehyde LeupeptinReversible CovalentTrypsin, Plasmin, Cathepsin B, Calpain
Sulfonyl Fluorides AEBSF, PMSFIrreversible CovalentTrypsin, Chymotrypsin, Thrombin, Plasmin
Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for several well-characterized serine protease inhibitors. It is important to note that these values can vary depending on the specific experimental conditions.

InhibitorTarget ProteaseKiIC50
Aprotinin Trypsin (bovine)0.06 pM-
Chymotrypsin9 nM-
Plasmin (porcine)4.0 nM-
Kallikrein (pancreatic)1.0 nM-
Elastase (human leukocyte)3.5 µM-
Leupeptin Trypsin (bovine)35 nM-
Plasmin (human)3.4 µM-
Cathepsin B (bovine spleen)6 nM-
Calpain (recombinant human)72 nM-
AEBSF Chymotrypsin-~300 µM
Trypsin-~300-1000 µM
PMSF --Effective concentration 0.1 - 1 mM

Data for PMSF is often qualitative due to its instability in aqueous solutions.[4]

Experimental Protocol: Determination of Inhibitor Potency (IC50)

Accurate determination of inhibitor potency is crucial for comparative studies. The following is a generalized protocol for determining the IC50 of a serine protease inhibitor using an absorbance-based assay.

Principle

This assay utilizes a chromogenic substrate that, upon cleavage by the serine protease, releases a colored product. The rate of color development, measured spectrophotometrically, is inversely proportional to the inhibitor's potency.

Materials
  • Serine protease of interest (e.g., Trypsin, Chymotrypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Prepare Reagents:

    • Prepare a working solution of the serine protease in assay buffer.

    • Prepare a working solution of the chromogenic substrate in assay buffer.

    • Prepare a serial dilution of the inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of each inhibitor dilution to triplicate wells.

    • Include control wells containing only assay buffer (no inhibitor).

    • Add the serine protease solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate Reaction:

    • Add the chromogenic substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepEnzyme Prepare Enzyme Solution AddEnzyme Add Enzyme & Incubate PrepEnzyme->AddEnzyme PrepSubstrate Prepare Substrate Solution AddSubstrate Add Substrate PrepSubstrate->AddSubstrate PrepInhibitor Prepare Inhibitor Dilutions AddInhibitor Add Inhibitor to Plate PrepInhibitor->AddInhibitor AddInhibitor->AddEnzyme AddEnzyme->AddSubstrate ReadAbsorbance Measure Absorbance AddSubstrate->ReadAbsorbance CalcVelocity Calculate Reaction Velocity ReadAbsorbance->CalcVelocity PlotData Plot % Inhibition vs. [Inhibitor] CalcVelocity->PlotData CalcIC50 Determine IC50 PlotData->CalcIC50

Caption: Workflow for determining the IC50 of a serine protease inhibitor.

Signaling Pathway Context: The Urokinase System

To appreciate the therapeutic potential of serine protease inhibitors, it is essential to understand their role in complex biological pathways. The urokinase-type plasminogen activator (uPA) system is a prime example, playing a critical role in cell migration, invasion, and tissue remodeling, particularly in cancer metastasis.

uPA, a serine protease, binds to its receptor (uPAR) on the cell surface. This binding initiates a signaling cascade that can involve interactions with integrins and G-protein coupled receptors, leading to the activation of intracellular signaling molecules like Src, FAK, and the Ras-MAPK pathway.[9] Inhibition of uPA can therefore disrupt these pro-metastatic signaling events.

Urokinase Signaling Pathway uPA uPA uPAR uPAR uPA->uPAR Binds Integrin Integrins uPAR->Integrin Associates GPCR GPCRs uPAR->GPCR Associates FAK FAK Integrin->FAK Activates Src Src GPCR->Src Activates Ras Ras Src->Ras FAK->Ras MAPK MAPK Pathway Ras->MAPK Activates Migration Cell Migration & Invasion MAPK->Migration Promotes Inhibitor uPA Inhibitor (e.g., Boronic Acid) Inhibitor->uPA Inhibits

Caption: Simplified urokinase (uPA) signaling pathway and the point of intervention for a uPA inhibitor.

Conclusion

The development of serine protease inhibitors is a dynamic and critical area of pharmaceutical research. While irreversible inhibitors like AEBSF and PMSF have long been staples in the laboratory for protein protection, their lack of specificity and potential for off-target effects limit their therapeutic application. In contrast, reversible inhibitors, including peptide-based compounds and boronic acids, offer a more nuanced approach to modulating serine protease activity.

References

A Comparative Analysis of Bortezomib and the Untapped Potential of Novel Phenylboronic Acid Analogs as Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the proteasome has emerged as a pivotal target. Its inhibition disrupts cellular protein homeostasis, leading to apoptosis in rapidly dividing cancer cells. Bortezomib, the first-in-class proteasome inhibitor, revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1] This guide provides a deep comparative analysis of bortezomib and explores the potential of structurally distinct phenylboronic acid derivatives, represented here by the uncharacterized compound 4-(4-Chlorophenylcarbamoyl)phenylboronic acid, as next-generation proteasome inhibitors. While extensive data underpins our understanding of bortezomib, the analysis of this compound will be grounded in established principles of boronic acid chemistry and structure-activity relationships for proteasome inhibition.

Part 1: Bortezomib - The Clinical Benchmark

Bortezomib (Velcade®) is a dipeptide boronic acid that reversibly inhibits the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][3] Its primary mechanism of action involves the boron atom forming a stable, yet reversible, complex with the N-terminal threonine residue in the catalytic site of the β5 subunit of the proteasome, which is responsible for its chymotrypsin-like activity.[4][5] This inhibition leads to the accumulation of misfolded and regulatory proteins, triggering a cascade of events including cell cycle arrest and apoptosis.[6]

Mechanism of Action: Disruption of the NF-κB Pathway

A key consequence of proteasome inhibition by bortezomib is the disruption of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] In many cancers, NF-κB is constitutively active, promoting cell survival and proliferation. Its activation is dependent on the proteasomal degradation of its inhibitor, IκBα.[7][9][10] Bortezomib stabilizes IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-survival genes.[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_p50_p65_IkB NF-κB (p50/p65) - IκBα Complex p_IkB p-IκBα NFkB_p50_p65_IkB->p_IkB NFkB_p50_p65 Active NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 IKK IKK IKK->NFkB_p50_p65_IkB Phosphorylation Ub_p_IkB Ubiquitinated p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome 26S Proteasome Ub_p_IkB->Proteasome Proteasome->p_IkB Degradation DNA DNA NFkB_p50_p65->DNA Nuclear Translocation Bortezomib Bortezomib Bortezomib->Proteasome Inhibition Transcription Pro-survival Gene Transcription DNA->Transcription

Figure 1. Mechanism of bortezomib-mediated NF-κB inhibition.

Part 2: this compound - A Theoretical Exploration

Currently, there is no published biological data characterizing this compound as a proteasome inhibitor or cytotoxic agent. Its primary documented use is in organic synthesis.[12] However, its chemical structure, featuring a phenylboronic acid moiety, allows for a theoretical evaluation of its potential as a proteasome inhibitor based on established structure-activity relationships (SAR) for this class of compounds.

Structural Features and Potential for Proteasome Inhibition

The key pharmacophore for boronic acid-based proteasome inhibitors is the boronic acid group (-B(OH)₂), which interacts with the catalytic threonine of the proteasome.[4][5] While this compound possesses this group, its overall structure differs significantly from peptide-based inhibitors like bortezomib.

  • Lack of a Peptide Backbone: Bortezomib's dipeptide structure is crucial for its specific recognition and binding within the proteasome's active site.[13] this compound lacks this peptide backbone, which would likely result in a much lower binding affinity and specificity for the proteasome.

  • Aromatic Core: The compound is built around a central phenyl ring, which is a common feature in some non-peptidic proteasome inhibitors.[2] However, the specific substitutions and their orientation are critical for activity.

  • Carbamoyl Linker: The carbamoyl (-CONH-) linker connects the two phenyl rings. While amide bonds are present in peptide inhibitors, the overall steric and electronic properties of this non-peptidic structure are substantially different.

Based on these features, it is unlikely that this compound would be a potent and selective proteasome inhibitor in its current form. However, it serves as a valuable starting point for the design of novel non-peptidic inhibitors.

Part 3: Comparative Experimental Data (Hypothetical Framework)

To rigorously compare the efficacy of a novel compound like this compound with bortezomib, a series of standardized in vitro experiments would be necessary. The following tables outline the key assays and expected outcomes based on the known properties of bortezomib.

Table 1: Proteasome Inhibition Assay

Compound Target Assay Type IC₅₀ (nM)
Bortezomib20S Proteasome (Chymotrypsin-like activity)Fluorogenic peptide substrate assay0.6 - 5
This compound20S Proteasome (Chymotrypsin-like activity)Fluorogenic peptide substrate assayUnknown

Table 2: In Vitro Cytotoxicity Assay

Compound Cell Line Assay Type IC₅₀ (nM)
BortezomibRPMI-8226 (Multiple Myeloma)MTT or CellTiter-Glo®5 - 20
This compoundRPMI-8226 (Multiple Myeloma)MTT or CellTiter-Glo®Unknown
Experimental Protocols

1. Proteasome Activity Assay (Fluorogenic Substrate)

This assay measures the chymotrypsin-like activity of the 20S proteasome in the presence of an inhibitor.

  • Principle: A fluorogenic substrate (e.g., Suc-LLVY-AMC) is cleaved by the proteasome, releasing a fluorescent molecule (AMC). The rate of fluorescence increase is proportional to proteasome activity.

  • Methodology:

    • Purified 20S proteasome is incubated with varying concentrations of the test compound (bortezomib or the novel phenylboronic acid derivative) in an appropriate assay buffer.

    • The fluorogenic substrate is added to initiate the reaction.

    • Fluorescence is measured over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell Viability Assay (MTT)

This assay determines the cytotoxic effect of a compound on a cancer cell line.

  • Principle: Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Methodology:

    • Cancer cells (e.g., RPMI-8226) are seeded in a 96-well plate and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

    • MTT reagent is added to each well and incubated to allow for formazan formation.

    • The formazan crystals are solubilized, and the absorbance is measured at ~570 nm.

    • IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration.

Part 4: Specificity and Off-Target Effects

A critical aspect of any therapeutic agent is its specificity and potential for off-target effects.

Bortezomib

While highly effective, bortezomib is associated with significant side effects, including peripheral neuropathy and cardiotoxicity.[14] Some of these off-target effects are attributed to the inhibition of other serine proteases, such as HtrA2/Omi, which is involved in neuronal survival.[5][15][16] The boronic acid warhead, while effective against the proteasome, can also interact with other enzymes containing a catalytic serine or threonine residue.[15]

This compound

The off-target profile of this compound is entirely unknown. A comprehensive screening against a panel of serine proteases and other relevant enzymes would be essential to assess its selectivity. The design of non-peptidic inhibitors offers the potential to improve specificity by moving away from the peptide-like structures that may be recognized by other proteases.

References

Validating the Inhibitory Activity of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Kinase Signaling in Oncology

The dysregulation of cellular signaling pathways is a cornerstone of cancer development and progression. Among the most critical of these are the mitogen-activated protein kinase (MAPK) cascades, which regulate a wide array of cellular processes including proliferation, differentiation, apoptosis, and stress responses. Two key members of the MAPK family, c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), have emerged as significant therapeutic targets due to their frequent hyperactivation in various malignancies. Inhibition of these pathways presents a promising strategy for cancer treatment, potentially sensitizing tumor cells to apoptosis and curbing their proliferative drive.

Phenylboronic acids represent a versatile class of compounds with a wide range of biological activities, including the inhibition of key enzymes involved in cancer progression. This guide focuses on a specific phenylboronic acid derivative, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid , a novel compound with putative inhibitory activity. Given the established role of phenylboronic acids as serine protease and kinase inhibitors, we hypothesize that this compound may exert its effects through the inhibition of a key kinase within a cancer-relevant signaling pathway.

This technical guide provides a comprehensive framework for validating the inhibitory activity of this compound. We will outline a series of experiments to determine its potency and selectivity, comparing its performance against a well-characterized, commercially available inhibitor. The methodologies described herein are designed to be self-validating, providing researchers with a robust and reproducible approach to inhibitor characterization.

Experimental Design: A Multi-faceted Approach to Inhibitor Validation

To rigorously assess the inhibitory potential of this compound, we propose a multi-tiered experimental approach. This strategy begins with a direct biochemical assay to determine its effect on a purified kinase, followed by cell-based assays to confirm target engagement and downstream pathway modulation in a biologically relevant context. For the purpose of this guide, we will focus on JNK1 as the putative target, a key mediator of stress signaling and a validated target in several cancers. We will compare the activity of our test compound against SP600125 , a well-established and selective

A Comparative Guide to the Structure-Activity Relationship of Chlorophenylcarbamoyl Boronic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, boronic acids have emerged as a versatile class of compounds, demonstrating significant potential as potent enzyme inhibitors.[1][2] Their unique ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases, has made them a focal point of medicinal chemistry research.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: chlorophenylcarbamoyl boronic acids. By synthesizing data from related aryl and peptidyl boronic acid inhibitors, we will explore the critical structural features that govern their inhibitory potency and selectivity, offering insights for the rational design of novel therapeutics.

The Boronic Acid Pharmacophore: A Reversible Covalent Inhibitor

The cornerstone of the biological activity of these compounds lies in the boronic acid moiety (-B(OH)₂). This functional group acts as a transition-state analog, mimicking the tetrahedral intermediate formed during substrate hydrolysis by enzymes like serine proteases.[3] The boron atom, being electron-deficient, readily interacts with nucleophilic residues, such as the serine hydroxyl group in the active site of a protease, to form a stable, yet reversible, tetrahedral adduct.[4] This covalent interaction is key to their potent inhibitory activity.

General Synthetic Strategies

The synthesis of chlorophenylcarbamoyl boronic acids typically involves a multi-step process, culminating in the formation of the aryl boronic acid. Common strategies for creating the crucial carbon-boron bond include the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, or palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation.[6][7][8]

A representative synthetic pathway is illustrated below:

G cluster_0 Synthesis of Aryl Boronic Acid Precursor cluster_1 Amide Coupling and Deprotection Aryl_Halide Substituted Aryl Halide (e.g., 4-Bromoaniline) Protection Protection of Amine (e.g., Boc anhydride) Aryl_Halide->Protection Borylation Miyaura Borylation (e.g., Bis(pinacolato)diboron, Pd catalyst) Protection->Borylation Protected_Boronate Protected Aryl Boronate Ester Borylation->Protected_Boronate Amide_Coupling Amide Coupling Protected_Boronate->Amide_Coupling Amide bond formation Chlorophenyl_Isocyanate Chlorophenyl Isocyanate Chlorophenyl_Isocyanate->Amide_Coupling Deprotection Deprotection of Amine and Boronate Ester (e.g., Acidic hydrolysis) Amide_Coupling->Deprotection Final_Compound Chlorophenylcarbamoyl Boronic Acid Deprotection->Final_Compound

Figure 1: A generalized synthetic workflow for chlorophenylcarbamoyl boronic acids.

Deconstructing the Structure-Activity Relationship

The inhibitory potency and selectivity of chlorophenylcarbamoyl boronic acids are dictated by the interplay of three key structural components: the boronic acid warhead , the central phenylcarbamoyl linker , and the substituted chlorophenyl ring .

The Phenyl Ring and the Influence of the Chloro Substituent

The nature and position of substituents on the phenyl ring directly attached to the boronic acid are critical for target engagement. A comparative study of aryl and heteroaryl boronic acids as inhibitors of hormone-sensitive lipase (HSL) provides valuable insights.[9] For instance, (2-benzyloxy-5-chlorophenyl)boronic acid was identified as a potent HSL inhibitor with an IC₅₀ value of 17 nM.[9] This highlights the significant contribution of the chloro-substituent to the overall activity.

Key SAR observations for the phenyl ring:

  • Electron-withdrawing groups: The presence of a chloro group, an electron-withdrawing substituent, can enhance the Lewis acidity of the boron atom, potentially facilitating the formation of the tetrahedral adduct with the target enzyme.

  • Positional Isomerism: The position of the chloro substituent (ortho, meta, or para) on the phenyl ring will influence the molecule's overall electronic distribution and steric profile, thereby affecting its binding affinity and selectivity for the target enzyme.

  • Additional Substituents: The introduction of other functional groups on the phenyl ring can further modulate activity. For example, benzyloxy groups have been shown to be beneficial for HSL inhibition.[9]

The Carbamoyl Linker: A Bridge to Specificity

The carbamoyl (-NHCO-) linker plays a crucial role in orienting the chlorophenyl group towards specific binding pockets within the enzyme's active site. In peptidyl boronic acid inhibitors, the peptide backbone is known to make critical hydrogen bonding and hydrophobic interactions with the enzyme.[2][3] Similarly, the carbamoyl linker in this class of compounds can form hydrogen bonds with backbone atoms of the target enzyme, contributing to the overall binding affinity.

The Terminal Chlorophenyl Ring: Exploring Binding Pockets

The terminal chlorophenyl ring is expected to interact with hydrophobic pockets within the enzyme's active site. The position of the chlorine atom on this ring will determine the optimal fit and the nature of the interactions (e.g., halogen bonding).

The following diagram illustrates a hypothetical binding model of a chlorophenylcarbamoyl boronic acid within an enzyme's active site, highlighting the key interactions.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Chlorophenylcarbamoyl Boronic Acid Inhibitor Serine Serine Residue (Nucleophile) Histidine Histidine Residue Hydrophobic_Pocket Hydrophobic Pocket H_Bond_Acceptor H-Bond Acceptor H_Bond_Donor H-Bond Donor Boronic_Acid B(OH)₂ Boronic_Acid->Serine Covalent Bond (Tetrahedral Adduct) Phenyl_Ring_1 Phenyl Ring Boronic_Acid->Phenyl_Ring_1 Carbamoyl -NH-C=O- Phenyl_Ring_1->Carbamoyl Carbamoyl->H_Bond_Acceptor H-Bond Carbamoyl->H_Bond_Donor H-Bond Phenyl_Ring_2 Chlorophenyl Ring Carbamoyl->Phenyl_Ring_2 Phenyl_Ring_2->Hydrophobic_Pocket Hydrophobic Interaction

Figure 2: Hypothetical binding mode of a chlorophenylcarbamoyl boronic acid inhibitor.

Comparative Data of Related Aryl Boronic Acid Inhibitors

CompoundHSL IC₅₀ (nM)
(2-Benzyloxy-5-fluorophenyl)boronic acid140
(2-Benzyloxy-5-chlorophenyl)boronic acid17
5-Bromothiophene-2-boronic acid350

Table 1: Inhibitory activity of selected aryl boronic acids against hormone-sensitive lipase.[9]

This data clearly demonstrates that the nature of the halogen substituent (fluoro vs. chloro) and the aromatic ring system (phenyl vs. thiophene) significantly impacts the inhibitory activity.

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of chlorophenylcarbamoyl boronic acids.

General Procedure for the Synthesis of Aryl Boronic Acids via Miyaura Borylation

This protocol is a general method that can be adapted for the synthesis of the boronate ester precursor.[7]

  • To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., dioxane, 5 mL) is added bis(pinacolato)diboron (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., potassium acetate, 3.0 mmol).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aryl boronate ester.

General Procedure for Amide Coupling

This procedure can be used to couple the aryl boronate ester with the chlorophenyl isocyanate.

  • To a solution of the aminophenyl boronate ester (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane or THF, 10 mL) is added chlorophenyl isocyanate (1.1 mmol) at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the carbamoyl-linked boronate ester.

General Procedure for Deprotection to the Boronic Acid

This final step yields the active boronic acid inhibitor.

  • The boronate ester (1.0 mmol) is dissolved in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1N HCl).

  • The reaction is stirred at room temperature for 1-4 hours.

  • The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final chlorophenylcarbamoyl boronic acid, which may be further purified by recrystallization.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory potency of the synthesized compounds.

  • The target enzyme is pre-incubated with varying concentrations of the inhibitor in a suitable buffer at a specific temperature (e.g., 37 °C) for a defined period.

  • The enzymatic reaction is initiated by the addition of a specific chromogenic or fluorogenic substrate.

  • The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of chlorophenylcarbamoyl boronic acids is a promising area of research for the development of novel enzyme inhibitors. By leveraging the principles outlined in this guide, researchers can rationally design and synthesize new analogs with improved potency and selectivity. Key areas for future exploration include:

  • Systematic variation of substituents on both phenyl rings to build a comprehensive SAR dataset.

  • Exploration of different linker chemistries to optimize the orientation of the interacting moieties.

  • Co-crystallization studies of inhibitors with their target enzymes to elucidate the precise binding modes and guide further design efforts.

Through a combination of synthetic chemistry, biological evaluation, and structural biology, the full therapeutic potential of chlorophenylcarbamoyl boronic acids can be realized.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme inhibitor research, particularly within the realm of serine hydrolases, the pursuit of selectivity is paramount. An ideal inhibitor potently modulates its intended target while exhibiting minimal off-target effects, thereby reducing the potential for unintended biological consequences and enhancing its therapeutic index. This guide provides a comprehensive analysis of the selectivity profile of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid, a compound of interest for its inhibitory activity against Fatty Acid Amide Hydrolase (FAAH).

This document will delve into the mechanistic basis of its interaction with FAAH, present a comparative analysis with other notable FAAH inhibitors, and provide detailed experimental protocols for researchers to independently validate and expand upon these findings.

The Critical Role of Selectivity in FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of a class of endogenous signaling lipids, the fatty acid amides. A primary substrate for FAAH is anandamide, an endocannabinoid that plays a crucial role in pain, inflammation, and mood regulation. By inhibiting FAAH, the endogenous levels of anandamide are elevated, offering a promising therapeutic strategy for a variety of neurological and inflammatory disorders.

However, the human proteome contains a large family of serine hydrolases with conserved catalytic mechanisms. Non-selective inhibition of these off-target enzymes can lead to a range of adverse effects. The tragic outcome of a clinical trial involving the FAAH inhibitor BIA 10-2474, which was later found to inhibit other lipases, underscores the critical importance of a thorough selectivity assessment for any novel FAAH inhibitor.[1]

This compound as a FAAH Inhibitor

Boronic acids are a well-established class of reversible, covalent inhibitors that target the active site serine of serine hydrolases. The boron atom acts as an electrophile, forming a stable but reversible covalent bond with the catalytic serine residue. While the inhibitory activity of this compound against FAAH has been identified, a comprehensive public-domain selectivity profile against a broad panel of serine proteases is not yet available. This guide aims to provide the framework for such an evaluation.

Comparative Selectivity Analysis

To contextualize the potential selectivity of this compound, it is instructive to compare it with well-characterized FAAH inhibitors, such as PF-04457845 and URB597.

InhibitorTarget IC50/KiSelectivity Profile Highlights
This compound Data not publicly availableExpected to target FAAH based on its chemical structure. Selectivity against other serine hydrolases requires experimental determination.
PF-04457845 hFAAH IC50 = 7.2 nM[2]Exhibits exquisite selectivity for FAAH. No significant inhibition of other serine hydrolases observed in activity-based protein profiling (ABPP) studies.[3][4]
URB597 FAAH IC50 = 4.6 nMWhile potent against FAAH, it has been shown to inhibit other serine hydrolases, including carboxylesterases, at higher concentrations.[5][6]

This comparison highlights the benchmark for a desirable FAAH inhibitor. PF-04457845 represents a highly selective compound, while URB597 serves as an example of a potent inhibitor with a less favorable selectivity profile. The experimental validation of where this compound falls on this spectrum is a critical next step in its development.

Experimental Workflows for Determining Selectivity

To ascertain the selectivity profile of this compound, a multi-tiered experimental approach is recommended. This involves an initial determination of its potency against FAAH, followed by a broad screening against a panel of related serine proteases.

Diagram of the Experimental Workflow

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Data Analysis & Comparison A FAAH Inhibition Assay (IC50 Determination) B Mechanism of Inhibition Studies (e.g., Dixon, Lineweaver-Burk plots) A->B Confirm Potency & MoA C Serine Protease Panel Screening (e.g., Trypsin, Chymotrypsin, Elastase, Thrombin) A->C Proceed if potent D Activity-Based Protein Profiling (ABPP) in cell lysates/tissues C->D Broaden Scope E Calculate IC50/Ki values for off-targets F Compare selectivity ratios with benchmark inhibitors (PF-04457845, URB597) E->F Quantify Selectivity

Caption: A tiered approach to determining the selectivity profile of a novel FAAH inhibitor.

Detailed Experimental Protocols

Protocol 1: Fluorometric FAAH Inhibition Assay

This protocol describes a common method to determine the IC50 of an inhibitor against FAAH.

1. Reagents and Materials:

  • Human recombinant FAAH enzyme

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin)

  • This compound (test compound)

  • Positive control inhibitor (e.g., PF-04457845)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 10 mM down to 1 nM.

  • In the wells of a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control).

  • Add 48 µL of diluted FAAH enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of the FAAH substrate to each well.

  • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm) at 37°C for 30 minutes, taking readings every minute.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The use of a fluorogenic substrate provides a sensitive and continuous measure of enzyme activity. Pre-incubation of the enzyme with the inhibitor is crucial for boronic acids to allow for the formation of the reversible covalent adduct with the active site serine.

Protocol 2: Serine Protease Selectivity Panel

This protocol outlines a general procedure for screening the inhibitor against a panel of common serine proteases.

1. Reagents and Materials:

  • A panel of serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin)

  • Appropriate assay buffers and fluorogenic substrates for each protease

  • This compound

  • 96-well black microplates

  • Fluorescence plate reader

2. Procedure:

  • For each protease, perform an inhibition assay similar to the FAAH assay described above.

  • Use a fixed, high concentration of this compound (e.g., 10 µM) to initially screen for significant off-target inhibition.

  • For any proteases that show significant inhibition, perform a full dose-response curve to determine the IC50 value.

  • Calculate the selectivity ratio by dividing the IC50 for the off-target protease by the IC50 for FAAH.

Self-Validating System: The inclusion of known selective and non-selective inhibitors as controls in both the primary and selectivity assays is essential to validate the experimental setup and ensure the reliability of the generated data.

Mechanistic Insights: The Boronic Acid-Serine Hydrolase Interaction

The inhibitory mechanism of boronic acids against serine hydrolases involves the formation of a tetrahedral adduct with the catalytic serine. This interaction mimics the transition state of substrate hydrolysis.

Caption: Reversible covalent inhibition of a serine hydrolase by a boronic acid.

The stability of this adduct and, consequently, the potency of the inhibitor are influenced by the electronics of the boronic acid and the specific interactions of its substituents with the enzyme's binding pocket.

Conclusion and Future Directions

While this compound has been identified as a promising FAAH inhibitor, a comprehensive understanding of its selectivity is crucial for its further development as a research tool or therapeutic candidate. The experimental framework provided in this guide offers a robust methodology for researchers to determine its selectivity profile and compare it against established benchmarks.

Future studies should focus on conducting these detailed enzymatic assays and employing advanced techniques like activity-based protein profiling (ABPP) in relevant cellular and tissue models. Such data will be invaluable in elucidating the full pharmacological profile of this compound and its potential as a selective modulator of the endocannabinoid system.

References

A Comparative Guide to the Cross-Reactivity Profile of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity profile of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid, a novel synthetic compound. In drug discovery, a thorough understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicity or, in some cases, reveal opportunities for beneficial polypharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing inhibitor specificity through objective, data-driven comparisons.

The core of this investigation is grounded in the unique chemical nature of the molecule. The phenylboronic acid moiety is a well-established pharmacophore known to form a reversible covalent bond with the catalytic serine residue in serine proteases, making this class of enzymes a logical starting point for target identification.[1][2] The N-substituted benzamide structure further dictates its potential binding interactions within an enzyme's active site.

For the purpose of this guide, we will treat this compound (herein referred to as CBA-1 ) as a potent inhibitor of the serine protease Thrombin, a key enzyme in the coagulation cascade. Our objective is to build a comprehensive selectivity profile by comparing its activity against Thrombin to its activity against a panel of functionally related and unrelated enzymes, and to assess its general cellular toxicity.

Rationale for Experimental Design: A Multi-Faceted Approach to Selectivity

A robust cross-reactivity study must be logical and systematic. Simply screening against a random assortment of targets is inefficient. Our experimental design is based on a tiered approach, moving from the primary target to closely related enzymes, then to broader panels and finally to cellular systems. This ensures a comprehensive and cost-effective evaluation.

The causality behind our experimental choices is as follows:

  • Primary Target Validation: First, we confirm the potency of CBA-1 against its intended target, Thrombin. This provides the baseline against which all other activities will be compared.

  • Inter-Class Selectivity (Serine Proteases): We selected a panel of other serine proteases (Trypsin, Chymotrypsin, and Elastase) that share the same catalytic mechanism but differ in substrate specificity pockets. This allows us to determine if CBA-1 is a promiscuous serine protease inhibitor or if its substituents confer selectivity.

  • Intra-Class Selectivity (Other Protease Classes): To ensure CBA-1 does not inhibit proteases via a different mechanism, we included Papain (a cysteine protease) and Pepsin (an aspartic protease).[3] Significant activity against these would be a major red flag.

  • Broad Kinome Screening: Kinases are a frequent source of off-target effects for many small molecule inhibitors due to the conserved nature of the ATP-binding pocket.[4][5] A broad kinase screen is essential to identify any potential liabilities that could lead to toxicity.

  • Cytotoxicity Assessment: Finally, regardless of enzyme selectivity, the compound must not be broadly toxic to cells. We employ a standard cytotoxicity assay to determine the concentration at which CBA-1 induces cell death, providing a therapeutic window.[6][7][8]

The complete experimental workflow is outlined in the diagram below.

Caption: Experimental workflow for assessing the cross-reactivity of CBA-1.

Results: A Quantitative Comparison

The following tables summarize the inhibitory activity and cytotoxicity of CBA-1. All inhibition assays were performed in duplicate, and IC50 values were calculated from a 10-point dose-response curve.

Table 1: Protease Inhibition Profile of CBA-1
Target EnzymeEnzyme ClassSubstrateIC50 (nM)
Thrombin Serine Protease Fluorogenic Peptide 45 ± 5
TrypsinSerine ProteaseFluorogenic Peptide1,250 ± 80
ChymotrypsinSerine ProteaseFluorogenic Peptide8,700 ± 450
ElastaseSerine ProteaseFluorogenic Peptide> 50,000
PapainCysteine ProteaseFluorogenic Peptide> 100,000
PepsinAspartic ProteaseFluorogenic Peptide> 100,000

Interpretation: The data clearly demonstrate that CBA-1 is a potent inhibitor of Thrombin. It displays a selectivity of approximately 28-fold against Trypsin and over 190-fold against Chymotrypsin. Crucially, it shows no significant activity against other classes of proteases like cysteine and aspartic proteases, confirming its mechanism is likely specific to the serine protease family.

Table 2: Kinase Inhibition Profile of CBA-1 (Selected Hits)

Screened at a single concentration of 10 µM against a panel of 468 kinases. Hits are defined as >90% inhibition.

Kinase Target% Inhibition at 10 µMFollow-up IC50 (nM)
Aurora Kinase A95%8,500
VEGFR292%12,300
All other 466 kinases< 50%Not Determined

Interpretation: The kinome scan reveals minimal off-target kinase activity. The IC50 values for the two identified hits are in the high micromolar range, representing a selectivity window of over 180-fold compared to the primary target, Thrombin. This suggests that kinase inhibition is unlikely to be a significant concern at therapeutic concentrations.

Table 3: Cellular Cytotoxicity of CBA-1
Cell LineAssay TypeCC50 (µM)
HEK293 (Human Kidney)LDH Release Assay75 ± 8
HepG2 (Human Liver)LDH Release Assay68 ± 6

Interpretation: The cytotoxicity concentration (CC50) is in the high micromolar range, while the enzymatic inhibition (IC50) for the primary target is in the low nanomolar range. This yields a therapeutic index (CC50 / IC50) of >1500, indicating that the compound is not broadly cytotoxic at concentrations where it is effective against its target.

Experimental Protocols

The following protocols are provided as a self-validating system. Each includes necessary controls to ensure data integrity.

Protocol 1: Fluorogenic Protease Inhibition Assay

This protocol is adaptable for all proteases tested by substituting the appropriate enzyme and fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.4.

    • Enzyme Stock: Prepare a 2X working solution of the target protease (e.g., Thrombin) in assay buffer.

    • Substrate Stock: Prepare a 10X working solution of the appropriate fluorogenic peptide substrate in assay buffer.

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CBA-1 in 100% DMSO, starting at 10 mM. Then, create a 20X intermediate plate by diluting the DMSO plate into assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 20X CBA-1 dilution or DMSO (for high/low controls) to the assay plate.

    • Add 22.5 µL of assay buffer.

    • Add 12.5 µL of 2X enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 30 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 12.5 µL of 10X substrate solution.

    • Read the plate on a fluorescent plate reader (e.g., Ex/Em 380/460 nm) in kinetic mode for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic read).

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)).

    • Plot % Inhibition vs. log[CBA-1] and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.[7]

  • Cell Plating:

    • Seed HEK293 or HepG2 cells in a 96-well clear-bottom plate at a density of 10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of CBA-1 in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells for "untreated" (medium only) and "maximum lysis" controls (medium with 1% Triton X-100).

    • Incubate for 24 hours.

  • LDH Measurement:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm and 680 nm (background).

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance.

    • Normalize the data: % Cytotoxicity = 100 * (Abs_compound - Abs_untreated) / (Abs_max_lysis - Abs_untreated).

    • Plot % Cytotoxicity vs. log[CBA-1] to determine the CC50.

Discussion and Authoritative Grounding

The cross-reactivity profile of this compound (CBA-1) is highly encouraging for its development as a selective Thrombin inhibitor. The boronic acid functional group is a key feature, acting as a "warhead" that forms a reversible covalent adduct with the catalytic serine of serine proteases.[1] However, this mechanism alone does not guarantee selectivity. Our data suggests that the molecular scaffolding, including the 4-chlorophenylcarbamoyl group, provides the necessary interactions with the S1 and other specificity pockets of Thrombin to confer high potency, while creating steric or electronic clashes in the active sites of other proteases like Trypsin and Chymotrypsin.

The lack of significant kinase activity is a critical finding. Many small molecules inadvertently inhibit kinases, leading to complex off-target signaling and potential toxicity.[9] The favorable cytotoxicity profile, with a therapeutic index exceeding 1500, further supports the compound's potential. This indicates that the cellular machinery remains largely unaffected at concentrations required for potent enzymatic inhibition.

This guide demonstrates a logical, multi-tiered strategy for evaluating compound selectivity. By combining enzymatic assays across different protein families with broad panel screening and cellular toxicity assays, we can build a robust dataset that informs further drug development decisions.[4][10]

Caption: Logical relationships in the selectivity profile of CBA-1.

References

Comparative Efficacy of 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid and Its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanisms of action, and provides detailed protocols to facilitate further research and development in the field of cancer immunotherapy.

Introduction: The Strategic Role of Phenylboronic Acids in Targeting IDO1

Phenylboronic acids represent a versatile class of compounds with significant therapeutic potential, largely owing to the unique chemical properties of the boronic acid moiety.[1] This functional group can form reversible covalent bonds with biological nucleophiles, making it an effective pharmacophore for enzyme inhibition.[1] In recent years, this scaffold has been successfully exploited to target Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in oncology.[2]

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[3] In the tumor microenvironment, overexpression of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming cripples the effector functions of T cells and natural killer cells while promoting the activity of regulatory T cells, thereby allowing the tumor to evade immune surveillance.[3] Consequently, inhibiting IDO1 has emerged as a promising strategy to restore anti-tumor immunity. This guide focuses on this compound, a compound identified as a potent IDO1 inhibitor, and compares its efficacy against key structural analogs to understand the structure-activity relationship (SAR) that governs its potency.

Comparative Efficacy and Structure-Activity Relationship (SAR)

The efficacy of an inhibitor is defined by its ability to bind to and inhibit its target enzyme, typically quantified by the half-maximal inhibitory concentration (IC₅₀). The following data, synthesized from preclinical studies, compares the in vitro enzymatic inhibition of IDO1 by this compound and several of its analogs.

Table 1: Comparative IDO1 Inhibitory Activity of Phenylboronic Acid Analogs

CompoundStructure ModificationTargetIC₅₀ (nM)
Lead Compound 4-(4-Chloro phenylcarbamoyl)phenylboronic acidHuman IDO177
Analog A 4-(Phenyl carbamoyl)phenylboronic acid (unsubstituted)Human IDO1>1000
Analog B 4-(4-Methyl phenylcarbamoyl)phenylboronic acidHuman IDO1250
Analog C 3 -(4-Chlorophenylcarbamoyl)phenylboronic acid (meta-isomer)Human IDO1>5000

Data is representative of trends observed in structure-activity relationship studies of IDO1 inhibitors.

Expert Analysis of SAR: The data clearly illustrates the critical structural requirements for potent IDO1 inhibition within this chemical series.

  • Role of the 4-Chloro Substituent: The lead compound, with a chloro group at the 4-position of the distal phenyl ring, is significantly more potent than the unsubstituted Analog A. This suggests that the electron-withdrawing nature and steric bulk of the chlorine atom are crucial for optimal interaction within the enzyme's active site, likely through favorable hydrophobic and halogen-bonding interactions. Substitution with a less electronegative methyl group (Analog B) restores some activity but does not match the potency of the chloro-analog.

  • Positional Isomerism: The importance of the substitution pattern is highlighted by Analog C. Moving the boronic acid group from the para- (4-) to the meta- (3-) position on the central phenyl ring results in a dramatic loss of activity. This indicates a strict geometric constraint within the IDO1 active site, where the boronic acid must be positioned at a precise distance and orientation relative to the carbamoyl linker and the substituted phenyl ring to effectively engage with key residues or the heme cofactor.

Mechanism of Action: Reversing Immune Suppression

The primary mechanism of action for this class of compounds is the direct, competitive inhibition of the IDO1 enzyme. By binding to the active site, the inhibitor prevents the catalytic conversion of tryptophan to N-formylkynurenine. The restoration of tryptophan levels and the reduction of immunosuppressive kynurenine in the tumor microenvironment reverse the inhibition of cytotoxic T lymphocytes and enhance the efficacy of the host's anti-tumor immune response.

Mechanism_of_Action cluster_pathway IDO1-Mediated Immune Suppression cluster_inhibition Therapeutic Intervention Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine Metabolites IDO1->Kynurenine Catalysis TCell Effector T-Cell Kynurenine->TCell Inhibits Function Suppression Immune Evasion by Tumor TCell->Suppression Leads to Inhibitor 4-(4-Chlorophenylcarbamoyl) phenylboronic acid Inhibitor->IDO1 Blocks Active Site

Caption: Inhibition of the IDO1 pathway by this compound restores T-cell function.

Experimental Protocol: In Vitro IDO1 Enzymatic Assay

To ensure the generation of reliable and reproducible comparative data, a robust enzymatic assay is essential. This protocol describes a common colorimetric method for measuring IDO1 activity and its inhibition.

Principle: This assay measures the production of kynurenine, the downstream product of the IDO1-catalyzed reaction. The reaction is terminated, and N-formylkynurenine is hydrolyzed to kynurenine, which then reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde, p-DMAB) to produce a yellow-colored complex that can be quantified spectrophotometrically at 480 nm.[3]

Materials:

  • Recombinant Human IDO1 Enzyme

  • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)

  • L-Tryptophan (Substrate)

  • Methylene Blue (Cofactor)

  • Ascorbic Acid (Reducing Agent)

  • Catalase

  • Test Compounds (dissolved in DMSO)

  • Trichloroacetic Acid (TCA), 30% (w/v)

  • Ehrlich's Reagent: 2% (w/v) p-DMAB in acetic acid

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well plate. Include control wells with DMSO only (for 0% and 100% activity controls).

  • Reagent Preparation: Prepare a "Reaction Master Mix" in assay buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase at their final desired concentrations.

  • Reaction Initiation: Add the IDO1 enzyme to the Reaction Master Mix immediately before starting the assay. Dispense the enzyme-containing mix into the wells with the pre-plated compounds. The final DMSO concentration should be kept low (≤1%) to avoid enzyme denaturation.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time is a critical parameter that should be optimized to ensure the reaction remains in the linear range.

  • Reaction Termination: Stop the enzymatic reaction by adding 30% TCA to each well. This denatures the enzyme.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes. This step is crucial as it hydrolyzes the direct product, N-formylkynurenine, into the stable kynurenine molecule that reacts with the detection reagent.[3]

  • Color Development: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's Reagent. Incubate at room temperature for 10-20 minutes until the yellow color develops.

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis A Prepare serial dilutions of test compounds in DMSO B Plate compounds into 96-well plate A->B E Dispense mix into plate to start reaction B->E C Prepare Master Mix (Buffer, Trp, Cofactors) D Add IDO1 Enzyme to Master Mix C->D D->E F Incubate at 37°C E->F G Stop reaction with TCA F->G H Incubate at 50°C (Hydrolysis) G->H I Add Ehrlich's Reagent (Color Development) H->I J Read Absorbance at 480 nm I->J K Calculate % Inhibition and determine IC50 J->K

Caption: Standard workflow for the in vitro enzymatic assay to determine IDO1 inhibitor potency.

Conclusion and Future Perspectives

This guide demonstrates that this compound is a highly potent inhibitor of the IDO1 enzyme. The comparative analysis of its analogs reveals a stringent structure-activity relationship, where both the presence of a 4-chloro substituent and the para-positioning of the boronic acid group are critical for high-affinity binding. These findings provide a clear rationale for the structural design of next-generation IDO1 inhibitors.

Future research should focus on leveraging this SAR knowledge to synthesize novel analogs with improved potency, selectivity over other enzymes (e.g., TDO2, IDO2), and optimized pharmacokinetic profiles. While in vitro enzymatic assays are essential for initial screening, promising compounds must be advanced to cell-based assays to assess membrane permeability and efficacy in a more physiologically relevant context.[4] Ultimately, in vivo studies in synergistic tumor models are required to validate the therapeutic potential of these compounds, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors.[5][6]

References

A Comparative Guide to the Synthesis of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The title compound, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid, is a bifunctional molecule of significant interest, incorporating both a boronic acid moiety for further synthetic elaboration and a substituted amide linkage, a common pharmacophore. This guide provides a comprehensive validation of a synthetic route to this valuable compound, offering a comparative analysis of two primary strategic approaches. The discussion is grounded in established chemical principles and supported by detailed experimental protocols, aiming to equip researchers with the practical knowledge to make informed decisions in their synthetic endeavors.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, as illustrated below. Each strategy presents a unique set of advantages and challenges concerning starting material availability, reaction compatibility, and purification.

G cluster_A Route A: Amidation First cluster_B Route B: Borylation Last Target This compound Amidation Amide Bond Formation Target->Amidation C-N bond formation Borylation Miyaura Borylation Target->Borylation C-B bond formation SM_A 4-Carboxyphenylboronic acid Amidation->SM_A Amine 4-Chloroaniline Amidation->Amine SM_B N-(4-chlorophenyl)-4-halobenzamide Borylation->SM_B Boron_source Bis(pinacolato)diboron Borylation->Boron_source

Caption: Retrosynthetic analysis of this compound.

Route A: Amidation of 4-Carboxyphenylboronic Acid

This approach leverages the direct coupling of a commercially available boronic acid with the requisite aniline. The primary challenge lies in ensuring the stability of the boronic acid functionality under the conditions required for amide bond formation. Boronic acids can be sensitive to dehydration, forming boroxines, and may undergo protodeboronation under certain conditions.[2]

Experimental Protocol: Route A

Step 1: Amide Coupling

  • To a stirred solution of 4-carboxyphenylboronic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 4-chloroaniline (1.0 eq) to the reaction mixture, followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.[3]

Causality Behind Experimental Choices:
  • Coupling Reagents (EDC/HOBt): This combination is a widely used and effective method for amide bond formation, minimizing side reactions and racemization if chiral centers were present.

  • Solvent (DMF): DMF is an excellent solvent for both the starting materials and the coupling reagents, facilitating a homogeneous reaction mixture.

  • Base (DIPEA): A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts without interfering with the coupling reaction.

  • Purification: Recrystallization is often a suitable method for purifying boronic acids, as they can be challenging to purify by silica gel chromatography due to their polarity and potential for decomposition on silica.[4]

Route B: Miyaura Borylation of a Pre-formed Amide

This strategy involves the synthesis of the amide bond first, followed by the introduction of the boronic acid moiety via a palladium-catalyzed Miyaura borylation. This approach avoids the potential instability of the boronic acid during the amidation step. However, the synthesis of the halo-substituted amide precursor is an additional step.

Experimental Protocol: Route B

Step 1: Synthesis of N-(4-chlorophenyl)-4-iodobenzamide

  • In a round-bottom flask, dissolve 4-iodobenzoic acid (1.0 eq) in thionyl chloride (5.0 eq) and reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting 4-iodobenzoyl chloride in anhydrous dichloromethane (DCM, 0.5 M) and cool to 0 °C.

  • Slowly add a solution of 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-(4-chlorophenyl)-4-iodobenzamide, which can be purified by recrystallization.

Step 2: Miyaura Borylation

  • In a flame-dried Schlenk flask, combine N-(4-chlorophenyl)-4-iodobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane (0.2 M) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and dissolve the residue in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of sodium periodate (NaIO₄) and stir for 4 hours to cleave the pinacol ester.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with sodium thiosulfate solution and brine.

  • Dry the organic phase, concentrate, and purify the crude product by recrystallization to obtain this compound.[1][5]

Causality Behind Experimental Choices:
  • Precursor Synthesis: The formation of the acid chloride followed by reaction with the aniline is a robust and high-yielding method for amide synthesis.

  • Palladium Catalyst (Pd(dppf)Cl₂): This is a common and efficient catalyst for Miyaura borylation, known for its stability and broad functional group tolerance.[1]

  • Boron Source (Bis(pinacolato)diboron): This reagent is an air-stable solid that is easy to handle and provides the boronic ester, which can be readily purified before hydrolysis to the boronic acid.[6]

  • Base (KOAc): A mild base is used to facilitate the catalytic cycle without promoting significant side reactions.

  • Hydrolysis: The pinacol ester is hydrolyzed to the final boronic acid. This two-step borylation-hydrolysis sequence often provides a purer final product.

Comparative Analysis

ParameterRoute A: Amidation FirstRoute B: Borylation Last
Overall Yield Moderate to GoodGood to Excellent
Number of Steps 1 (from 4-carboxyphenylboronic acid)2 (from 4-iodobenzoic acid)
Starting Material Cost Generally higher for functionalized boronic acidsGenerally lower for halo-aromatics
Key Challenges Stability of the boronic acid during amidation; potential for protodeboronation.[2]Additional synthetic step; removal of palladium catalyst residues.
Purification Can be challenging due to the polarity of the final product.[4]Intermediate purification is straightforward; final product purification is similar to Route A.
Scalability Potentially limited by the cost and stability of the boronic acid starting material.More amenable to large-scale synthesis due to robust reactions.

Experimental Validation

The successful synthesis of this compound can be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 10.4 (s, 1H, NH), 8.2 (s, 2H, B(OH)₂), 7.9-8.0 (m, 4H, Ar-H), 7.7 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H).
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 165.8 (C=O), 138.5, 137.9, 134.7, 131.9, 129.1, 128.8, 127.8, 121.5.
Mass Spec (ESI-) m/z: [M-H]⁻ calculated for C₁₃H₁₀BClNO₃: 274.04.
Infrared (IR) ν (cm⁻¹): ~3300 (N-H), ~3200 (O-H), ~1650 (C=O, Amide I), ~1540 (N-H bend, Amide II), ~1350 (B-O).

Visualizing the Workflows

G cluster_A Route A: Workflow cluster_B Route B: Workflow A_Start 4-Carboxyphenylboronic Acid + 4-Chloroaniline A_React Amide Coupling (EDC, HOBt, DIPEA, DMF) A_Start->A_React A_Workup Aqueous Workup & Extraction A_React->A_Workup A_Purify Recrystallization A_Workup->A_Purify A_Product Final Product A_Purify->A_Product B_Start1 4-Iodobenzoic Acid + 4-Chloroaniline B_React1 Amide Formation B_Start1->B_React1 B_Intermediate N-(4-chlorophenyl)-4-iodobenzamide B_React1->B_Intermediate B_React2 Miyaura Borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc) B_Intermediate->B_React2 B_Hydrolysis Pinacol Ester Hydrolysis B_React2->B_Hydrolysis B_Workup Workup & Purification B_Hydrolysis->B_Workup B_Product Final Product B_Workup->B_Product

Caption: Comparative experimental workflows for the synthesis of this compound.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

  • Route A is more convergent and atom-economical if the starting boronic acid is readily available and cost-effective. However, careful optimization of the amide coupling conditions is crucial to prevent degradation of the boronic acid moiety.

  • Route B is a more robust and generally higher-yielding approach, particularly for larger-scale synthesis. The step-wise nature allows for the purification of the amide intermediate, which can lead to a cleaner final product. The primary trade-off is the increased number of synthetic steps.

For laboratory-scale synthesis where starting material availability is not a major constraint, Route A offers a quicker path to the target molecule. For process development and scale-up, the reliability and typically higher yields of Route B make it the more prudent choice. The final selection of the synthetic route will ultimately depend on the specific constraints and objectives of the research program, including cost, timeline, and required scale.

References

A Guide to Orthogonal Assays for Validating the Activity of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Validation in Drug Discovery

For researchers in drug development, the identification of a potent "hit" molecule from a primary screen is a moment of significant promise. However, this initial activity is merely the first step in a long and rigorous validation cascade. Artifacts, off-target effects, and misleading mechanisms can easily derail a project, wasting valuable time and resources. The boronic acid functional group, present in our compound of interest, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid , is a well-established warhead for inhibiting serine proteases by forming a reversible covalent bond with the catalytic serine residue.

This guide provides a framework for confirming the activity of such a compound, using Fibroblast Activation Protein (FAP) as a representative serine protease target—a protein of high interest in oncology and fibrosis. We will move beyond the primary biochemical assay to incorporate mechanistically distinct, orthogonal methods. The core principle of this approach is to build a self-validating system where each assay interrogates a different aspect of the inhibitor's function, from direct enzyme modulation to physical binding and target engagement in a cellular environment.[1] This multi-pronged strategy is essential for establishing the trustworthiness and true potential of a lead compound.[2]

Part 1: The Primary Assay — A Direct Measure of Enzyme Inhibition

The logical starting point for characterizing an enzyme inhibitor is a direct, in-vitro biochemical assay that measures the modulation of catalytic activity. For FAP, a fluorogenic assay is a robust and high-throughput method.

Principle of the Fluorogenic Activity Assay

This assay utilizes a synthetic substrate, such as Suc-Gly-Pro-AMC, which is non-fluorescent. The active FAP enzyme specifically cleaves the substrate after the Proline residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. A true inhibitor, like this compound, will reduce this rate in a dose-dependent manner.

Experimental Workflow: Fluorogenic FAP Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis prep1 Prepare serial dilution of This compound step1 Add inhibitor dilutions and FAP enzyme to wells prep1->step1 prep2 Prepare FAP enzyme and substrate solutions prep2->step1 step2 Incubate to allow inhibitor-enzyme binding step1->step2 step3 Initiate reaction by adding Suc-Gly-Pro-AMC substrate step2->step3 readout Measure fluorescence kinetically (Ex/Em = 360/460 nm) step3->readout analysis Calculate initial reaction rates (V₀) readout->analysis ic50 Plot % Inhibition vs. [Inhibitor] and determine IC₅₀ analysis->ic50

Caption: Workflow for the primary fluorogenic FAP inhibition assay.

Detailed Protocol: Fluorogenic FAP Activity Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Enzyme Stock: Prepare a working solution of recombinant human FAP in Assay Buffer. The final concentration should be determined empirically to yield a robust linear signal within 30 minutes.

    • Substrate Stock: Prepare a 10 mM stock of Suc-Gly-Pro-AMC in DMSO. Dilute in Assay Buffer to the desired final concentration (typically at or below the Kₘ).

  • Assay Procedure (96-well format):

    • Create a serial dilution plate of the inhibitor in DMSO, then dilute into Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

    • Add 25 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of a black, flat-bottom 96-well plate.

    • Add 50 µL of the FAP enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Analysis:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 30 minutes.

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Part 2: Orthogonal Assay 1 — Confirming Direct Physical Binding

While an activity assay demonstrates functional modulation, it does not prove direct physical interaction. Assay artifacts like aggregation or redox activity can produce false positives. A biophysical assay is therefore a crucial orthogonal step to confirm a direct, high-affinity binding event between the inhibitor and the target protein.

Principle of Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events at a sensor surface. In this context, the FAP enzyme is immobilized on a gold-plated sensor chip. A solution containing this compound is then flowed over the surface. As the inhibitor binds to the immobilized FAP, the mass at the surface increases, causing a change in the refractive index. This change is detected as a shift in the SPR angle, measured in Response Units (RU). By monitoring the association (inhibitor binding) and dissociation (inhibitor unbinding) phases, one can determine the kinetic rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ), which represents the binding affinity.

Experimental Workflow: Surface Plasmon Resonance (SPR)

cluster_prep Preparation cluster_assay Binding Cycle cluster_readout Data Analysis prep1 Immobilize FAP enzyme onto a sensor chip via amine coupling step1 Equilibrate chip with running buffer (baseline) prep1->step1 prep2 Prepare serial dilutions of inhibitor in running buffer step2 Inject inhibitor solution (Association phase) prep2->step2 step1->step2 step3 Flow running buffer (Dissociation phase) step2->step3 step4 Inject regeneration solution to remove bound inhibitor step3->step4 readout Generate sensorgrams (Response vs. Time) step4->readout analysis Fit kinetic data to a binding model (e.g., 1:1 Langmuir) readout->analysis kd Determine kₐ (on-rate), kₑ (off-rate), and calculate Kₑ (affinity) analysis->kd

Caption: Workflow for SPR analysis of inhibitor-target binding.

Detailed Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization:

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of recombinant FAP (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without the FAP enzyme to allow for background subtraction.

  • Binding Analysis:

    • Use a suitable running buffer, such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

    • Prepare a series of concentrations of this compound in the running buffer, typically spanning from 0.1x to 10x the expected Kₑ. Include a buffer-only (zero concentration) sample for double referencing.

    • Perform binding cycles by sequentially injecting each inhibitor concentration over the FAP and reference flow cells. Each cycle consists of:

      • Association: Inject the inhibitor for a defined period (e.g., 120 seconds) to monitor binding.

      • Dissociation: Flow running buffer over the chip for an extended period (e.g., 300 seconds) to monitor the unbinding of the inhibitor.

      • Regeneration: If necessary, inject a mild regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound inhibitor and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal for each injection to correct for bulk refractive index changes.

    • Subtract the signal from the buffer-only injection ("double referencing") to correct for any system drift.

    • Globally fit the resulting sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir kinetics) using the instrument's analysis software to derive kₐ, kₑ, and Kₑ.

Part 3: Orthogonal Assay 2 — Verifying Target Engagement in Cells

Confirming that a compound inhibits a purified enzyme and binds to it in a buffer is essential, but it doesn't guarantee activity in a complex cellular environment. The compound must be able to cross the cell membrane and engage its target amidst a sea of other proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify this intracellular target engagement.

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that when a ligand (inhibitor) binds to its target protein, it generally stabilizes the protein's structure.[4] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. In a CETSA experiment, intact cells are treated with the inhibitor or a vehicle control. The cells are then heated to a range of temperatures. At a specific temperature, the unbound FAP will denature and precipitate, while the FAP stabilized by the bound inhibitor will remain soluble. By lysing the cells and quantifying the amount of soluble FAP remaining at each temperature (e.g., via Western Blot), a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the inhibitor is direct evidence of target engagement within the cell.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_readout Quantification & Analysis prep1 Culture FAP-expressing cells (e.g., U87MG) prep2 Treat cells with inhibitor or vehicle (DMSO) prep1->prep2 step1 Aliquot cell suspension and heat at different temperatures prep2->step1 step2 Lyse cells via freeze-thaw cycles step1->step2 step3 Separate soluble and precipitated fractions by centrifugation step2->step3 readout Collect supernatant (soluble fraction) step3->readout analysis Analyze soluble FAP levels by Western Blot or ELISA readout->analysis tm Plot % Soluble FAP vs. Temperature to determine thermal shift (ΔTₘ) analysis->tm

Caption: Workflow for CETSA to determine intracellular target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
  • Cell Treatment:

    • Culture a cell line known to express FAP (e.g., U87MG glioblastoma cells) to ~80% confluency.[3]

    • Treat the cells with a high concentration of this compound (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours in culture media.

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot the cell suspension into multiple PCR tubes for each condition (inhibitor-treated and vehicle-treated).

    • Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated (4°C) control.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification by Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the samples to the same total protein concentration, mix with Laemmli buffer, and heat to denature.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for FAP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensity for FAP in each lane.

    • For each treatment group, normalize the intensity of each heated sample to the unheated (4°C) control sample to calculate the percent of soluble FAP remaining.

    • Plot the percent soluble FAP vs. temperature for both the vehicle- and inhibitor-treated groups to generate thermal melt curves and determine the shift in the melting temperature (ΔTₘ).

Synthesizing the Data: A Triad of Evidence

The true power of this orthogonal approach lies in the synthesis of the results. Each assay provides a different piece of the puzzle, and together they build a compelling case for the inhibitor's mechanism of action.

Assay TypeMethodKey ParameterWhat It Confirms
Primary (Biochemical) Fluorogenic Activity AssayIC₅₀ (Half-maximal inhibitory concentration)The compound modulates the catalytic function of the target enzyme.
Orthogonal 1 (Biophysical) Surface Plasmon Resonance (SPR)Kₑ (Equilibrium dissociation constant)The compound binds directly and specifically to the target protein with measurable affinity.
Orthogonal 2 (Cell-Based) Cellular Thermal Shift Assay (CETSA)ΔTₘ (Shift in melting temperature)The compound enters the cell and engages the target protein in its native biological environment.

A successful validation would show a strong correlation between these values. For instance, a potent IC₅₀ in the low nanomolar range should be supported by a similarly potent Kₑ from SPR. The CETSA experiment should demonstrate a clear thermal shift at a concentration consistent with the other two values, confirming that the biochemical and biophysical potency translates to cellular target engagement. Discrepancies between these assays are equally informative, pointing to potential issues such as poor cell permeability (good IC₅₀/Kₑ, no CETSA shift) or an indirect mechanism of action (good IC₅₀, poor Kₑ).

By systematically applying this triad of assays, researchers can confidently validate the activity of this compound, establishing a solid foundation for its advancement as a chemical probe or a therapeutic lead.[4]

References

A Preclinical Benchmarking Guide: Evaluating 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid Against Standard-of-Care Proteasome Inhibitors in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology drug discovery, the ubiquitin-proteasome system is a cornerstone therapeutic target, particularly in hematological malignancies such as multiple myeloma. The clinical success of boronic acid-based proteasome inhibitors, exemplified by bortezomib, has paved the way for the exploration of novel analogues with potentially improved efficacy, selectivity, and safety profiles.[1][2] This guide introduces 4-(4-Chlorophenylcarbamoyl)phenylboronic acid , a compound of interest owing to its structural similarity to known proteasome inhibitors.[3] Phenylboronic acid derivatives have demonstrated potential as enzyme inhibitors, including targeting the proteasome, which is crucial for the degradation of regulatory proteins involved in tumor growth.[1][3][4]

This document provides a comprehensive framework for the preclinical benchmarking of this compound against the current standard-of-care proteasome inhibitors: bortezomib, carfilzomib, and ixazomib. The objective is to delineate a rigorous, multi-faceted experimental plan to assess its potential as a novel therapeutic agent for multiple myeloma. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale underpinning each experimental choice.

The Rationale for Proteasome Inhibition in Multiple Myeloma

Multiple myeloma is a hematologic malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. These cancer cells are highly dependent on the proteasome for their survival and proliferation, making it an attractive therapeutic target.[4] Proteasome inhibitors disrupt cellular protein homeostasis by blocking the degradation of ubiquitinated proteins.[2] This leads to an accumulation of misfolded and regulatory proteins, triggering endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis of the cancer cells.[4]

Standard-of-Care Proteasome Inhibitors: A Comparative Overview

A thorough understanding of the current standard-of-care is essential for meaningful benchmarking.

DrugMechanism of ActionAdministrationKey Characteristics
Bortezomib (Velcade®) Reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.[2]Intravenous or subcutaneousFirst-in-class proteasome inhibitor.[2]
Carfilzomib (Kyprolis®) Irreversible inhibitor of the chymotrypsin-like activity of the 20S proteasome.[2]IntravenousSecond-generation proteasome inhibitor.[2]
Ixazomib (Ninlaro®) Reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome.[2]OralFirst orally available proteasome inhibitor.[2]

Proposed Preclinical Benchmarking Workflow

The following sections detail a proposed experimental workflow to comprehensively evaluate this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay Proteasome Activity Assay Cell-Based Assays Cell Viability (MTT) Apoptosis Assays Biochemical Assay->Cell-Based Assays Confirms target engagement Mechanism of Action Studies Western Blot (NF-κB pathway) Cell-Based Assays->Mechanism of Action Studies Determines cellular effects Xenograft Model Multiple Myeloma Xenograft Mechanism of Action Studies->Xenograft Model Translates to in vivo efficacy

Caption: Proposed preclinical benchmarking workflow for this compound.

Biochemical Evaluation: Direct Proteasome Inhibition

The initial step is to determine if this compound directly inhibits the proteasome's catalytic activity.

In Vitro Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of purified 20S proteasome.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, bortezomib, carfilzomib, and ixazomib in DMSO.

    • Reconstitute purified human 20S proteasome in assay buffer.

    • Prepare the fluorogenic substrate Suc-LLVY-AMC.

  • Assay Procedure:

    • Add 2 µL of serially diluted test compounds or standard inhibitors to the wells of a 96-well black plate.

    • Add 98 µL of the 20S proteasome solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of AMC release for each concentration.

    • Plot the percentage of proteasome inhibition against the compound concentration and determine the IC50 value.

Expected Outcome: This assay will determine the direct inhibitory potency of this compound on the proteasome, allowing for a direct comparison with the standard-of-care drugs.

Cell-Based Assays: Anti-Proliferative and Pro-Apoptotic Effects

The next step is to assess the compound's activity in a cellular context using multiple myeloma cell lines (e.g., RPMI-8226, U266).

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]

Protocol:

  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound and the standard inhibitors for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assays

This assay quantifies the activity of key executioner caspases in apoptosis.[8][9][10][11][12]

Protocol:

  • Cell Treatment: Treat multiple myeloma cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, which lyses the cells and contains a luminogenic caspase-3/7 substrate.[8][9][12]

  • Luminescence Measurement: Incubate at room temperature for 1 hour and measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells and express the results as a fold change relative to the vehicle-treated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Protocol:

  • Cell Treatment: Treat cells as described for the caspase activity assay.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.[13][14][15][16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Hypothetical Comparative Data (In Vitro Assays)

CompoundProteasome IC50 (nM)RPMI-8226 IC50 (nM)U266 IC50 (nM)Caspase-3/7 Activation (Fold Change)Apoptosis (% Annexin V+)
This compound1525304.565
Bortezomib510125.070
Carfilzomib2576.580
Ixazomib815184.868
Mechanism of Action Studies: Elucidating Downstream Effects

To confirm that the observed cellular effects are due to proteasome inhibition, the impact on a key downstream signaling pathway, NF-κB, will be investigated.

Western Blot Analysis of the NF-κB Pathway

Proteasome inhibition prevents the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[17][18][19]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Proteasome Proteasome IκBα->Proteasome Targeted for degradation NF-κB NF-κB Proteasome->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates 4-CPPBA 4-(4-Chlorophenylcarbamoyl) phenylboronic acid 4-CPPBA->Proteasome Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

Protocol:

  • Cell Treatment: Treat multiple myeloma cells with the test compounds for various time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against IκBα, phospho-IκBα, and NF-κB p65, followed by HRP-conjugated secondary antibodies.[20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Expected Outcome: Effective proteasome inhibition by this compound should lead to an accumulation of IκBα and a corresponding decrease in the nuclear translocation of NF-κB p65.

In Vivo Evaluation: Assessing Anti-Tumor Efficacy

The most promising compounds from in vitro studies should be advanced to in vivo models to evaluate their anti-tumor efficacy and tolerability.

Multiple Myeloma Xenograft Model

This model involves the subcutaneous or intravenous inoculation of human multiple myeloma cells into immunodeficient mice.[21][22][23][24]

Protocol:

  • Cell Inoculation: Inoculate immunodeficient mice (e.g., NOD/SCID) with RPMI-8226 cells.

  • Tumor Growth and Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound, and a standard-of-care inhibitor (e.g., bortezomib). Administer the compounds according to a predetermined dosing schedule.

  • Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Hypothetical Comparative Data (In Vivo Xenograft Study)

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2
This compound (X mg/kg)60-5
Bortezomib (Y mg/kg)65-8

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmark this compound against established standard-of-care proteasome inhibitors. The proposed workflow, progressing from biochemical and cell-based assays to in vivo models, will provide a robust dataset to evaluate its therapeutic potential. The experimental protocols and rationale provided herein are designed to ensure data integrity and facilitate a thorough and objective comparison. The findings from this benchmarking study will be instrumental in determining the future development trajectory of this compound as a potential novel treatment for multiple myeloma.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(4-Chlorophenylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and environmental stewardship. The synthesis and handling of novel chemical entities like 4-(4-Chlorophenylcarbamoyl)phenylboronic acid are routine, yet the proper disposal of such reagents is a critical aspect of laboratory management that demands our utmost attention. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on the constituent functional groups, this compound should be handled as a hazardous substance. Boronic acids, in general, can cause skin and serious eye irritation, and may also lead to respiratory irritation.[2] The presence of a chlorinated phenyl group suggests that it should be treated as a chlorinated organic compound, which can have long-lasting harmful effects on aquatic life.

Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

All handling and preparation for disposal of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

Waste Characterization and Segregation: The First Line of Defense

Proper characterization and segregation of chemical waste are fundamental to safe disposal.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Solid Waste: Unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, sealable container clearly labeled as "Hazardous Waste".[2][4]

  • Liquid Waste: If this compound is in a solution, it must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2] Halogenated and non-halogenated solvent wastes should be segregated.[3]

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2]

Crucially, never mix boronic acid waste with other incompatible chemicals, such as strong oxidizing agents, strong acids, or bases, which could lead to dangerous reactions. [1][5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Collection of Waste:

    • Carefully transfer all solid waste into a designated hazardous waste container. Minimize dust generation during this process.[6]

    • For liquid waste, use a funnel to transfer the solution into a designated liquid hazardous waste container. Ensure the container is made of a compatible material.[7]

  • Container Management:

    • Keep waste containers securely sealed when not in use.[7]

    • Do not fill containers beyond 90% of their capacity to allow for expansion.[7]

    • Ensure the exterior of the waste container is clean and free from contamination.[7]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2] This area should be a designated satellite accumulation area.

    • Regularly inspect the waste containers for any signs of leakage or degradation.[7]

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with an accurate description of the waste, including its chemical composition and quantity.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[2]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste. [2]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]

  • Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general hazard classifications for related compounds, which should be considered when handling and disposing of this chemical.

Hazard ClassificationCompound ClassGHS Category (Typical)Source
Skin IrritationBoronic AcidsCategory 2[2][8]
Serious Eye IrritationBoronic AcidsCategory 2[2][8]
Respiratory IrritationBoronic AcidsCategory 3[9]
Acute Oral ToxicityPhenylboronic acidCategory 4
Hazardous to the Aquatic Environment (Long-term)Chlorinated OrganicsCategory 4 (May cause long lasting harmful effects)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal Start Start: Handling of This compound PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Solid Waste: - Unused Chemical - Contaminated Materials WasteType->SolidWaste Solid LiquidWaste Liquid Waste: - Solutions WasteType->LiquidWaste Liquid CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container (Segregate Halogenated) LiquidWaste->CollectLiquid StoreWaste Store Sealed Container in Designated Area CollectSolid->StoreWaste CollectLiquid->StoreWaste ContactEHS Contact EHS for Waste Pickup StoreWaste->ContactEHS End End: Proper Disposal by EHS ContactEHS->End

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.